Aziridinecarboxylic acid, methyl ester
Description
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Properties
CAS No. |
671-50-1 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
methyl aziridine-1-carboxylate |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)5-2-3-5/h2-3H2,1H3 |
InChI Key |
UYCMTEJRGMIQLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC1 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Physicochemical Profiling and Synthetic Workflows for Methyl Aziridine-2-Carboxylate
Executive Summary
In the landscape of modern synthetic chemistry and drug development, few building blocks offer the dense functionality and tunable reactivity of methyl aziridine-2-carboxylate (CAS: 5950-34-5). Characterized by a highly strained three-membered nitrogen heterocycle coupled with an electron-withdrawing ester group, this compound is a versatile precursor for unnatural amino acids, chiral aziridines, and complex bioactive heterocycles 1[1].
This technical guide bypasses basic overviews to provide field-proven insights into the compound's fundamental properties, the causality behind its dual-reactivity pathways, and self-validating experimental protocols designed for high-yield synthetic applications.
Physicochemical Profiling & Structural Causality
To effectively manipulate methyl aziridine-2-carboxylate, one must first understand how its physical properties are dictated by its strained architecture. The table below synthesizes its core quantitative data with the underlying structural causality 2[2].
| Property | Value | Structural Causality & Synthetic Significance |
| Molecular Formula | C₄H₇NO₂ | Low molecular weight limits steric hindrance, allowing rapid nucleophilic attack at the C3 position. |
| Molecular Weight | 101.11 g/mol | High volatility necessitates strict handling in fume hoods to prevent inhalation exposure. |
| Boiling Point | 143 °C | Distillable under vacuum, though thermal stress risks spontaneous ring-opening polymerization. |
| Density | 1.12 g/mL | Heavier than water; dictates bottom-layer collection during aqueous biphasic extraction. |
| Refractive Index | 1.44 (n20D) | Provides a rapid, non-destructive optical metric for post-distillation purity validation. |
| Stabilizer | Hydroquinone (HQ) | Scavenges free radicals to inhibit spontaneous, exothermic polymerization of the highly strained ring 1[1]. |
Mechanistic Pathways: The Dual-Reactivity Paradigm
The synthetic power of methyl aziridine-2-carboxylate lies in its two distinct electrophilic centers. The choice of reagent and temperature dictates the vector of attack:
-
Aziridine Ring-Opening: Hard nucleophiles (e.g., amines, thiolates) typically attack the less sterically hindered C3 carbon, relieving the ~27 kcal/mol ring strain to yield functionalized amino acids and amino alcohols.
-
Carbonyl Side-Chain Attack: Organometallic reagents (organolithiums, Grignards) target the ester carbonyl. Historically, this required conversion to a Weinreb amide to prevent over-alkylation. However, modern methodologies leverage direct conversion to N,N-dimethyl aziridine-2-carboxamides to synthesize aziridinyl ketones and carbinols efficiently 3[3].
Dual-reactivity pathways of methyl aziridine-2-carboxylate leading to diverse building blocks.
Experimental Methodologies: Self-Validating Protocols
To demonstrate field-proven application, the following protocol details the synthesis of N,N-dimethyl aziridine-2-carboxamide directly from the methyl ester. This intermediate is a superior, robust alternative to Weinreb amides for downstream ketone synthesis 3[3].
Self-validating cryogenic workflow for the synthesis of aziridinyl ketones.
Step-by-Step Workflow
Step 1: Inhibitor Removal (Substrate Preparation)
-
Action: Pass neat methyl aziridine-2-carboxylate through a short plug of activated basic alumina immediately prior to use.
-
Causality: The commercial reagent is stabilized with Hydroquinone (HQ) to prevent polymerization 1[1]. If not removed, the acidic phenolic protons of HQ will prematurely quench the highly basic organolithium reagent, destroying the stoichiometry of the reaction.
Step 2: Cryogenic Amidation
-
Action: Dissolve the purified ester in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise, add 1.1 equivalents of pre-formed lithium dimethylamide.
-
Causality: The -78 °C environment kinetically freezes the aziridine ring. This prevents the strong nucleophile from attacking the C3 position (which would cause unwanted ring-opening) and directs it entirely to the highly electrophilic ester carbonyl 3[3].
Step 3: System Validation Checkpoint
-
Action: Withdraw a 10 µL aliquot, rapidly quench in saturated NH₄Cl, and analyze via attenuated total reflectance (ATR) FTIR and TLC.
-
Validation Logic: This protocol is self-validating through orthogonal spectral shifts. In FTIR, the ester carbonyl stretch (~1735 cm⁻¹) must completely disappear, replaced by the distinct tertiary amide stretch (~1650 cm⁻¹). If the 1735 cm⁻¹ peak persists, conversion is incomplete, dictating the careful addition of 0.1 eq of lithium dimethylamide before proceeding.
Step 4: Quenching and Isolation
-
Action: Quench the reaction at -78 °C with saturated aqueous NH₄Cl, warm to room temperature, and extract with dichloromethane.
-
Causality: Cold quenching neutralizes the lithium alkoxide intermediate before thermal energy can facilitate unwanted side reactions. Dichloromethane is strictly chosen for extraction due to the high polarity of the resulting aziridine carboxamide.
Safety, Handling, & Storage
Methyl aziridine-2-carboxylate is classified under GHS as toxic if swallowed, inhaled, or absorbed through the skin (H301 + H311 + H331) and is a flammable liquid (H226) [](].
The Causality of Toxicity: The extreme toxicity is fundamentally linked to the aziridine ring's strain energy. In biological systems, the strained ring acts as a potent, indiscriminate electrophile. It readily alkylates nucleophilic residues (such as thiol groups in cysteine or amine groups in nucleic acids) on critical proteins and DNA.
Storage Protocol: Must be stored at 2 - 8 °C in a dark, dry place 1[1]. Exposure to ambient heat or UV light can degrade the HQ stabilizer, leading to rapid, pressure-building polymerization within sealed containers.
References
- Title: Methyl aziridine-2-carboxylate (stabilized with HQ)
- Title: Methyl (2S)
- Source: National Institutes of Health (PMC)
- Title: Methyl Aziridine-2-carboxylate | 5950-34-5 Source: TCI Chemicals URL
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Aziridine-2-carboxylic Acid, Methyl Ester (CAS 5950-34-5): A Comprehensive Guide to Synthesis, Reactivity, and Applications in Drug Development
Executive Summary
Aziridine-2-carboxylic acid, methyl ester (CAS 5950-34-5) is a highly strained, three-membered cyclic amine that serves as a critical chiral building block in modern organic synthesis and drug development[1][2]. Characterized by its unique bond angles and the electronegativity of the nitrogen atom, this compound is an excellent substrate for the selective synthesis of unnatural amino acids, peptidomimetics, and complex heterocycles[3]. This whitepaper provides a rigorous technical breakdown of its physicochemical profile, validated synthesis protocols, and regioselective downstream applications.
Physicochemical Profiling & Safety Standards
Because of the inherent strain of the aziridine ring, the compound is susceptible to polymerization and ring-opening under inappropriate conditions. It is typically stabilized with hydroquinone (HQ) to quench radical-induced polymerization, ensuring prolonged shelf life and reliable reactivity[1].
Table 1: Physicochemical and Safety Profile
| Property | Value |
| CAS Number | 5950-34-5[1] |
| Molecular Formula | C4H7NO2[1] |
| Molecular Weight | 101.11 g/mol [1] |
| Density | 1.12 g/cm³[1] |
| Boiling Point | 143 °C[1] |
| Appearance | Colorless to light orange/yellow clear liquid[1] |
| Storage Conditions | 2–8 °C (or -20 °C for long-term), stabilized with HQ[1][4] |
| Hazard Statements | H301+H311+H331 (Toxic), H225/H226 (Flammable)[4] |
De Novo Synthesis Protocol: The Heterogeneous N-N Cleavage Method
The most efficient and scalable methodology for synthesizing methyl aziridine-2-carboxylate involves the thermal aziridine ring formation from methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide via N-N bond cleavage. This protocol, optimized by2[2], achieves ~75% theoretical yield by strictly controlling the basicity and moisture of the reaction environment.
Step-by-Step Methodology
-
Substrate Preparation & Desiccation: Thoroughly dry the starting material, methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide[2].
-
Causality: The presence of water promotes ester hydrolysis when exposed to basic conditions, leading to premature cleavage of the aziridine ring and drastically reducing yield[5].
-
-
Base Integration: Combine the dried substrate with a 4-to-6-fold molar excess of anhydrous Potassium Carbonate (K₂CO₃)[2].
-
Causality: K₂CO₃ is the base of choice because it is a weak, non-nucleophilic base. Stronger bases like NaOH or KOH generate water as a byproduct and act as strong nucleophiles, which hydrolyze the methyl ester and destroy the product[5].
-
-
Thermal Activation & Agitation: Heat the solid-state heterogeneous mixture to an optimal temperature window of 140–160 °C while continuously rotating the reaction vessel[2].
-
Causality: This specific thermal threshold provides the necessary activation energy for the N-N bond cleavage and subsequent intramolecular cyclization. Rotation maximizes the surface area contact between the solid reactants, compensating for the lack of a solvent medium[2].
-
-
Product Isolation: Isolate the resulting methyl aziridine-2-carboxylate via vacuum distillation, collecting the fraction boiling at the appropriate temperature[2].
Synthesis of methyl aziridine-2-carboxylate via N-N bond cleavage.
Mechanistic Workflows & Downstream Applications
Methyl aziridine-2-carboxylate is a versatile electrophile. Its reactivity is governed by the relief of ring strain, making it highly susceptible to nucleophilic ring-opening and carbonyl additions[3].
Regioselective Ring-Opening for Amino Acid Synthesis
The regioselectivity of the nucleophilic attack is highly dependent on the nature of the nucleophile and the activation of the aziridine nitrogen[3][6].
-
C-3 Attack (α-amino acid precursors): Hard nucleophiles (e.g., alkoxides, amines) typically attack the less sterically hindered C-3 position, yielding α-amino acid derivatives[6].
-
C-2 Attack (β-amino acid precursors): Soft nucleophiles (e.g., organocuprates, thiols) often attack the C-2 position, breaking the C2-N bond to yield β-amino acid derivatives[6].
Regioselective ring-opening pathways of aziridine-2-carboxylates.
Synthesis of Aziridinyl Ketones
As demonstrated by3[3], methyl aziridine-2-carboxylate can be directly reacted with organolithium reagents to form aziridinyl ketones. This bypasses the need for multistep syntheses involving Weinreb amides[3].
-
Causality: The stability of the tetrahedral intermediate formed upon nucleophilic addition to the ester carbonyl allows for controlled conversion to the ketone without premature ring-opening, provided the temperature is kept strictly low (e.g., -78 °C) to prevent the highly basic organolithium from acting as a base and deprotonating the aziridine ring[3].
References
- Trapencieris, P., Kalviņš, I., Kauliņa, L., & Kauss, V. (1997). "Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid." Organic Process Research & Development.
- Sokolov, V., et al. (2021). "An Easy Route to Aziridine Ketones and Carbinols." Molecules (MDPI).
- Chem-Impex International. "Methyl aziridine-2-carboxylate (stabilized with HQ)".
- Sigma-Aldrich. "Methyl aziridine-2-carboxylate | 5950-34-5".
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"Aziridine-2-carboxylic acid, methyl ester" molecular structure and weight
An In-Depth Technical Guide to Aziridine-2-carboxylic acid, methyl ester: A Cornerstone for Modern Synthesis
Executive Summary: Aziridine-2-carboxylic acid, methyl ester is a highly valuable, strained heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its significance is rooted in the unique reactivity of the three-membered aziridine ring, which allows for stereospecific ring-opening reactions.[1][2] This property provides a powerful method for introducing nitrogen-containing functionalities into complex molecules. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, key synthetic methodologies, and its critical applications in the development of novel therapeutics, particularly as a precursor to enzyme inhibitors and complex bioactive molecules.
Introduction: The Strategic Importance of the Aziridine Scaffold
Aziridines, the nitrogen-containing analogues of epoxides, are among the most important synthetic intermediates in modern organic chemistry.[2] The inherent ring strain of the three-membered ring, approximately 26-27 kcal/mol, makes them susceptible to nucleophilic ring-opening, providing a reliable and stereocontrolled route to a diverse array of nitrogenous compounds.[2]
Among the various aziridine derivatives, aziridine-2-carboxylic acid, methyl ester (and its ester analogues) stands out as a particularly useful chiral building block.[3] The ester functionality provides an additional handle for synthetic modification, while the aziridine ring serves as a masked form of an amino acid. This dual functionality makes it a precursor of choice for the synthesis of α- and β-amino acids, peptidomimetics, and a range of biologically active molecules.[1]
Molecular Structure and Physicochemical Properties
The fundamental structure of aziridine-2-carboxylic acid, methyl ester consists of a three-membered ring containing one nitrogen and two carbon atoms, with a methoxycarbonyl group attached to one of the carbons. The compound is typically supplied as a colorless to light yellow liquid.[4][5]
Structural and Physical Data
A summary of the key identification and physical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO₂ | [4][5][6][7] |
| Molecular Weight | 101.11 g/mol | [4][5][7] |
| Exact Mass | 101.047678466 Da | [8] |
| IUPAC Name | methyl aziridine-2-carboxylate | [8] |
| CAS Number | 5950-34-5 | [4][6][7] |
| SMILES | COC(=O)C1CN1 | [9] |
| Appearance | Colorless to light orange/yellow clear liquid | [4][5] |
| Density | ~1.12 g/cm³ | [4] |
| Boiling Point | ~143 °C | [4] |
| Synonyms | 2-Methoxycarbonylaziridine, Aziridine-2-carboxylic acid methyl ester | [4][5] |
Synthesis and Derivatization
While various methods exist for the de novo synthesis of the aziridine-2-carboxylate core, a common and crucial workflow in research involves the N-functionalization of the commercially available parent compound.[1][2] The secondary amine of the aziridine ring is often protected or "activated" with an electron-withdrawing group. This modification serves two primary purposes: it can enhance the electrophilicity of the ring carbons for subsequent ring-opening reactions and protect the nitrogen during other synthetic transformations.[10]
Experimental Protocol: N-Boc Protection
A frequently employed derivatization is the introduction of a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard protecting group in peptide synthesis and organic chemistry due to its stability under many reaction conditions and its facile removal under acidic conditions.
Reaction: Methyl aziridine-2-carboxylate + Di-tert-butyl dicarbonate → 1-(tert-Butyl) 2-methyl aziridine-1,2-dicarboxylate
Step-by-Step Methodology: [11]
-
Dissolution: Dissolve methyl aziridine-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF) (approx. 0.3 M).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.0-1.2 eq), to the solution.
-
Reagent Addition: To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel, typically using a solvent system like heptane/ethyl acetate, to yield the pure N-Boc protected product.[11]
Synthesis Workflow Visualization
The following diagram illustrates the straightforward N-activation of methyl aziridine-2-carboxylate using Boc anhydride.
Caption: Workflow for N-Boc protection of methyl aziridine-2-carboxylate.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of aziridine-2-carboxylates is dominated by the regioselective and stereoselective ring-opening of the strained aziridine ring by a wide range of nucleophiles.[1] This reaction provides direct access to functionalized α- or β-amino acid derivatives, which are privileged structures in many pharmaceuticals.
Mechanism: Nucleophilic Ring-Opening
The ring-opening can proceed via an Sₙ2-type mechanism. Nucleophilic attack can occur at either of the two ring carbons (C2 or C3).
-
Attack at C2 (less substituted, in this case): This pathway is often sterically favored and leads to the formation of a β-amino acid derivative.
-
Attack at C3 (more substituted with the ester): This pathway leads to the formation of an α-amino acid derivative.
The regioselectivity of the attack is influenced by several factors, including the nature of the N-substituent (activating group), the nucleophile, and the presence of Lewis acids.[11] For N-activated aziridines, the attack often occurs at the less substituted carbon.[12]
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Aziridine-2-carboxylic acid, methyl ester: A Technical Guide to a Versatile Chiral Building Block
Abstract
Aziridines, the smallest nitrogen-containing heterocycles, are powerful intermediates in organic synthesis due to the inherent strain in their three-membered ring.[1] This strain makes them susceptible to ring-opening reactions, providing a gateway to a diverse array of nitrogen-containing compounds.[2][3][4] Among this class of molecules, chiral aziridine-2-carboxylic acid esters, and specifically the methyl ester, have garnered significant attention as versatile chiral building blocks. Their unique structural and electronic properties allow for regio- and stereoselective transformations, making them invaluable in the synthesis of complex, biologically active molecules, including α- and β-amino acids, peptidomimetics, and pharmaceuticals.[5][6][7][8] This technical guide provides an in-depth exploration of methyl aziridine-2-carboxylate as a chiral building block, covering its synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in drug discovery and development.
The Strategic Advantage of the Aziridine-2-carboxylate Scaffold
The utility of aziridine-2-carboxylic acid, methyl ester, as a chiral building block is rooted in a combination of factors:
-
Inherent Ring Strain: The approximately 26-27 kcal/mol of ring strain energizes the molecule, making it a willing participant in a variety of ring-opening reactions.[1]
-
Electrophilic Nature: The aziridine ring is electrophilic, readily reacting with a wide range of nucleophiles. This reactivity can be further tuned by the substituent on the nitrogen atom. Electron-withdrawing groups enhance reactivity, while electron-donating groups can modulate it.[1][9]
-
Stereochemical Integrity: The C2 stereocenter provides a handle for asymmetric synthesis. Ring-opening reactions often proceed with high stereospecificity, allowing for the transfer of chirality from the starting material to the product.
-
Functional Group Handle: The methyl ester at the C2 position offers a site for further chemical modification, such as conversion to amides, alcohols, or ketones, expanding the synthetic possibilities.[10][11]
These features collectively position methyl aziridine-2-carboxylate as a powerful tool for introducing nitrogen-containing stereocenters into complex molecules, a common requirement in the synthesis of pharmaceuticals and other bioactive compounds.[12]
Synthesis of Chiral Methyl Aziridine-2-carboxylate
The preparation of enantiomerically pure methyl aziridine-2-carboxylate is a critical first step in its application. Several synthetic strategies have been developed, with the choice often depending on the desired stereochemistry and the availability of starting materials.
From Amino Acids (Chiral Pool Synthesis)
A common and efficient approach utilizes readily available chiral amino acids, such as serine. This "chiral pool" strategy leverages the pre-existing stereocenter of the amino acid to construct the chiral aziridine. A typical sequence involves the conversion of the amino alcohol derived from the amino acid into a species with a good leaving group at the hydroxyl position, followed by intramolecular cyclization.[1]
Workflow: Synthesis from L-Serine
Caption: General workflow for the synthesis of methyl (S)-aziridine-2-carboxylate from L-serine.
Asymmetric Aziridination of Alkenes
Catalytic asymmetric aziridination of α,β-unsaturated esters represents a powerful method for the direct synthesis of chiral aziridine-2-carboxylates. This approach involves the transfer of a nitrene equivalent to the double bond, mediated by a chiral catalyst.[13] Various catalytic systems have been developed, often employing transition metals complexed with chiral ligands.[13]
Diastereoselective Synthesis from Chiral Imines
Another effective strategy involves the reaction of a chiral imine with a sulfur ylide, such as dimethylsulfonium methylide, in an aza-Corey-Chaykovsky reaction.[14][15] The stereochemistry of the resulting aziridine is directed by the chiral auxiliary on the imine nitrogen.[14]
The Chemistry of Ring-Opening: A Gateway to Molecular Diversity
The synthetic utility of methyl aziridine-2-carboxylate is most prominently displayed in its ring-opening reactions. The regioselectivity of this process is a key consideration and is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating groups on the aziridine nitrogen.[16][17][18]
Regioselectivity of Nucleophilic Attack
Generally, nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring.
-
Attack at C3 (β-attack): This is the more common pathway for many nucleophiles, leading to the formation of α-amino acid derivatives.[1][19] This regioselectivity is often favored due to the electronic influence of the C2-ester group.
-
Attack at C2 (α-attack): Attack at the carbon bearing the ester group is also possible and leads to β-amino acid derivatives.[19][20] The factors governing this regioselectivity are more complex and can be influenced by the steric environment and the specific reaction conditions.
Diagram: Regioselective Ring-Opening
Caption: Pathways of nucleophilic ring-opening of methyl aziridine-2-carboxylate.
Activation of the Aziridine Ring
The reactivity of the aziridine ring can be enhanced through N-activation. This is typically achieved by introducing an electron-withdrawing group (EWG) onto the nitrogen atom, such as a tosyl (Ts), nosyl (Ns), or benzyloxycarbonyl (Cbz) group.[1] This activation polarizes the C-N bonds, making the ring carbons more susceptible to nucleophilic attack. Alternatively, alkylation of the ring nitrogen can form a more reactive aziridinium ion intermediate.[21][22]
Applications in Drug Discovery and Development
The unique reactivity and stereochemical properties of methyl aziridine-2-carboxylate have made it a valuable building block in the synthesis of numerous biologically active compounds.
Synthesis of Non-Proteinogenic Amino Acids
The controlled ring-opening of chiral methyl aziridine-2-carboxylate provides a versatile route to a wide range of enantiomerically pure non-proteinogenic α- and β-amino acids. These unnatural amino acids are crucial components in the design of peptidomimetics and other pharmaceuticals.
Incorporation into Peptides
Peptides containing aziridine-2-carboxylic acid have been synthesized and utilized for site-selective modification.[23][24] The electrophilic nature of the aziridine allows for conjugation with various nucleophiles, such as thiols, enabling the attachment of carbohydrates, lipids, or biochemical tags.[23][24]
Precursor to Biologically Active Molecules
Derivatives of aziridine-2-carboxylic acid have demonstrated a range of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[5][6][12][25][26][27] For instance, some derivatives act as inhibitors of protein disulfide isomerase (PDI), an enzyme crucial for protein folding in cancer cells.[12][25]
Table 1: Representative Synthetic Applications
| Starting Material | Reagents and Conditions | Product | Application/Significance |
| Methyl (R)-aziridine-2-carboxylate | Various nucleophiles (e.g., R-MgBr, R-Li) | α- or β-amino acid derivatives | Synthesis of non-natural amino acids |
| N-protected methyl aziridine-2-carboxylate | Thiol nucleophiles (e.g., farnesyl thiol) | Thioether-linked conjugates | Site-selective peptide modification |
| Methyl aziridine-2-carboxylate | Organolithium reagents | 2-Aziridinylketones | Intermediates for carbinol synthesis |
| N-(1-phenylethyl)aziridine-2-carboxylates | Various synthetic transformations | Precursors to approved drugs and natural products | Chiral building block for complex targets |
Experimental Protocol: A Representative Ring-Opening Reaction
The following protocol describes a general procedure for the nucleophilic ring-opening of an N-activated methyl aziridine-2-carboxylate.
Protocol: Ring-Opening with an Amine Nucleophile
Materials:
-
N-Tosylaziridine-2-carboxylic acid, methyl ester
-
Aromatic amine (e.g., Aniline)
-
Screw-cap reaction vial
-
Heating block or oil bath
Procedure:
-
In a clean, dry screw-cap vial, combine the N-tosylaziridine-2-carboxylic acid, methyl ester (e.g., 0.5 mmol, 1.0 equiv) and the aromatic amine nucleophile (e.g., 1.0 mmol, 2.0 equiv).[21]
-
Seal the vial tightly.
-
Heat the neat reaction mixture at 60-80 °C. The optimal temperature may require adjustment based on the specific substrates.[21]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[21]
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be directly purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 1,2-diamine product.[21]
Note: This protocol is a general guideline and may require optimization for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Conclusion
Aziridine-2-carboxylic acid, methyl ester, stands out as a highly valuable and versatile chiral building block in modern organic synthesis. Its unique combination of ring strain, electrophilicity, and stereochemical integrity provides chemists with a powerful tool for the construction of complex, nitrogen-containing molecules. The ability to undergo regio- and stereoselective ring-opening reactions has cemented its importance in the synthesis of non-proteinogenic amino acids, modified peptides, and a wide range of biologically active compounds. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this building block is essential for the design and execution of efficient and innovative synthetic strategies.
References
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Qadir, T., Amin, A., Sarkar, D., & Sharma, P. K. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Current Organic Chemistry, 25(16), 1868-1893. [Link]
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Bentham Science Publishers. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Retrieved from [Link]
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Ghosh, A., et al. (2025). Electrochemical Ring Opening and [3 + 2] Cycloaddition of Aziridines: Access to 1,2-Bifunctionalized Products and Imidazolines. Organic Letters. [Link]
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ResearchGate. (n.d.). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis | Request PDF. Retrieved from [Link]
- Higashiyama, K., Fujikura, H., & Takahashi, H. (2002). Asymmetric Synthesis of Aziridine Derivatives. Tetrahedron Letters, 43(13), 2429-2431.
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Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Medicinal Chemistry, 11(5), 415-425. [Link]
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Semantic Scholar. (n.d.). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Retrieved from [Link]
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MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4723. [Link]
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Srivastava, N., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269354. [Link]
- Danishefsky, S. J., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(22), 8295-8303.
-
National Institutes of Health. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Facile Asymmetric Synthesis of Aziridine Derivatives via the Diastereoselective Reaction of Chiral Imines with Dimethylsulfonium Methylide | Request PDF. Retrieved from [Link]
- Smith, A. D., et al. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines.
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National Institutes of Health. (n.d.). Ring-Opening of Aziridines Using Tethered Hemiketals. PMC. Retrieved from [Link]
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ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Retrieved from [Link]
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Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]
- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2843-2873.
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National Institutes of Health. (2021). Alkylative Aziridine Ring-Opening Reactions. PMC. Retrieved from [Link]
- Danishefsky, S. J., et al. (2005). Aziridine-2-Carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(22), 8295-8303.
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National Institutes of Health. (2023). Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC. Retrieved from [Link]
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National Institutes of Health. (2020). An Easy Route to Aziridine Ketones and Carbinols. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]
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ResearchGate. (n.d.). Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates | Request PDF. Retrieved from [Link]
- Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine.
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National Institutes of Health. (2022). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. PMC. Retrieved from [Link]
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National Institutes of Health. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PMC. Retrieved from [Link]
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National Institutes of Health. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. PMC. Retrieved from [Link]
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Methyl Aziridine-2-Carboxylate in Organic Synthesis: A Technical Guide to Reactivity, Cyclization, and Application
Executive Summary
Methyl aziridine-2-carboxylate (CAS: 5950-34-5) is a highly strained, three-membered cyclic amine featuring a carboxylic acid methyl ester[1]. As a bifunctional chiral synthon, it serves as a critical building block in the synthesis of unnatural amino acids, mexiletine analogues, and targeted enzyme inhibitors[2][3]. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties, optimal synthetic pathways via N-N bond cleavage, and its divergent reactivity profiles.
Chemical Profile & Thermodynamic Stability
The utility of methyl aziridine-2-carboxylate in complex molecule synthesis is fundamentally tied to its unique thermodynamic profile. In natural amino acid chemistry, the free carboxylic acid is typically highly stable while its esters are prone to degradation unless protected as hydrochlorides. Aziridine-2-carboxylic acid exhibits the exact opposite behavior: its esterified forms are significantly more stable than the free carboxylic acid [2].
Methyl aziridine-2-carboxylate remains remarkably stable for over 50 hours at 100 °C under dry atmospheric conditions[2]. This thermal resilience, juxtaposed with the inherent kinetic reactivity of the strained aziridine ring, allows it to act as a highly controllable electrophilic and nucleophilic pivot point[1].
Optimal Synthetic Methodology: N-N Bond Cleavage
Historically, synthesizing aziridine rings via hydrazinium salts and alkoxides yielded poor results (<50%). The high nucleophilicity of bases like sodium methoxide (NaOMe) induced competitive side reactions and ester degradation[4]. The modern, field-proven approach relies on the N-N bond cleavage of methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide in a heterogeneous, solvent-free medium[2].
Step-by-Step Protocol: Synthesis of Methyl Aziridine-2-Carboxylate
This protocol is designed as a self-validating system to ensure maximum yield and purity.
-
Substrate Preparation: Thoroughly dry and physically smooth the starting material, methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide.
-
Causality: Ambient moisture must be eliminated to prevent premature hydrolysis of the methyl ester during the high-temperature cyclization phase[5].
-
-
Base Integration: Add a 4–6 molar excess of anhydrous potassium carbonate (K₂CO₃) to the reaction vessel.
-
Causality: K₂CO₃ is the definitive base of choice. Stronger bases like KOH generate two equivalents of water per mole of substrate, leading to rapid ester hydrolysis and subsequent aziridine ring cleavage. Conversely, organic bases (e.g., triethanolamine) lack the basicity required to initiate the necessary α-deprotonation[4].
-
-
Thermal Cyclization: Heat the heterogeneous mixture to an optimal window of 140–160 °C while maintaining constant mechanical rotation.
-
Causality: The 140–160 °C range provides the precise activation energy required for N-N bond cleavage without inducing thermal degradation. Rotation maximizes the solid-liquid interfacial surface area in the absence of a solvent, ensuring uniform heat distribution and consistent reaction kinetics[5].
-
-
Isolation & Validation: Purify the resulting product via double vacuum distillation.
-
Validation: Distillation separates the volatile methyl aziridine-2-carboxylate from the trimethylamine byproduct and inorganic salts. Success is validated by achieving a 75% theoretical yield with >99% purity, confirmed by the absence of a broad O-H stretch (indicating no ester hydrolysis) in subsequent IR spectroscopy[2].
-
Quantitative Analysis of Cyclization Conditions
The following table summarizes the thermodynamic and mechanistic impact of base selection on the final yield.
Table 1: Impact of Base Selection on Cyclization Yield
| Base | Equivalents | Temperature (°C) | Water Generated | Yield (%) | Mechanistic Causality |
| K₂CO₃ | 4–6 | 140–160 | Minimal | 75% | Optimal α-deprotonation; ester integrity preserved[2]. |
| KOH | 1 | 140–160 | High (2 eq/mol) | 6% | Rapid ester hydrolysis and aziridine ring cleavage[4]. |
| NaOMe | 1 | Reflux | None | 30% | High nucleophilicity induces competitive side reactions[4]. |
| Triethanolamine | 1 | 140–160 | None | <5% | Insufficient basicity for required α-deprotonation[4]. |
Reactivity Profiles: Ring-Opening vs. Carbonyl Attack
Methyl aziridine-2-carboxylate presents two primary electrophilic sites, allowing for divergent synthetic pathways depending on the chosen nucleophile.
Pathway diagram detailing the synthesis and divergent reactivity of methyl aziridine-2-carboxylate.
Pathway A: Nucleophilic Ring Opening
The aziridine ring is highly susceptible to nucleophilic attack due to the thermodynamic relief of ring strain[1]. Reactions with S-nucleophiles (e.g., thiophenol) proceed under mild, catalyst-free conditions to form bis-phenylsulfanyl propionic acid methyl esters[3].
Step-by-Step Protocol: Regioselective Ring Opening via S-Nucleophiles
-
Reactant Mixing: Combine methyl aziridine-2-carboxylate with an aromatic thiol (e.g., thiophenol) in a solvent-free environment.
-
Causality: Solvent-free conditions artificially increase the effective molarity of the reactants, driving the reaction forward without the need for an external transition-metal catalyst[3].
-
-
Incubation: Allow the mixture to react under mild conditions.
-
Causality: The inherent ~27 kcal/mol ring strain of the aziridine core provides the thermodynamic driving force for the nucleophilic attack. For sterically hindered thiols (like 2,6-dimethylthiophenol), the reaction proceeds through a transient episulfonium ion intermediate, resulting in specific isomeric product distributions[3].
-
-
Extraction & Validation: Extract with Et₂O and wash with 1% aqueous NaHCO₃. Dry over magnesium sulfate and concentrate.
-
Validation: Successful ring opening is confirmed by NMR spectroscopy, specifically the disappearance of the highly shielded aziridine ring protons (~1.5–2.5 ppm) and the emergence of standard aliphatic propanoic acid ester signals. Yields typically reach up to 94% for unhindered thiophenols[3].
-
Pathway B: Carbonyl Attack (C-Nucleophiles)
C-nucleophiles, such as organolithium reagents, can attack the ester carbonyl directly, bypassing the ring-opening mechanism entirely. This pathway is utilized to synthesize robust N,N-dimethyl aziridine-2-carboxamides and aziridinyl ketones.
-
Causality: Direct nucleophilic attack forms a stable tetrahedral intermediate that collapses to yield the ketone. This streamlined protocol elegantly bypasses the traditional, multi-step synthesis of Weinreb amides, which typically requires ester saponification, DCC coupling, and subsequent ring closure[6].
Applications in Drug Development & Complex Molecule Synthesis
The unique structural properties of methyl aziridine-2-carboxylate have cemented its role in several advanced pharmacological applications:
-
Mexiletine Analogues: The regioselective ring opening of methyl aziridine-2-carboxylate by aromatic sulfur nucleophiles generates novel analogues of mexiletine, a well-documented anti-arrhythmic agent[3].
-
PDIA1/PDIA3 Inhibitors: Acyl derivatives and sulfonamides derived from aziridine-2-carboxylic acid (such as Leakadine derivatives) demonstrate potent inhibition of Protein Disulfide Isomerase A1 and A3. These compounds exhibit significant anti-cancer and anti-thrombotic activities by actively preventing cancer cell adhesion to endothelial cells[7].
-
Electroreductive Cross-Coupling: Advanced green-chemistry methodologies employ the electroreductive cross-coupling of aromatic imines with methyl trichloroacetate to stereoselectively yield methyl aziridine-2-carboxylates, highlighting its compatibility with eco-friendly electrochemical synthesis[8].
Conclusion
Methyl aziridine-2-carboxylate stands as a highly versatile, bifunctional synthon in organic chemistry. By strictly controlling the thermodynamic environment during its synthesis—specifically through the use of anhydrous K₂CO₃ and precise thermal regulation—chemists can reliably generate this strained heterocycle in high yields. Its divergent reactivity pathways, capable of undergoing both strain-driven ring opening and direct carbonyl substitution, make it an indispensable tool for the rapid assembly of complex pharmaceutical architectures.
References
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[2] Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid | ACS Publications
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[5] Unnatural amino acids. 1. A facile synthesis of the methyl ester of aziridine-2-carboxylic acid | ACS Publications
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[4] Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid | American Chemical Society
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[8] Synthesis of Methyl Aziridine 2-Carboxylate through Electroreductive Cross Coupling of Methyl gem-Trichloroacetate with Aromatic Imines | ResearchGate
-
[7] Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions | ResearchGate
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[3] SYNTHESIS OF MEXILETINE ANALOGUES FROM NON-ACTIVATED AZIRIDINES | LOCKSS
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[6] An Easy Route to Aziridine Ketones and Carbinols | PMC - NIH
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Unlocking the Reactivity of Aziridine-2-Carboxylic Acid Methyl Ester: Ring Strain, Regioselectivity, and Synthetic Applications
Executive Summary
Aziridine-2-carboxylic acid methyl ester (CAS 5950-34-5) is a highly strained, three-membered nitrogen heterocycle that serves as a privileged chiral building block in modern organic synthesis and drug development[1][2]. Unlike unstrained cyclic amines, the aziridine ring possesses immense thermodynamic instability, which dictates its unique reactivity profile. This technical guide explores the structural dynamics, self-validating synthetic protocols, and regioselective ring-opening mechanisms that make this compound a critical intermediate for synthesizing unnatural amino acids, peptidomimetics, and targeted therapeutics like Matrix Metalloproteinase-2 (MMP-2) inhibitors[1][3].
Structural Dynamics & Ring Strain Energy (The "Why")
The fundamental driver of aziridine reactivity is its ring strain energy, which is approximately 27 kcal/mol. This inherent strain forces the C-C and C-N bonds into highly distorted geometries, making the ring highly susceptible to nucleophilic attack and fragmentation[4].
Interestingly, the stability profile of aziridine-2-carboxylic acid is inverted compared to natural amino acids. While natural cyclic amino acids (such as proline) form unstable esters that must be protected as hydrochlorides, free aziridine-2-carboxylic acid is highly unstable[5]. Conversely, 5 is remarkably stable[5].
Causality of Stability: The electron-withdrawing methyl ester group at the C2 position stabilizes the molecule relative to the free acid by delocalizing electron density away from the strained ring. This allows the methyl ester derivative to endure temperatures up to 100 °C for over 50 hours in dry atmospheric conditions without degrading[6].
Synthesis Protocol: The N-N Bond Cleavage Method
Synthesizing aziridine-2-carboxylic acid methyl ester requires precise thermodynamic control to prevent premature ring-opening or polymerization. The most scalable and efficient method involves the N-N bond cleavage of methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide[5].
Causality in Experimental Design
-
Base Selection: Anhydrous K₂CO₃ is utilized as the base. Weaker bases (e.g., CaCO₃) fail to deprotonate the substrate efficiently at the required temperatures. Conversely, stronger, highly nucleophilic bases (e.g., NaOMe) lead to unwanted side reactions and plummeting yields[6].
-
Solvent-Free Conditions: The reaction must be performed as a heterogeneous melt. The presence of water or organic solvents drastically reduces the yield by facilitating competitive solvolysis of the highly strained intermediate[5].
Step-by-Step Methodology
This protocol is designed as a self-validating system, where the continuous distillation of the product drives the reaction forward and ensures high purity.
-
Preparation: Thoroughly dry and finely smooth methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide to maximize the reactant surface area[5].
-
Reagent Mixing: Combine the starting material with a 4–6 fold molar excess of anhydrous K₂CO₃ in a distillation apparatus[5].
-
Thermal Activation: Heat the heterogeneous, solvent-free mixture to an optimal temperature range of 140–160 °C[5]. Apply continuous rotation to maximize surface contact between the solid base and the melting substrate.
-
In Situ Distillation: As the N-N bond cleaves and cyclization occurs, the volatile aziridine-2-carboxylic acid methyl ester is continuously distilled out of the reaction mixture into a receiving flask[7].
-
Validation: Subject the crude distillate to a second fractional distillation. The process yields the title compound in 75% theoretical yield with >99% purity (verified via Gas Chromatography and NMR)[5].
Caption: Synthetic workflow for Aziridine-2-carboxylic acid methyl ester via N-N bond cleavage.
Reactivity Profile: Nucleophilic Ring-Opening & Regioselectivity
The primary synthetic utility of aziridine-2-carboxylic acid methyl ester lies in its ring-opening reactions. To facilitate these reactions under mild conditions, the aziridine nitrogen is typically "activated" with electron-withdrawing groups (e.g., N-Ts, N-Cbz, N-Trityl)[4][8]. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, increasing its electrophilicity.
The Causality of Regioselectivity
When an N-activated aziridine-2-carboxylate methyl ester is subjected to a nucleophile (e.g., p-methoxybenzylamine, thiols, or organocuprates), the attack can occur at either the C2 or C3 position[2][8]. The regioselectivity is a delicate balance of steric and electronic factors:
-
Steric Control (C3 Attack): Attack at the less hindered C3 position is the most common pathway, especially with bulky nucleophiles. This pathway yields β-amino acid derivatives[8].
-
Electronic Control (C2 Attack): The electron-withdrawing methyl ester makes the adjacent C2 carbon highly electrophilic. Under specific conditions (e.g., Lewis acid catalysis) or with highly reactive, small nucleophiles, an S_N2 attack at C2 is favored, yielding α-amino acid derivatives[8].
Caption: Regioselective ring-opening pathways of N-activated aziridine-2-carboxylate methyl ester.
Applications in Drug Development
Because of its unique structural properties and predictable regioselectivity, aziridine-2-carboxylic acid methyl ester is a highly valued scaffold in medicinal chemistry[2].
Quantitative Application Summary
| Application Area | Target Molecule / Class | Mechanism / Synthetic Utility |
| Oncology | JaZ-30 (MMP-2 Inhibitor) | Downregulates VEGF secretion and ERK1/2 phosphorylation in melanoma cells[3][9]. |
| Antibiotics | Azalanthionines | Ring-opening with diaminopropanoic acids (DAPs) yields orthogonally protected peptidomimetics[8][10]. |
| Chiral Auxiliaries | Unnatural Amino Acids | Serves as a rigid C2 chiral building block for stereoselective peptide synthesis[5]. |
Case Study: MMP-2 Inhibitors
Recent advancements have utilized the aziridine scaffold to synthesize novel aziridine-triazole conjugates. For instance, the compound 3 (1-(aziridin-2-ylmethyl)-4-(4-butylphenyl)-1H-1,2,3-triazole) acts as a highly selective inhibitor of Matrix Metalloproteinase-2 (MMP-2)[3]. In this architecture, the aziridine ring serves as a hydrophilic warhead, linked via a triazole to a lipophilic aryl group, effectively suppressing melanoma cell invasion and angiogenesis[3].
Analytical Characterization: Mass Spectrometry
Standardizing the analytical characterization of aziridine derivatives is critical for drug impurity profiling and structural verification[2]. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals distinct, predictable fragmentation cascades for these molecules[4].
-
Aziridine Ring Cleavage: The inherent ~27 kcal/mol ring strain makes the aziridine moiety highly susceptible to fragmentation. The most common pathway is initiated by the cleavage of the C2-C3 bond, followed by the loss of small neutral molecules[4].
-
Ester Group Fragmentation: The methyl ester group typically exhibits a characteristic loss of the methoxy group (-OCH₃) or the entire ester moiety during collision-induced dissociation, providing a clear diagnostic peak for the C2 substitution[4].
References
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Trapencieris, P., Kalviņš, I., Kauliņa, L., & Kauss, V. (1997). "Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid." Organic Process Research & Development. 5
-
Romanchikova, N., Trapencieris, P., Zemītis, J., & Turks, M. (2013). "A novel matrix metalloproteinase-2 inhibitor triazolylmethyl aziridine reduces melanoma cell invasion, angiogenesis and targets ERK1/2 phosphorylation." Journal of Enzyme Inhibition and Medicinal Chemistry. 3
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BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives." 4
-
Technological University Dublin. (2014). "Studies on the Synthesis of Orthogonally Protected Azalanthionines, and of Routes towards b-Methyl Azalanthionines, by Ring-Opening of N-activated aziridine-2-carboxylates." 10
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Methyl Aziridine-2-Carboxylate: A Technical Guide to Stability, Storage, and Handling
Executive Summary
Methyl aziridine-2-carboxylate (MA2C) is a highly versatile, yet notoriously unstable, building block utilized in the stereoselective synthesis of complex organic compounds, non-natural amino acids, and pharmaceutical agents[1][2]. The inherent reactivity that makes the aziridine ring synthetically valuable also renders it susceptible to rapid degradation, polymerization, and ring-opening[1]. This whitepaper provides a mechanistic analysis of MA2C's instability and outlines field-proven protocols for its storage, stabilization, and experimental handling, tailored for drug development professionals and synthetic chemists.
Physicochemical Profile & The Root of Instability
The instability of MA2C is fundamentally rooted in its molecular architecture. The three-membered aziridine ring possesses significant Baeyer (angle) strain and Pitzer (torsional) strain. Compounding this geometric tension is the presence of a nucleophilic secondary amine and an electrophilic methyl ester within the same compact scaffold[1].
While the free aziridine-2-carboxylic acid is virtually impossible to isolate due to instantaneous self-polymerization, the methyl ester derivative (MA2C) offers a functional compromise[1]. However, even as an ester, this dual nature facilitates intermolecular reactions if not strictly controlled by environmental conditions and chemical stabilizers.
Table 1: Key Physicochemical Properties of Stabilized MA2C
| Property | Value |
| CAS Number | 5950-34-5[2] |
| Molecular Formula | C4H7NO2[2] |
| Molecular Weight | 101.11 g/mol [2] |
| Density | 1.12 g/mL[2] |
| Boiling Point | 143 °C[2] |
| Appearance | Colorless to light yellow clear liquid[2] |
| Recommended Storage | 2 - 8 °C (Refrigerated)[2] |
| Standard Stabilizer | Hydroquinone (HQ)[2] |
Mechanisms of Degradation
Understanding the causality behind MA2C degradation is critical for designing self-validating experimental workflows. Degradation typically proceeds via three primary pathways:
-
Thermal and Radical Polymerization: MA2C is highly prone to exothermic polymerization. This process is catalyzed by heat, light, or the presence of radical initiators (such as peroxides)[3]. The polymerization is driven by the thermodynamic relief of ring strain as the aziridine rings open and link to form polyamines.
-
Photochemical Cleavage: Exposure to ultraviolet (UV) light induces specific bond fission. Matrix-isolation FTIR studies have demonstrated that UV irradiation (<330 nm) of MA2C results in the cleavage of the C-C and the weakest C-N bonds of the aziridine ring, yielding isomerization photoproducts such as the E and Z isomers of methyl 2-(methylimino)-acetate (MMIA)[4].
-
Nucleophilic Ring-Opening: The aziridine ring is highly susceptible to nucleophilic attack, particularly in the presence of protic solvents or acidic impurities, leading to premature ring-opening and decomposition[1].
Logical pathways of MA2C degradation driven by thermal, nucleophilic, and photochemical stressors.
Stabilization Strategies & Storage Protocols
To mitigate the risk of spontaneous polymerization, commercial MA2C is routinely stabilized with hydroquinone (HQ)[2]. HQ acts as a potent radical scavenger; it intercepts peroxy radicals that would otherwise initiate the polymerization cascade, thereby extending the reagent's shelf life and maintaining its efficacy during storage[2].
Protocol 1: Long-Term Storage and Aliquoting
Causality: Moisture and oxygen can introduce trace peroxides or nucleophiles, while ambient temperatures provide the activation energy for polymerization.
-
Temperature Control: Upon receipt, immediately transfer the sealed MA2C container to a dedicated, explosion-proof refrigerator maintained strictly at 2–8 °C[2][3].
-
Light Exclusion: Ensure the container is opaque or wrapped in aluminum foil to prevent UV-induced photochemical cleavage[3][4].
-
Inert Atmosphere: Always purge the headspace of the container with high-purity Argon or Nitrogen before resealing to displace reactive oxygen species.
-
Thermal Equilibration: When withdrawing material, allow the sealed container to warm to room temperature in a desiccator. Causality: Opening a cold container causes atmospheric moisture to condense into the liquid, acting as a nucleophile that initiates ring-opening.
-
Aliquoting: Use a dry, inert-gas-flushed Hamilton syringe to withdraw the required volume.
Experimental Workflows for Synthetic Application
While HQ is essential for storage, its presence can be detrimental during sensitive synthetic steps, particularly those involving transition-metal catalysis or controlled radical mechanisms. In such cases, the stabilizer must be removed immediately prior to use.
Protocol 2: Preparation of HQ-Free MA2C
Self-Validating System: The successful removal of HQ can be verified by spotting the final eluent on a Thin-Layer Chromatography (TLC) plate and checking for UV activity. HQ is highly UV active, whereas pure MA2C lacks a strong chromophore.
-
Column Preparation: Pack a short glass column or a Pasteur pipette with basic alumina (Brockmann Grade I). Causality: The basicity of the alumina prevents acid-catalyzed ring opening during the purification step.
-
Elution: Dilute the required volume of stabilized MA2C in an anhydrous, non-polar solvent (e.g., diethyl ether or dichloromethane) and pass it through the alumina plug. The polar, phenolic HQ will adhere strongly to the stationary phase, while the MA2C elutes.
-
Concentration: Carefully concentrate the eluent under reduced pressure at a low temperature (water bath < 25 °C) to avoid thermal degradation.
-
Immediate Utilization: The resulting unstabilized MA2C must be used immediately in the subsequent synthetic step. Do not attempt to store HQ-free MA2C, as it will rapidly polymerize.
Optimized workflow for receiving, storing, and utilizing stabilized MA2C in organic synthesis.
Safety and Handling Considerations
MA2C is classified as a flammable liquid and vapor[3]. It exhibits acute toxicity across all primary exposure routes: it is highly toxic if swallowed, inhaled, or brought into contact with the skin[3].
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood equipped with explosion-proof ventilation[3].
-
PPE: Nitrile or butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat are mandatory[3].
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The Synthetic Versatility of Methyl Aziridine-2-carboxylate: A Gateway to Novel Amino Acids and Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Strained Ring
The aziridine ring, a three-membered heterocycle containing a nitrogen atom, has long captivated the attention of organic chemists. Its inherent ring strain makes it a highly reactive yet synthetically versatile building block.[1][2] When functionalized with a carboxylate group at the C2 position, as in methyl aziridine-2-carboxylate, this strained scaffold becomes an exceptionally valuable precursor for a wide array of important molecules, including non-natural α- and β-amino acids, peptidomimetics, and various biologically active compounds.[1][3] The strategic placement of the ester functionality provides a handle for further transformations and influences the regioselectivity of the characteristic ring-opening reactions. This guide offers a comprehensive overview of the synthesis and diverse synthetic applications of methyl aziridine-2-carboxylate, providing insights into the mechanistic underpinnings of its reactivity and detailed protocols for its utilization.
I. Strategic Synthesis of Aziridine-2-carboxylic Acid, Methyl Ester
The preparation of aziridine-2-carboxylates can be achieved through several synthetic strategies, each with its own merits regarding substrate scope, stereocontrol, and reaction conditions.[1] The choice of method is often dictated by the desired substitution pattern and the required stereochemistry of the target molecule.
The Gabriel-Cromwell Reaction: A Classic Approach
A long-standing method for the synthesis of aziridine-2-carboxylic esters is the Gabriel-Cromwell reaction. This approach involves the reaction of an α,β-dibromo ester with a primary amine, proceeding through a double nucleophilic substitution mechanism.[1]
Experimental Protocol: Gabriel-Cromwell Reaction [1]
-
Bromination of the α,β-Unsaturated Ester: The starting α,β-unsaturated ester is first brominated to yield the corresponding α,β-dibromo ester.
-
Aziridination: To a solution of the α,β-dibromo ester (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL), the primary amine (2.2 mmol) and a base like triethylamine (2.5 mmol) are added.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Diagram: Gabriel-Cromwell Reaction Pathway
Caption: Pathway of the Gabriel-Cromwell reaction.
Aziridination of α,β-Unsaturated Esters
The direct addition of a nitrogen source across the double bond of an α,β-unsaturated ester is a more atom-economical approach to aziridine-2-carboxylates. This transformation can be achieved using various reagents and catalysts, with significant advancements made in asymmetric aziridination.
The Wulff's AZ reaction, a catalytic asymmetric aziridination of imines using a carbene source, is a powerful and well-explored method for synthesizing 3-aryl aziridines.[4] While not a direct aziridination of an α,β-unsaturated ester, it is a key method for producing highly functionalized aziridine-2-carboxylates.[4]
Aza-Corey-Chaykovsky Reaction for α-Quaternary Aziridines
For the diastereoselective synthesis of α-quaternary aziridine-2-carboxylates, the Aza-Corey-Chaykovsky reaction is a highly effective method.[5][6] This reaction involves the addition of a sulfur ylide to an N-tert-butanesulfinyl ketimino ester.[5]
Experimental Protocol: Aza-Corey-Chaykovsky Reaction [5]
-
Preparation of the N-tert-Butanesulfinyl Ketimino Ester: The corresponding α-ketoester is reacted with (S)-tert-butanesulfinamide in the presence of a Lewis acid such as Ti(OEt)₄.
-
Ylide Formation and Aziridination: Dimethylsulfoxonium methylide is prepared and reacted with the N-tert-butanesulfinyl ketimino ester at low temperatures (e.g., 0 °C). The reaction is typically rapid.
-
Work-up and Purification: The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.
Diagram: Aza-Corey-Chaykovsky Reaction Workflow
Caption: Workflow for the Aza-Corey-Chaykovsky reaction.
Asymmetric Synthesis via Kinetic Resolution of 2H-Azirines
A modern and elegant approach to enantioenriched N-H aziridine-2-carboxylates is the kinetic resolution of racemic 2H-azirines.[7] This method utilizes a chiral catalyst to selectively reduce one enantiomer of the 2H-azirine, leaving the other enantiomer unreacted and thus achieving resolution. Copper hydride catalysis has proven particularly effective in this regard.[7]
Experimental Protocol: Reductive Kinetic Resolution of 2H-Azirines [1]
-
Catalyst Preparation: A chiral copper hydride catalyst is prepared in situ.
-
Kinetic Resolution: The racemic 2H-azirine-2-carboxylate is dissolved in a suitable solvent and cooled to a low temperature (e.g., -60 °C). A reducing agent, such as pinacolborane (HBPin), is added dropwise.
-
Monitoring and Quenching: The reaction is monitored by TLC or HPLC. Upon completion, it is quenched with a saturated aqueous solution of NaHCO₃.
-
Separation and Purification: The mixture is extracted, and the combined organic layers are dried and concentrated. The enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine are separated by column chromatography.
| Synthetic Method | Advantages | Disadvantages | Key Applications |
| Gabriel-Cromwell Reaction | Classical, well-established.[1] | Often requires harsh conditions, may lack stereocontrol. | General synthesis of aziridine-2-carboxylates. |
| Aziridination of α,β-Unsaturated Esters | Atom-economical, direct. | Can require specialized catalysts for high stereoselectivity. | Asymmetric synthesis of aziridines. |
| Aza-Corey-Chaykovsky Reaction | Excellent for α-quaternary centers, high diastereoselectivity.[5][6] | Requires preparation of specific ketimino esters. | Synthesis of sterically hindered amino acids. |
| Kinetic Resolution of 2H-Azirines | Provides access to enantioenriched N-H aziridines, which are versatile.[7] | A resolution process, so the maximum theoretical yield is 50% for each enantiomer. | Asymmetric synthesis of N-H aziridine-2-carboxylates. |
II. Synthetic Applications: The Power of Ring-Opening Reactions
The synthetic utility of aziridine-2-carboxylates is most prominently displayed in their regio- and stereoselective ring-opening reactions.[8] The relief of ring strain provides a strong thermodynamic driving force for these transformations, which can be initiated by a wide variety of nucleophiles. The outcome of the reaction, specifically whether the nucleophile attacks at the C2 or C3 position, is influenced by several factors, including the nature of the N-substituent, the substituents on the aziridine ring, and the reaction conditions.[8]
Nucleophilic Ring-Opening: A Gateway to α- and β-Amino Acids
The activation of the aziridine nitrogen by an electron-withdrawing group (e.g., sulfonyl, acyl) or by protonation with a Brønsted or Lewis acid promotes nucleophilic attack.[8] Attack at the C3 position leads to α-amino acid derivatives, while attack at the C2 position yields β-amino acid derivatives. Generally, nucleophilic attack is favored at the less substituted C3 position.[8]
Diagram: Regioselectivity in Aziridine Ring-Opening
Caption: Regioselective nucleophilic ring-opening of aziridines.
a) Heteronucleophiles: A wide range of heteronucleophiles, including halides, alkoxides, and azides, can be employed to open the aziridine ring. For instance, the azide-induced ring-opening of an enantiopure N-phenylethylaziridine-2-carboxylate, assisted by a Lewis acid like AlCl₃, produces an α-azido-β-aminopropionate, which is a precursor for the natural product biemamide B.[2]
b) Carbon Nucleophiles: Organometallic reagents, enolates, and cyanides are effective carbon nucleophiles for the ring-opening of aziridines, enabling the formation of carbon-carbon bonds. These reactions are crucial for the synthesis of complex amino acid derivatives.
Reductive Ring-Opening
Reductive methods can also be employed to cleave the C-N bonds of the aziridine ring.
a) Hydrogenolysis: For aziridines with a C3-aryl substituent, hydrogenolysis can be used to specifically cleave the benzylic C-N bond.[8]
b) Electron Transfer: Reagents like samarium(II) iodide can be used for the reductive ring-opening of aziridines functionalized with a 2-carboxylate group, leading to β-amino carbonyl compounds in high yields.[8]
Ring Expansion Reactions
The strained aziridine ring can also participate in ring expansion reactions to form larger heterocyclic systems. For example, a Lewis acid-catalyzed reaction of a chiral aziridine-2-carboxylate with an isocyanate can lead to the stereospecific formation of an imidazolidin-2-one.[9]
Applications in the Synthesis of Bioactive Molecules and Natural Products
The versatility of aziridine-2-carboxylates as chiral building blocks has been demonstrated in the total synthesis of numerous bioactive molecules.[7] For instance, the regio- and stereoselective ring-opening of a 3-arylaziridine-2-carboxylate is a key step in the synthesis of antibiotics like (+)-chloramphenicol and pro-drugs such as L-DOPA.[7] More recently, N-H aziridines have been highlighted as crucial intermediates in the total synthesis of the potent antimicrobial agent dynobactin A.[7]
III. Future Outlook
Aziridine-2-carboxylic acid, methyl ester, and its derivatives continue to be indispensable tools in modern organic synthesis. The development of new, more efficient, and highly stereoselective methods for their preparation remains an active area of research. Furthermore, the exploration of novel ring-opening and ring-expansion reactions will undoubtedly lead to the discovery of new synthetic pathways to complex and medicinally relevant molecules. The unique reactivity of this strained heterocyclic system ensures its continued prominence in the fields of medicinal chemistry and drug discovery.[10]
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N-H "Aziridine-2-carboxylic acid, methyl ester" vs N-protected derivatives
An In-depth Technical Guide to Methyl Aziridine-2-carboxylate: A Comparative Analysis of the Parent N-H Aziridine and its N-Protected Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Aziridine-2-carboxylates are powerful and versatile chiral building blocks in modern organic synthesis, serving as precursors to a diverse array of nitrogen-containing molecules, including non-proteinogenic amino acids and complex heterocyclic scaffolds.[1][2][3] The reactivity, stability, and synthetic utility of these strained three-membered rings are profoundly influenced by the nature of the substituent on the aziridine nitrogen. This technical guide provides a comprehensive analysis and comparison between the parent, unsubstituted N-H methyl aziridine-2-carboxylate and its widely used N-protected derivatives, primarily focusing on N-Boc (tert-butoxycarbonyl) and N-Tosyl (p-toluenesulfonyl) analogues. We will delve into the causality behind experimental choices in their synthesis and application, present detailed, field-proven protocols, and offer a comparative framework to guide researchers in selecting the optimal aziridine synthon for their specific strategic goals in pharmaceutical and chemical development.
The Aziridine-2-Carboxylate Core: A Tale of Two States
The synthetic utility of an aziridine is fundamentally dictated by the electronic nature of its nitrogen atom. The parent N-H aziridine and its N-protected counterparts can be viewed as two distinct reactive states.
-
The Ground State: N-H and N-Alkyl Aziridines: These are considered "non-activated" aziridines. The nitrogen lone pair is available, rendering the molecule basic and nucleophilic at the nitrogen. The aziridine ring itself is relatively inert to nucleophilic attack unless activated by protonation or Lewis acids, which can be a synthetically challenging and sometimes low-yielding process.[4][5]
-
The Activated State: N-Acyl and N-Sulfonyl Aziridines: The attachment of a potent electron-withdrawing group (EWG) like a Boc or Tosyl moiety dramatically alters the ring's properties. The nitrogen lone pair is delocalized into the EWG, which (i) removes the basicity of the nitrogen, (ii) acidifies the C-H protons of the ring, and (iii) most importantly, significantly increases the electrophilicity of the ring carbons by lowering the energy of the C-N bond's antibonding orbital (σ*). This "activation" renders the aziridine highly susceptible to regioselective ring-opening by a wide range of nucleophiles under mild conditions.[5][6]
Figure 1: Logical relationship between N-H and N-EWG activated aziridines.
The Parent: N-H Methyl Aziridine-2-carboxylate
Historically, the direct synthesis of N-H aziridines was challenging, often requiring multi-step sequences involving protection and deprotection.[7][8] However, modern catalytic methods have made them more accessible. Chiral N-H aziridines are particularly valuable as they are generally bench-stable and their reactivity can be precisely tuned in a single step via N-functionalization.[9]
Synthesis and Stability
A state-of-the-art method for preparing enantiopure N-H aziridine-2-carboxylates is the copper hydride-catalyzed kinetic resolution of racemic 2H-azirines. This approach provides excellent diastereoselectivity and high enantioselectivity.[9] Alternative routes include rhodium-catalyzed aziridination of olefins using hydroxylamine derivatives as the nitrogen source, which bypasses the need for protecting groups altogether.[7][10]
Despite the high ring strain (26-27 kcal/mol), N-H aziridine-2-carboxylates are often stable compounds that can be purified by chromatography and stored for extended periods.[5][9]
Reactivity Profile
The N-H aziridine is a bifunctional molecule. The nitrogen atom can act as a nucleophile in reactions like acylation or sulfonylation to install protecting groups. The ring itself, being non-activated, requires promotion for ring-opening. For instance, reductive ring-opening of non-activated aziridines with samarium diiodide often leads to C-C bond cleavage, producing glycine derivatives, rather than the desired β-amino esters formed from C-N cleavage.[4] This highlights a key strategic point: for predictable and regioselective ring-opening, N-activation is almost always the preferred strategy.
Characterization Insights
A notable feature in the characterization of N-H aziridines is the effect of the nitrogen's quadrupolar moment on NMR spectroscopy. The N-H proton signal can be broad, and its chemical shift can vary depending on the solvent's acidity. This can sometimes complicate spectral interpretation.[9]
The Workhorses: N-Protected Derivatives
The choice of an N-protecting group is a critical decision that dictates the synthetic path forward. We will compare the two most common classes: carbamates (N-Boc) and sulfonamides (N-Tosyl).
N-Boc-Methyl Aziridine-2-carboxylate
The tert-butoxycarbonyl (Boc) group is a staple in peptide synthesis and is valued for its ease of removal under mild acidic conditions.[11][12] As an activating group for aziridines, it provides a moderate level of activation.
Synthesis: A practical, transition-metal-free method involves the reaction of an α,β-unsaturated ester with a simple carbamate, such as tert-butyl carbamate, in the presence of an oxidant like sodium hypochlorite pentahydrate (NaOCl·5H₂O).[13] Another robust method is the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters, which affords aziridines in high yield and stereoselectivity.[1][14]
Reactivity and Strategic Use: The N-Boc aziridine is sufficiently activated to undergo regioselective ring-opening with various nucleophiles. A key application is the reductive ring-opening with samarium diiodide (SmI₂), which selectively cleaves the C-N bond to furnish valuable β-amino esters.[4] The Boc group's lability to acids like trifluoroacetic acid (TFA) allows for its clean removal without affecting other functional groups, such as esters or tosylamides, making it an excellent choice for orthogonal protection schemes.[11]
N-Tosyl-Methyl Aziridine-2-carboxylate
The p-toluenesulfonyl (Tosyl or Ts) group is a powerful electron-withdrawing group that strongly activates the aziridine ring.[5] N-Tosyl aziridines are highly reactive electrophiles, making them ideal substrates for a wide range of synthetic transformations.
Synthesis: A classic and efficient route is the two-step, one-pot conversion of 2-amino alcohols. The amino alcohol is first treated with tosyl chloride, and subsequent in-situ cyclization with a base (e.g., KOH or K₂CO₃) yields the N-tosyl aziridine.[15] Another common approach is the aminohalogenation of α,β-unsaturated esters followed by base-induced cyclization.[16]
Reactivity and Strategic Use: N-Tosyl aziridines are exceptionally reactive towards nucleophilic ring-opening.[15] This reaction is highly regioselective; heteroatom nucleophiles and most carbon nucleophiles attack the less substituted C3 carbon (β-position) to yield α-amino acid derivatives.[5] The tosyl group is extremely robust and stable to a wide range of reaction conditions, including strongly acidic and many oxidative/reductive conditions. This stability makes it suitable for lengthy synthetic sequences where the protecting group must endure multiple steps. Deprotection, however, requires harsh reductive conditions (e.g., dissolving metal reduction), which can limit its applicability for sensitive substrates.
Comparative Data and Protocols
To facilitate practical decision-making, the following sections provide comparative data and detailed experimental protocols.
Comparative Properties
| Feature | N-H Derivative | N-Boc Derivative | N-Tosyl Derivative |
| Ring Activation | Non-activated | Moderately Activated | Strongly Activated |
| Reactivity to Nucleophiles | Low (requires promotion) | Moderate to High | Very High |
| Typical Ring-Opening | Reductive (C-C cleavage)[4] | Reductive (C-N cleavage)[4] | Nucleophilic (C-N cleavage)[5] |
| Stability (Acid) | Protonates | Labile (cleaved by TFA)[12] | Stable |
| Stability (Base) | Stable | Stable | Stable |
| Deprotection Method | N/A | Mild Acid (TFA, HCl)[11] | Harsh Reduction (Na/NH₃) |
| Key Advantage | Tunable reactivity[9] | Mild deprotection | High reactivity, robust group |
Table 1: Comparison of N-H, N-Boc, and N-Tosyl Aziridine-2-carboxylates.
Spectroscopic Data Comparison
The chemical shifts of the aziridine ring protons in ¹H NMR are diagnostic. N-activation deshields these protons, shifting them downfield.
| Compound Type | H2 (α-proton) δ (ppm) | H3 (β-proton) δ (ppm) | J₂,₃ (Hz) |
| N-Trityl (similar to N-H) | ~1.95-2.00[17] | ~1.37-1.70[17] | ~6.7 |
| N-Sulfonyl (Aromatic) | ~2.35-2.81[18] | ~2.35-2.95[18] | ~4.1-7.7 |
Table 2: Representative ¹H NMR Chemical Shifts for Aziridine Ring Protons. Note: Exact values are substrate-dependent.
Experimental Protocols
The following protocols are representative examples grounded in established literature procedures.
Protocol 1: Synthesis of Methyl (S)-1-tritylaziridine-2-carboxylate (Precursor to N-H)
This protocol, adapted from literature, illustrates the synthesis of a protected aziridine from a chiral amino alcohol, from which the trityl group can be removed to yield the N-H aziridine.[17]
Step 1: Methyl (R)-2-amino-3-hydroxypropanoate to Methyl (R)-3-hydroxy-2-(tritylamino)propanoate
-
To a cooled (0 °C) solution of methyl (R)-2-amino-3-hydroxypropanoate hydrochloride (1.00 equiv) and Et₃N (2.11 equiv) in CH₂Cl₂ (approx. 0.4 M), add trityl chloride (1.00 equiv) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 20-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-tritylated amino alcohol.
Step 2: Cyclization to Methyl (R)-1-tritylaziridine-2-carboxylate
-
Dissolve the N-tritylated amino alcohol (1.00 equiv) in dry THF (approx. 0.1 M) and cool to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add triphenylphosphine (1.50 equiv) followed by diisopropyl azodicarboxylate (DIAD) (1.50 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo and purify by flash column chromatography to yield the title compound.
Figure 2: Workflow for the synthesis of a protected aziridine-2-carboxylate.
Protocol 2: Aziridination of an α,β-Unsaturated Ester using a Carbamate (N-Boc Formation)
This protocol is based on a practical, metal-free aziridination method.[13]
-
To a flask charged with tert-butyl carbamate (1.2 equiv), potassium carbonate (K₂CO₃, 1.0 equiv), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.1 equiv), add acetonitrile (MeCN) as the solvent.
-
Add sodium hypochlorite pentahydrate (NaOCl·5H₂O, 1.5 equiv) and stir the mixture vigorously at room temperature for 3 hours to pre-form the active chloramine species.
-
Add the α,β-unsaturated ester (e.g., benzyl acrylate, 1.0 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-aziridine-2-carboxylate.
Conclusion: A Strategic Choice
The decision to use N-H methyl aziridine-2-carboxylate versus an N-protected derivative is a strategic one, dictated by the overall synthetic plan.
-
Choose the N-H aziridine when late-stage diversification of the nitrogen is required, or when an unprotected N-H is essential for the final target's biological activity. It offers a "tunable" platform but may require specific activation for ring-opening reactions.[9]
-
Choose the N-Boc derivative for a balance of ring activation and ease of deprotection. It is the ideal choice when mild, acidic conditions are available for N-deprotection and the synthetic route benefits from orthogonal protection strategies.[4][11]
-
Choose the N-Tosyl derivative when maximum ring activation is paramount for a challenging nucleophilic ring-opening step. Its exceptional stability allows it to be carried through numerous synthetic steps, but researchers must plan for the harsh reductive conditions required for its eventual removal.[5][15]
By understanding the fundamental principles of ring activation and the distinct characteristics of each class of aziridine, researchers and drug development professionals can harness the full synthetic potential of these valuable three-membered heterocyclic building blocks.
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Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2841-2875. [Link]
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Krasnova, L., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5569. [Link]
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Krasnova, L., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. ProQuest. [Link]
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Concellón, J. M., et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(22), 11167-11174. [Link]
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Čikotienė, I., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190895. [Link]
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Čikotienė, I., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PMC. [Link]
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Hu, A., et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters, 17(23), 5804-5807. [Link]
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Chen, D., et al. (2004). An Efficient and Practical Aminohalogenation and in Situ Intramolecular SN2 Substitution of α,β-Unsaturated Esters and Ketones. Synthesis, 2004(15), 2479-2484. [Link]
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Demeunynck, M., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. ARKIVOC. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Jat, J. L., et al. (2014). Direct stereospecific synthesis of unprotected N-H and N-Me aziridines from olefins. Science, 343(6166), 61-65. [Link]
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Jat, J. L., et al. (2014). Direct Stereospecific Synthesis of Unprotected N-H and N-Me Aziridines from Olefins. Science. [Link]
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Chanda, B. M., & Vyas, R. (2014). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. PMC. [Link]
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Fülöpová, V., et al. (2019). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link]
-
Kaga, H., et al. (2021). A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate. RSC Publishing. [Link]
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Unlocking the Synthetic Potential of Methyl Aziridine-2-Carboxylate: Novel Reactions and Methodologies
As a highly strained, nitrogen-containing three-membered heterocycle, methyl aziridine-2-carboxylate (Aziridine-2-carboxylic acid, methyl ester) is a formidable building block in advanced organic synthesis. While natural amino acids typically feature stable free acids and unstable esters, the aziridine-2-carboxylic acid system exhibits the exact opposite thermodynamic behavior: its free acid is unstable, whereas the methyl ester is remarkably robust, remaining stable for >50 hours at 100 °C under dry conditions[1].
This technical guide explores the causality behind its synthesis, its divergent reactivity profiles, and self-validating protocols designed for researchers and drug development professionals seeking to leverage this C2 chiral auxiliary.
Mechanistic Grounding: Synthesis of the Core Scaffold
The most efficient route to methyl aziridine-2-carboxylate relies on the N-N bond cleavage of methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide[1]. The success of this cyclization is entirely dependent on the chemoselectivity of the base used in the heterogeneous solid-state reaction.
The selection of K₂CO₃ over stronger bases (like NaOH or KOH) is not merely a matter of pKa, but of managing the thermodynamic sink of the reaction. Hydroxide bases generate water during deprotonation, which rapidly hydrolyzes the nascent ester and initiates premature ring cleavage[1]. Conversely, CaCO₃ induces thermal degradation, cleaving C-N and N-N bonds to yield unwanted hydrazines[2]. K₂CO₃ operates efficiently in the solid state at 140–160 °C, sequestering the reaction pathway away from hydrolytic degradation and delivering the product in 75% yield and >99% purity[2].
Alternatively, novel electrochemical methods have emerged. The stereoselective synthesis of the ester can be achieved via the electroreductive cross-coupling of methyl gem-trichloroacetate with aromatic imines, utilizing an undivided cell with zinc electrodes in N,N-dimethylacetamide (DMAc)[3].
Fig 1. Synthesis of methyl aziridine-2-carboxylate via basic N-N bond cleavage.
Divergent Reactivity & Ring-Opening Dynamics
The strain of the aziridine ring makes it highly susceptible to nucleophilic attack, but the presence of the methyl ester group allows for orthogonal reactivity depending on the nucleophile and reaction conditions.
A. S-Nucleophiles: Solvent-Free Synthesis of Mexiletine Analogues
Non-activated methyl aziridine-2-carboxylate reacts cleanly with aromatic sulfur nucleophiles under mild, solvent-free conditions without the need for a catalyst[4]. When reacted with thiophenol, the ring opens to form bis-phenylsulfanyl propanoic acid esters in excellent yields. However, introducing steric encumbrance (e.g., 2,6-dimethylthiophenol) forces the reaction through an episulfonium ion intermediate, resulting in isomeric products[4].
B. C-Nucleophiles: Accessing Aziridinyl Ketones
Direct addition of organolithiums to the methyl ester typically destroys the aziridine ring due to unselective over-alkylation. To bypass this, the ester is first converted to an N,N-dimethylaziridine-2-carboxamide. At cryogenic temperatures (-78 °C), the electrophilic dimethylamide group is significantly more reactive than the aziridine ring toward C-nucleophiles. This allows the organolithium to selectively attack the carbonyl carbon, yielding aziridinyl ketones with high fidelity[5].
C. N-Nucleophiles: Cycloaddition Pathways
When reacted with hydrazine or alkylhydrazines, the ester is converted to the respective hydrazides. These intermediates can then be condensed with ketones to form complex 2,2-disubstituted 1,3,4-triazabicyclo-[4.1.0]heptan-5-ones, showcasing the molecule's utility in building fused bicyclic systems[6].
Fig 2. Divergent reactivity profiles of methyl aziridine-2-carboxylate.
Quantitative Data Summaries
Table 1: Influence of Base Selection on Aziridine Ring Closure[1],[2]
| Base Used | Equivalents | Primary By-Product Pathway | Yield of Ester (%) | Causality / Mechanism |
| K₂CO₃ | 4–6 | Minimal | 75% | Optimal basicity; solid-state reaction prevents hydrolysis. |
| KOH | 1 | Ring Cleavage | 6% | Generates H₂O during deprotonation, hydrolyzing the ester. |
| CaCO₃ | 5 | Hydrazines / Amines | 1% | Insufficient basicity leads to thermal C-N / N-N cleavage. |
Table 2: Nucleophilic Reactivity Profiles[5],[4]
| Nucleophile | Substrate Modification | Conditions | Major Product | Yield |
| Thiophenol | None (Direct Ester) | Solvent-free, RT | Bis-phenylsulfanyl propanoic ester | 94% |
| 2,6-Dimethylthiophenol | None (Direct Ester) | Solvent-free, RT | Isomeric propanoic ester | 46% |
| Organolithiums | N,N-dimethylcarboxamide | THF, -78 °C, 1-2h | 2-Aziridinyl Ketones | High |
Self-Validating Experimental Protocols
Safety Note: Methyl aziridine-2-carboxylate is toxic if swallowed, inhaled, or absorbed through the skin, and poses a polymerization hazard under heat or light[7]. All protocols must be executed in a closed system or under local exhaust.
Protocol A: Scalable Synthesis of Methyl Aziridine-2-Carboxylate
Objective: Form the aziridine ring via N-N bond cleavage while suppressing hydrolytic degradation.
-
Preparation: Thoroughly dry methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide. Causality: Trace moisture acts as a thermodynamic sink, driving ester hydrolysis.
-
Mixing: Smooth and mix the starting material with a 4-6 fold molar excess of anhydrous K₂CO₃.
-
Reaction: Heat the solid mixture in an oil bath to 140–160 °C. Continuously rotate the reaction flask. Causality: Rotation drastically increases the surface area of the solid reactants, which is strictly required for this heterogeneous solid-state cleavage.
-
Validation Checkpoint: Monitor the reaction via GC-MS. The reaction is complete when the m/z corresponding to the starting material disappears. If peaks corresponding to oxidized hydrazines (m/z for compounds 12 or 13) appear, the thermal threshold has been breached.
-
Isolation: Purify via double distillation to achieve >99% purity.
Protocol B: Solvent-Free Synthesis of Mexiletine Analogues
Objective: Synthesize bis-arylsulfanyl propanoic esters via S-nucleophilic ring opening.
-
Reaction: Combine methyl aziridine-2-carboxylate with thiophenol in a 1:2 molar ratio in a reaction vial.
-
Conditions: Stir at room temperature under solvent-free, non-catalytic conditions.
-
Validation Checkpoint: Because there is no solvent, reaction progress can be monitored by the physical liquefaction of the mixture. Validate via NMR: the highly shielded aziridine ring protons (~1.5-2.5 ppm) must completely disappear, replaced by the downfield signals of the propanoic ester backbone.
-
Purification: Isolate via column chromatography.
Protocol C: Cryogenic Synthesis of Aziridinyl Ketones
Objective: Achieve selective C-nucleophilic addition without rupturing the strained aziridine ring.
-
Activation: Convert methyl aziridine-2-carboxylate to N,N-dimethylaziridine-2-carboxamide.
-
Cooling: Dissolve the carboxamide in anhydrous THF and cool strictly to -78 °C under an inert argon atmosphere.
-
Addition: Add exactly 1.0 equivalent of the organolithium reagent dropwise. Causality: Strict stoichiometric control prevents over-addition to the resulting carbinol.
-
Validation Checkpoint: Stir for 1-2 hours at -78 °C. Critical Step: Quench the reaction mixture before allowing it to warm to room temperature. Failure to quench at cryogenic temperatures will result in the nucleophilic opening of the aziridine ring.
-
Isolation: Extract with dichloromethane and purify the resulting 2-aziridinyl ketone.
References
-
Trapencieris, P., Kalviņš, I., Kauliņa, L., & Kauss, V. (1997). Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid. Organic Process Research & Development.[Link]
-
Ingebrigtsen, T., & Lejon, T. (2007). SYNTHESIS OF MEXILETINE ANALOGUES FROM NON-ACTIVATED AZIRIDINES. Heterocycles.[Link]
-
Trapencieris, P., et al. (2013). An Easy Route to Aziridine Ketones and Carbinols. Molecules.[Link]
-
Trapentsier, P. T., et al. (1985). Reactions of aziridine-2-carboxylic acid derivatives with aldehydes and ketones. Chemistry of Heterocyclic Compounds.[Link]
-
Nishiguchi, I., & Pravinkumar, S. (2007). Synthesis of Methyl Aziridine 2-Carboxylate through Electroreductive Cross Coupling of Methyl gem-Trichloroacetate with Aromatic Imines. ECS Transactions.[Link]
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Methodological & Application
The Gabriel-Cromwell Synthesis of Aziridine-2-Carboxylates: A Detailed Guide for the Modern Chemist
Introduction: The Strategic Importance of Aziridine-2-Carboxylates
Aziridine-2-carboxylates are a class of strained heterocyclic molecules that have garnered significant attention from the scientific community, particularly those in the fields of organic synthesis and medicinal chemistry.[1] Their value lies in their dual nature: the inherent ring strain of the aziridine nucleus (approximately 26-27 kcal/mol) makes them highly reactive and thus versatile synthetic intermediates, while the carboxylate functionality provides a handle for further molecular elaboration.[2] This unique combination allows for stereospecific ring-opening reactions, offering a powerful method for introducing nitrogen-containing moieties into complex molecules.[1] Consequently, aziridine-2-carboxylates serve as crucial precursors for a wide array of valuable compounds, including unnatural α- and β-amino acids, peptidomimetics, and a range of biologically active agents.[1][3][4] Their potential as anticancer and antimicrobial agents further underscores their importance in drug development programs.[5]
This technical guide provides an in-depth exploration of the Gabriel-Cromwell synthesis, a classical and highly effective method for preparing aziridine-2-carboxylates. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that influence its success, including yield and stereoselectivity.
The Gabriel-Cromwell Reaction: A Mechanistic Overview
The Gabriel-Cromwell synthesis is a robust method for the construction of the aziridine ring. In its most common application for producing aziridine-2-carboxylates, the reaction involves the treatment of an α,β-dibromo ester with a primary amine in the presence of a base.[1] The reaction proceeds through a sequential double nucleophilic substitution.
The generally accepted mechanism can be visualized as a two-step process:
-
Michael Addition: The primary amine, acting as a nucleophile, attacks the β-carbon of the α,β-dibromo ester. This initial step is a Michael-type addition.
-
Intramolecular Cyclization: The resulting intermediate, now containing both a nucleophilic nitrogen and a carbon bearing a good leaving group (bromide), undergoes an intramolecular SN2 reaction. The nitrogen atom displaces the α-bromide, leading to the formation of the three-membered aziridine ring.
To illustrate this fundamental transformation, a diagram of the reaction pathway is provided below.
Figure 1: Generalized reaction mechanism of the Gabriel-Cromwell synthesis.
Experimental Protocols and Key Considerations
The successful execution of the Gabriel-Cromwell synthesis hinges on careful attention to reaction parameters. Below, we provide detailed protocols for the synthesis of the dibromo ester precursor and the subsequent aziridination, along with a discussion of critical experimental choices.
Protocol 1: Synthesis of the α,β-Dibromo Ester Precursor
The synthesis typically commences with the bromination of an α,β-unsaturated ester.
Materials:
-
α,β-Unsaturated ester (e.g., acryloylferrocene, crotonoylferrocene)
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
Procedure:
-
Dissolve the α,β-unsaturated ester (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the reaction mixture via the dropping funnel.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude α,β-dibromo ester. This product is often used in the next step without further purification. For instance, the bromination of acryloylferrocene has been reported to yield the corresponding dibromo compound in 98% isolated yield.[6]
Protocol 2: Gabriel-Cromwell Aziridination
Materials:
-
α,β-Dibromo ester (1.0 mmol)
-
Primary amine (2.2 mmol)
-
Base (e.g., triethylamine, 2.5 mmol or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., ethanol, acetonitrile, tetrahydrofuran (THF))[1]
Procedure:
-
Dissolve the α,β-dibromo ester (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
-
Add the primary amine (2.2 mmol) to the solution.
-
Add the base (2.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with heating, as required. The progress of the reaction should be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aziridine-2-carboxylate.
Causality Behind Experimental Choices: A Deeper Dive
The selection of reagents and reaction conditions is not arbitrary and has a profound impact on the outcome of the synthesis.
-
Choice of Base: Triethylamine is a commonly employed base due to its ability to neutralize the hydrogen bromide formed during the reaction without being overly nucleophilic. However, in certain cases, a stronger, non-nucleophilic base like DBU can be advantageous. For example, in the extended Gabriel-Cromwell reaction of ethyl (E)-4,5-dibromo-2-pentenoate, the use of DBU significantly improved yields (69-74%) and eliminated the formation of vinyl bromide as a side product, which was observed when using triethylamine.[7] This is likely due to DBU's greater efficacy in promoting the elimination and cyclization steps.
-
Solvent Selection: The choice of solvent can influence reaction rates and, in some cases, stereoselectivity. Protic solvents like ethanol can facilitate the reaction by solvating ionic intermediates. Aprotic solvents such as acetonitrile and THF are also effective and are often chosen for their inertness and ease of removal. The optimal solvent is often determined empirically for a given substrate.
-
Stereoselectivity: When chiral amines or substrates with existing stereocenters are used, the Gabriel-Cromwell reaction can proceed with diastereoselectivity. For instance, the synthesis of N-sugar substituted chiral aziridines via this method has been shown to produce pure diastereomers in high yields.[5][8] The facial selectivity of the initial Michael addition and the subsequent intramolecular cyclization are influenced by the steric and electronic properties of the chiral auxiliary.
Applications in Research and Drug Development
The utility of aziridine-2-carboxylates is exemplified by their application in the synthesis of complex and biologically active molecules.
-
Synthesis of Ferrocenyl-Substituted Aziridines: The Gabriel-Cromwell reaction has been successfully applied to the synthesis of novel ferrocenyl-substituted aziridines.[6][9] These compounds are of interest due to the unique electrochemical properties of the ferrocene moiety and have been obtained in excellent yields (over 90%).[6]
-
Chiral Building Blocks from Amino Sugars: The synthesis of chiral aziridines from amino sugars demonstrates the power of the Gabriel-Cromwell reaction in creating enantiomerically pure building blocks.[5][8] These N-sugar substituted aziridines have been investigated as potential prodrugs for cancer therapy.[5]
Quantitative Data Summary
The following table summarizes representative data from the literature, highlighting the versatility and efficiency of the Gabriel-Cromwell synthesis.
| Entry | α,β-Unsaturated Ester Precursor | Amine | Base | Solvent | Yield (%) | Reference |
| 1 | Acryloylferrocene | Benzylamine | Triethylamine | THF | 93 | [2][6] |
| 2 | Crotonoylferrocene | Diisopropylamine | Triethylamine | THF | >90 | [8] |
| 3 | Ethyl (E)-2-pentenoate | Benzylamine | DBU | THF | 75 | [7] |
| 4 | Ethyl (E)-2-pentenoate | Tetrahydrofurfurylamine | DBU | THF | 74 | [7] |
Troubleshooting and Expert Insights
While the Gabriel-Cromwell synthesis is generally reliable, certain challenges may arise.
-
Side Product Formation: As mentioned, the formation of vinyl bromides can be a competing side reaction, particularly when using weaker bases like triethylamine.[7] Switching to a stronger, non-nucleophilic base such as DBU can often mitigate this issue.
-
Low Yields: If low yields are observed, consider optimizing the reaction temperature. While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Additionally, ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Purification Challenges: The polarity of the aziridine product can vary significantly depending on the substituents. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
Conclusion
The Gabriel-Cromwell synthesis remains a cornerstone of aziridine chemistry, offering a straightforward and high-yielding route to valuable aziridine-2-carboxylates. Its applicability to a wide range of substrates, including complex molecules like ferrocenes and amino sugars, underscores its synthetic power. By understanding the underlying mechanism and the influence of key experimental parameters, researchers can effectively leverage this reaction to access a diverse array of nitrogen-containing compounds for applications in organic synthesis and drug discovery.
References
-
Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. (2021). ResearchGate. [Link]
-
Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. (2006). Synthetic Communications, 35(8). [Link]
-
Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. (2026). ResearchGate. [Link]
-
SYNTHESIS OF FERROCENYL SUBSTİTUTED AZIRIDINES. (n.d.). Middle East Technical University. [Link]
-
Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. (2021). PubMed. [Link]
-
Konu "Aziridine" için PubMed İndeksli Yayınlar Koleksiyonu listeleme. (n.d.). DSpace@Amasya. [Link]
-
Aziridination of γ,δ-dibromoethyl-2-pentenoate with primary amines: extension of the Gabriel–Cromwell reaction. (2004). Academia.edu. [Link]
- Sweeney, J. B. (n.d.). Aziridines are nitrogenous heterocycles which are highly reactive due to the Pitzer strain inherent to their three. Science of Synthesis.
-
Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv. [Link]
-
Recent Synthetic Applications of Chiral Aziridines. (n.d.). SciSpace. [Link]
-
Aziridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. (2004). Illinois Chemistry. [Link]
-
AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. (2012). LOCKSS. [Link]
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- 9. tandfonline.com [tandfonline.com]
Application Note: High-Efficiency Rhodium-Catalyzed Aziridination of Methyl Acrylate
Strategic Rationale & Chemical Context
Aziridines are highly strained, three-membered nitrogen heterocycles that serve as indispensable building blocks in modern drug development and the total synthesis of complex natural products[1]. While the catalytic aziridination of electron-rich alkenes (e.g., styrenes, enol ethers) is thermodynamically favorable and well-documented, electron-deficient alkenes such as methyl acrylate present a formidable kinetic challenge. The electron-withdrawing ester group significantly lowers the energy of the alkene's Highest Occupied Molecular Orbital (HOMO), rendering it highly resistant to electrophilic attack by metallonitrenoid intermediates[2].
To overcome this inherent deactivation, dirhodium(II) paddlewheel complexes—specifically Rh2(esp)2 (bis[rhodium( α,α,α′,α′ -tetramethyl-1,3-benzenedipropionate)])—are the catalysts of choice. Unlike traditional Rh2(OAc)4 , the tethered dicarboxylate ligands of Rh2(esp)2 rigidly maintain the bimetallic core, preventing catalyst degradation and dimerization under oxidative conditions. This structural integrity sustains a highly electrophilic rhodium center capable of forcing nitrene transfer onto the deactivated π -system of methyl acrylate[3].
Mechanistic Causality & Pathway
The success of this protocol relies on the in situ generation of a highly reactive metallonitrenoid and the precise management of reaction byproducts.
-
Nitrene Generation: Rather than using pre-formed, potentially unstable iminoiodinanes (e.g., PhI=NTs ), this protocol utilizes a primary sulfonamide ( p -toluenesulfonamide, TsNH2 ) oxidized by (diacetoxyiodo)benzene ( PhI(OAc)2 ) in the presence of the catalyst.
-
Electrophilic Addition: The resulting rhodium-nitrenoid ( [Rh2]=NTs ) is intensely electrophilic. It approaches the electron-poor methyl acrylate via an asynchronous transition state. Because the alkene is electron-deficient, C–N bond formation is slightly stepwise; however, the reaction retains high stereospecificity because the rate of ring closure outpaces any potential C–C bond rotation.
-
Acid Scavenging: The oxidation of TsNH2 by PhI(OAc)2 releases acetic acid. If left unchecked, this acid will protonate the newly formed aziridine, triggering unwanted ring-opening. Magnesium oxide ( MgO ) is employed as an insoluble, mild acid scavenger to neutralize the acetic acid without interfering with the Lewis-acidic rhodium center.
Catalytic cycle of Rh2(esp)2-mediated aziridination of methyl acrylate.
Comparative Catalyst Performance
To justify the selection of Rh2(esp)2 over alternative systems, the following quantitative data summarizes the performance of various catalysts specifically for the aziridination of methyl acrylate.
| Catalyst System | Oxidant / N-Source | Alkene Equivalents | Yield (%) | Mechanistic Note |
| Rh2(OAc)4 (2 mol%) | PhI(OAc)2 / TsNH2 | 5.0 | 35 - 45% | Catalyst degradation observed due to ligand oxidation. |
| Cu(I) Dinuclear Complex | PhI=NTs (Pre-formed) | 1.0 | 65 - 75% | Requires pre-formed iminoiodinane; sensitive to moisture[4]. |
| Rh2(esp)2 (2 mol%) | PhI(OAc)2 / TsNH2 | 5.0 | 82 - 89% | Tethered ligand stabilizes catalyst; robust in situ generation[3]. |
Experimental Protocol: Synthesis of Methyl 1-tosylaziridine-2-carboxylate
This methodology is designed as a self-validating system , incorporating specific in-process analytical checks to ensure the reaction trajectory is correct before proceeding to isolation.
Step-by-step experimental workflow for the aziridination of methyl acrylate.
Materials & Reagents
-
Methyl acrylate: Distilled over CaH2 prior to use to remove radical inhibitors (e.g., MEHQ) and residual moisture.
-
Rh2(esp)2 : Stored in a desiccator.
-
p -Toluenesulfonamide ( TsNH2 ) & (Diacetoxyiodo)benzene ( PhI(OAc)2 )
-
Magnesium oxide ( MgO ): Oven-dried at 120°C.
-
Dichloromethane (DCM): Anhydrous, drawn from a solvent purification system. Causality: DCM is strictly required as it is non-coordinating and will not compete with the alkene for the electrophilic rhodium center.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry N2 . Add TsNH2 (171 mg, 1.0 mmol, 1.0 equiv), PhI(OAc)2 (386 mg, 1.2 mmol, 1.2 equiv), and MgO (100 mg, 2.5 mmol, 2.5 equiv) to the flask.
-
Catalyst and Substrate Addition : Suspend the solid mixture in anhydrous DCM (10 mL). Add methyl acrylate (450 µL, 5.0 mmol, 5.0 equiv). Causality: A 5-fold excess of the deactivated alkene is utilized to artificially drive the kinetics of the challenging electrophilic addition, outcompeting background nitrene dimerization. Finally, add Rh2(esp)2 (15 mg, 0.02 mmol, 2 mol%). The solution will immediately take on a characteristic green/blue hue.
-
Reaction Execution & In-Process Control : Stir the suspension vigorously at 25∘C for 12 hours under N2 . Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The aziridine product will appear as a new UV-active spot. To confirm it is not unreacted starting material, stain the plate with KMnO4 ; residual methyl acrylate will bleach the purple stain immediately, whereas the saturated aziridine ring will remain unreactive.
-
Workup & Crude Validation : Dilute the reaction mixture with additional DCM (20 mL) and filter through a short pad of Celite to remove the MgO and insoluble rhodium residues. Concentrate the filtrate under reduced pressure. Self-Validation (Crude NMR): Dissolve a drop of the crude mixture in CDCl3 and analyze via 1H NMR. Confirm success by the disappearance of the distinct alkene protons (5.8–6.4 ppm) and the emergence of characteristic aziridine ring protons (multiplets between 2.4–3.1 ppm).
-
Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes). Optimization Note: If the aziridine degrades on the column, pre-treat the silica gel with 1% triethylamine ( Et3N ) in hexanes to neutralize the acidic silanol groups.
References
-
Title : Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes Source : Journal of the American Chemical Society - ACS Publications URL : 2
-
Title : Dirhodium–Palladium Dual-Catalyzed [1 + 1 + 3] Annulation to Heterocycles Using Primary Amines or H2O as the Heteroatom Sources Source : ACS Publications URL : 3
-
Title : Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis Source : Chemical Reviews - ACS Publications URL : 1
-
Title : Rhodium Perfluorobutyramide (Rh2(pfm)4): A Synthetically Useful Catalyst for Olefin Aziridinations Source : ResearchGate URL : 4
Sources
Application Note: Nucleophilic Ring-Opening of Activated Aziridine-2-Carboxylates
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note and Detailed Experimental Protocols.
Mechanistic Principles & Substrate Causality
Aziridines are the smallest nitrogen-containing heterocycles and serve as highly versatile synthetic intermediates in the preparation of biologically active compounds, particularly complex unnatural α- and β-amino acids[1]. The fundamental thermodynamic driving force for the ring-opening of aziridine-2-carboxylates is the release of inherent ring strain, which is approximately 26–27 kcal/mol[2].
However, non-activated aziridines—those bearing electron-donating or neutral groups on the nitrogen—are relatively inert to nucleophilic attack[3]. To facilitate ring opening under mild conditions, the aziridine nitrogen must be "activated" using an electron-withdrawing group (EWG) such as a p-toluenesulfonyl (Ts), benzyloxycarbonyl (Cbz), or tert-butyloxycarbonyl (Boc) group[1].
The Causality of Activation and Regioselectivity:
-
LUMO Lowering: The EWG withdraws electron density from the aziridine ring, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly susceptible to nucleophilic attack and stabilizes the developing negative charge on the nitrogen leaving group during the transition state.
-
C3 (β-carbon) Attack: Heteroatom nucleophiles (e.g., amines, thiols, [18F]fluoride) and electron-rich carbon nucleophiles (e.g., indoles) predominantly attack the less sterically hindered C3 position via an SN2-type mechanism. This results in an inversion of stereochemistry at the site of attack, yielding α-amino acid derivatives[2],[1].
-
C2 (α-carbon) Attack: Under specific reductive conditions (e.g., single-electron transfer using SmI2), the regioselectivity can be inverted. The electron preferentially adds to the carbonyl function, directing ring cleavage to the C2 position to yield β-amino esters[4],[5].
Quantitative Data & Regioselectivity Summary
The choice of activating group, nucleophile, and catalyst dictates the regiochemical outcome of the ring-opening event. The table below summarizes field-proven parameters for targeted synthesis.
| Activating Group (EWG) | Nucleophile / Reagent | Catalyst / Conditions | Regioselectivity | Major Product Type | Ref |
| N-Tosyl (Ts) / N-Boc | Indole (1.2 equiv) | Sc(OTf)3 (10 mol%), CH2Cl2, 0 °C to RT | C3 (β-carbon) | α-Amino acid (Tryptophan derivative) | [2] |
| N-Fmoc | SmI2 (Reductive) | SmI2, DMEA, THF, RT | C2 (α-carbon) | β-Amino ester | [4] |
| N-Boc / N-Cbz | [18F]Fluoride | TEAHCO3, DMSO, 130 °C (Microwave) | C3 (β-carbon) | α-[18F]fluoro-β-alanine | |
| N-p-Ns | p-Methoxybenzylamine | CH2Cl2, Room Temp | C3 (β-carbon) | Azalanthionine derivatives | [6] |
Logical Framework of Regioselective Ring-Opening
Logical framework for regioselective ring-opening of activated aziridine-2-carboxylates.
Experimental Protocols
Protocol A: Lewis Acid-Promoted Ring-Opening with Indoles
This methodology provides a direct stereoselective route to β-indolyl-α-amino acids (tryptophan derivatives)[2].
Scientific Rationale: The use of a Lewis acid like Sc(OTf)3 coordinates to the carbonyl oxygen or nitrogen of the aziridine, further amplifying electrophilicity without decomposing the substrate. Anhydrous conditions are critical, as moisture will competitively coordinate to the Lewis acid, quenching its catalytic activity.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with an inert atmosphere (Nitrogen or Argon).
-
Substrate Loading: Add the N-protected aziridine-2-carboxylate (1.0 equiv) and the indole nucleophile (1.2 equiv) to the flask[2].
-
Solvation: Dissolve the starting materials in anhydrous dichloromethane (CH2Cl2) to achieve a concentration of approximately 0.1 M.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Note: Starting at 0 °C mitigates the risk of exothermic polymerization of the highly strained ring.
-
Catalyst Addition: Add anhydrous Sc(OTf)3 (10 mol%) in one portion to the stirred solution[2]. Allow the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress via TLC or LC-MS. The reaction typically reaches completion within 2–6 hours.
-
Quench & Extraction: Quench the reaction by adding a saturated aqueous solution of NaHCO3. This neutralizes the Lewis acid and prevents product degradation[2]. Extract the aqueous layer with CH2Cl2 (3x).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (e.g., ethyl acetate/hexanes gradient).
Protocol B: Radiochemical Ring-Opening with [18F]Fluoride
This protocol outlines the synthesis of α-[18F]fluoro-β-alanine derivatives for Positron Emission Tomography (PET) imaging[7],.
Scientific Rationale: Due to the short half-life of Fluorine-18 (110 min), the reaction must be extremely rapid. Microwave heating accelerates the SN2 attack. Tetraethylammonium bicarbonate (TEAHCO3) is utilized as a base instead of K2CO3/Kryptofix 2.2.2, as it provides superior solubility and minimizes degradation of Cbz-activated aziridines. DMSO is chosen as a polar aprotic solvent to leave the fluoride ion unsolvated and highly nucleophilic ("naked fluoride").
Step-by-Step Procedure:
-
Fluoride Drying: Trap cyclotron-produced [18F]fluoride on a QMA cartridge. Elute into a reaction vial using a solution of TEAHCO3. Azeotropically dry the complex using anhydrous acetonitrile under a stream of helium at 90 °C.
-
Precursor Addition: Dissolve the Boc- or Cbz-activated aziridine-2-carboxylate precursor (approx. 2–5 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [18F]fluoride complex.
-
Microwave Heating: Seal the vial and heat the mixture using a microwave reactor at 130 °C for exactly 10 minutes.
-
Cooling & Deprotection: Cool the vial rapidly. For Boc/Cbz removal and ester hydrolysis, add 1M HCl and heat at 100 °C for 5 minutes.
-
Formulation: Neutralize the mixture and purify the resulting α-[18F]fluoro-β-alanine via semi-preparative HPLC.
Experimental Workflow Diagram
Experimental workflow for Lewis acid-catalyzed aziridine ring-opening.
References
-
[2] Benchchem. Application Notes and Protocols: Lewis Acid-Promoted Ring-Opening of Aziridine-2-Carboxylates with Indoles. Available at:
-
[1] Ishikawa, T. AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Heterocycles, Vol. 85, No. 12, 2012. Available at:
-
[4] NIH PubMed Central. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. Available at:
-
[3] MDPI. Unexplored Nucleophilic Ring Opening of Aziridines. Available at:
-
[6] Arrow@TU Dublin. Synthesis of Orthogonally Protected Azalanthionines (Lanazanines) by Sequential Ring-Opening of N-Substituted Aziridine 2-Carboxylates. Available at:
-
[5] ACS Publications. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. Available at:
-
[7] ResearchGate. Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18. Available at:
-
D-NB.info. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Available at:
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. researchgate.net [researchgate.net]
Regioselective ring-opening of methyl aziridine-2-carboxylate with nucleophiles
Application Note: Regioselective Ring-Opening of Methyl Aziridine-2-Carboxylate with Nucleophiles
Executive Summary
Methyl aziridine-2-carboxylate is a highly versatile, chiral building block (chiron) widely utilized in the synthesis of unnatural amino acids, peptidomimetics, and complex pharmaceutical intermediates. The inherent ring strain of the three-membered aziridine heterocycle makes it highly susceptible to nucleophilic attack. However, controlling the regioselectivity of this ring-opening—specifically directing the nucleophile to either the unsubstituted C3 position or the substituted C2 position—requires precise calibration of the nitrogen-activating group, the nature of the nucleophile, and the choice of Lewis acid catalyst. This application note provides a comprehensive mechanistic rationale and self-validating experimental protocols for achieving high regioselectivity in these critical transformations.
Mechanistic Rationale & Regioselectivity Principles
The regiochemical outcome of the aziridinolysis reaction is governed by a delicate interplay between steric hindrance and electronic stabilization. Unactivated aziridines are generally resistant to nucleophilic attack; thus, the installation of an electron-withdrawing group (EWG) on the aziridine nitrogen is a mandatory prerequisite. These N-activating groups (e.g., Sulfonyl, Boc, Cbz) lower the energy of the lowest unoccupied molecular orbital (LUMO) of the C–N bonds, facilitating cleavage ([1]).
1. C3-Attack (Steric Control): Under standard conditions, nucleophilic ring-opening proceeds via an SN2 mechanism. The nucleophile preferentially attacks the sterically less hindered C3 (β-carbon) position, resulting in inversion of stereochemistry at C3 and yielding α -amino acid derivatives (e.g., β -arylalanines). This pathway is highly favored when using bulky C-nucleophiles (like indoles or arenes) in the presence of soft Lewis acids such as Cu(OTf)2 or InCl3 ([2]).
2. C2-Attack (Electronic Control): Attack at the more hindered C2 ( α -carbon) position can be induced if the transition state develops partial carbocation character, which is stabilized by the adjacent carboxylate group. This is typically observed with hard nucleophiles (e.g., [18F]Fluoride ) reacting with Boc- or Cbz-activated aziridines, exclusively yielding β -amino acid derivatives (e.g., α -fluoro- β -alanines) ([1]).
Mechanistic pathways for the regioselective ring-opening of activated aziridine-2-carboxylates.
Quantitative Data: Influence of Activating Groups and Nucleophiles
The table below summarizes field-validated data demonstrating how the combination of N-protecting groups and nucleophiles dictates the regiochemical yield.
| N-Activating Group | Nucleophile | Catalyst / Promoter | Regioselectivity (C3 vs C2) | Major Product Class |
| N-Tosyl (Ts) | Aryl C-Nucleophiles (e.g., Indole) | Cu(OTf)2 or InCl3 | >95:5 (C3 favored) | β -Aryl- α -amino esters |
| N-Boc / N-Cbz | [18F]Fluoride | TBAF / Kryptofix 2.2.2 | Exclusive C2 Attack | α -Fluoro- β -alanine derivatives |
| N-Tosyl (Ts) | Carbohydrate C1-O-Hemiacetals | KH / 18-crown-6 | >90:10 (C3 favored) | O-Glycosyl Serine conjugates |
| N-Boc | t-Butyl carbazate | BF3⋅OEt2 | Low Selectivity | Mixed α -/ β -Hydrazido acids |
Data synthesized from established methodologies for glycosyl serine conjugates ([3]) and arylalanine synthesis ([2]).
Experimental Protocols
The following protocols are engineered as self-validating systems. Causality for each reagent choice is provided to ensure researchers can troubleshoot and adapt the workflow.
Protocol 1: Synthesis of N-Tosyl Methyl Aziridine-2-Carboxylate from L-Serine
Objective: Establish a highly electrophilic, activated aziridine chiron.
-
N,O-Ditosylation: Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous pyridine at 0 °C. Slowly add p-toluenesulfonyl chloride (2.2 eq).
-
Causality: The first equivalent of TsCl protects the amine, while the second equivalent converts the primary hydroxyl group into a superior leaving group (O-Ts), priming the molecule for cyclization.
-
-
Cyclization: Isolate the N,O-ditosyl intermediate, dissolve in anhydrous toluene, and add triethylamine (TEA, 3.0 eq). Heat to 70 °C for 4 hours.
-
Causality: TEA deprotonates the acidic sulfonamide nitrogen. The resulting nucleophilic anion undergoes an intramolecular SN2 attack on the β -carbon, displacing the O-tosylate and closing the strained three-membered ring.
-
-
Self-Validation (QC): Monitor the reaction via TLC (UV-active Ts group). Following aqueous workup, validate the product via 1H NMR.
-
Diagnostic Signal: Look for the characteristic non-equivalent aziridine CH2 protons appearing as two distinct doublets of doublets (typically between 2.4 ppm and 2.9 ppm) and the chiral CH proton (around 3.3 ppm). The absence of the downfield CH2−O signals confirms complete cyclization.
-
Protocol 2: Regioselective C3 Ring-Opening with Indole (C-Nucleophile)
Objective: Synthesize β -indolyl- α -amino acid derivatives via sterically controlled SN2 opening.
-
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, suspend Cu(OTf)2 (10 mol%) in anhydrous dichloromethane (DCM).
-
Causality: Argon prevents atmospheric moisture from coordinating to and deactivating the highly Lewis acidic Cu(II) center. Cu(OTf)2 acts as a bidentate Lewis acid, coordinating to both the sulfonamide nitrogen and the ester carbonyl oxygen, rigidly locking the aziridine conformation and amplifying its electrophilicity ([2]).
-
-
Nucleophilic Attack: Cool the suspension to 0 °C. Add N-Tosyl methyl aziridine-2-carboxylate (1.0 eq) followed by indole (1.2 eq). Stir for 4–6 hours, allowing the reaction to slowly warm to room temperature.
-
Causality: The bulky indole nucleophile is sterically blocked from the C2 position by the ester moiety and preferentially attacks the less hindered C3 position.
-
-
Self-Validation (QC): Quench a 50 μL aliquot with saturated aqueous NH4Cl , extract with ethyl acetate, and analyze via LC-MS.
-
Diagnostic Signal: The mass spectrum must show a shift from the [M+H]+ of the aziridine to the [M+H]+ of the ring-opened adduct. In 1H NMR, the disappearance of the high-field aziridine ring protons and the emergence of an ABX spin system for the CH2−CH moiety validates successful C3 opening.
-
Protocol 3: Regioselective C2 Ring-Opening with Fluoride
Objective: Synthesize α -fluoro- β -alanine derivatives via electronically controlled opening.
-
Reagent Preparation: Dry tetrabutylammonium fluoride (TBAF) rigorously under high vacuum at 40 °C prior to use.
-
Causality: Fluoride is a hard nucleophile, but its nucleophilicity is entirely neutralized by hydrogen bonding in its hydrated form. Anhydrous conditions are absolute prerequisites for successful fluorination.
-
-
Reaction Execution: Dissolve N-Boc methyl aziridine-2-carboxylate in anhydrous THF. Add the dried TBAF (1.5 eq) dropwise at room temperature.
-
Causality: The Boc group, combined with the ester, allows the transition state at C2 to develop partial positive charge. The hard, strictly anhydrous fluoride ion attacks this electronically favored C2 position exclusively ([1]).
-
-
Self-Validation (QC): Isolate the crude product and immediately submit for 19F NMR.
-
Diagnostic Signal: A characteristic signal between -190 ppm and -200 ppm definitively confirms the presence of a secondary alkyl fluoride at the α -position.
-
Standard experimental workflow for aziridine activation, nucleophilic ring-opening, and validation.
References
-
Title: Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles.
-
Title: Efficient Synthesis of N-Sulfonyl β -Arylmethylalaninates from Serine via Ring Opening of N-Sulfonyl Aziridine-2-carboxylate. Source: Synthetic Communications / Taylor & Francis URL: [Link][2]
Sources
Application Note: Synthesis of β-Amino Esters via Reductive Ring Opening of Aziridine-2-carboxylates
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Rationale
β-Amino acids and their ester derivatives are indispensable building blocks in modern drug development, frequently utilized in the synthesis of peptidomimetics, β-lactam antibiotics, and complex biologically active alkaloids. While chiral aziridine-2-carboxylates serve as excellent highly strained precursors for these compounds, their ring-opening reactions historically suffer from poor regioselectivity. Traditional two-electron reductions (e.g., catalytic hydrogenation) or acid-mediated nucleophilic openings predominantly favor C–3 attack due to benzylic or stabilizing stabilization, yielding α-amino esters[1].
To reverse this intrinsic regioselectivity, single-electron transfer (SET) reduction utilizing Samarium(II) iodide (SmI2) is employed. Because the electron preferentially adds to the carbonyl function rather than the ring itself, it directs the cleavage exclusively to the C–2 position, successfully yielding the desired β-amino esters[1].
Mechanistic Principles & Causality
The success of the reductive ring opening relies on a delicate balance between competing C–N and C–C bond cleavage pathways. As an Application Scientist, understanding the causality behind substrate design and reagent selection is critical for optimizing yields[2].
The Role of N-Activating Groups
Unactivated aziridines (e.g., N–H, N–alkyl, N–benzhydryl) lack the ability to stabilize the developing negative charge on the nitrogen atom during reduction. Consequently, they undergo competitive or exclusive C–C bond cleavage, yielding glycine derivatives as unwanted byproducts[1]. The installation of an electron-withdrawing, N-activating group (such as N-Tosyl, N-Boc, or N-SES) is mandatory. These groups stabilize the nitrogen anion leaving group, strongly biasing the reaction toward the desired C–N bond cleavage[2].
Stereochemical Impact: cis vs. trans Dynamics
The stereochemistry of the starting aziridine profoundly impacts the cleavage ratio. trans-Aziridines naturally favor C–N cleavage. However, cis-aziridines exhibit a significantly greater propensity for C–C bond cleavage[2]. This is caused by the relief of steric strain between the two cis-substituents in the transition state, which allows the C–C bond to lengthen and break[2]. Therefore, when working with cis-aziridines, strongly activating groups (like N-Tosyl or N-SES) are absolutely critical to override this steric bias and force C–N cleavage[3].
Reagent Selection: Why SmI2 and DMEA?
-
Samarium Diiodide (SmI2): Acts as a mild, single-electron reducing agent. It forms a ketyl radical anion at the ester carbonyl, which subsequently drives the regioselective opening of the adjacent C–N bond[1].
-
N,N-Dimethylethanolamine (DMEA): Serves a dual mechanistic purpose. First, it acts as an immediate proton source to trap the reactive carbanion intermediate before unwanted dimerization or over-reduction can occur. Second, it functions as a Lewis acid scavenger, sequestering the resulting Sm(III) species to prevent Lewis acid-catalyzed epimerization or side reactions[4].
Caption: Mechanistic logic of SmI2-mediated reductive ring opening of aziridine-2-carboxylates.
Quantitative Data: Substrate Scope & Selectivity
The table below summarizes the quantitative relationship between the aziridine stereochemistry, the N-protecting group, and the resulting cleavage ratios. Data demonstrates that strongly activating groups (Ts, SES) completely override the steric bias of cis-aziridines[2].
| Aziridine Substrate (3-Phenyl) | Stereochemistry | N-Protecting Group | Yield (%) | C–N : C–C Cleavage Ratio | Major Product |
| Ethyl aziridine-2-carboxylate | trans | N-Boc | 85 | 6.7 : 1 | β-Amino Ester |
| Ethyl aziridine-2-carboxylate | cis | N-Boc | 82 | 1.4 : 1 | β-Amino Ester |
| Ethyl aziridine-2-carboxylate | trans | N-Fmoc | 78 | 4.0 : 1 | β-Amino Ester |
| Ethyl aziridine-2-carboxylate | cis | N-Fmoc | 75 | 1 : 1.5 | Glycine Derivative |
| Ethyl aziridine-2-carboxylate | cis | N-Tosyl (Ts) | 92 | > 99 : 1 | β-Amino Ester |
| Ethyl aziridine-2-carboxylate | cis | N-SES | 88 | > 99 : 1 | β-Amino Ester |
| Ethyl aziridine-2-carboxylate | cis | N-Benzhydryl | 75 | 0 : 100 | Glycine Derivative |
Experimental Protocol
This methodology is designed as a self-validating system. The visual transition of the SmI2 solution acts as an internal indicator of reaction progression, ensuring high trustworthiness during execution.
Materials & Reagents Required:
-
N-activated aziridine-2-carboxylate (e.g., N-Ts or N-SES) (1.0 equiv)
-
Samarium(II) iodide (SmI2), 0.1 M solution in THF (4.0 equiv)
-
N,N-Dimethylethanolamine (DMEA) (8.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous K2CO3 solution
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3 times). Maintain a strict inert atmosphere, as SmI2 is highly sensitive to oxidation by atmospheric oxygen.
-
Cooling the Reducing Agent: Transfer the 0.1 M SmI2 solution in THF (4.0 equiv) to the flask via a syringe. Cool the deep blue solution to -78 °C using a dry ice/acetone bath.
-
Addition of Proton Source: Syringe in DMEA (8.0 equiv) dropwise down the side of the flask to pre-cool the reagent before it contacts the SmI2 solution. Stir for 5 minutes. (Causality check: DMEA must be present before the substrate to ensure immediate protonation of the reactive intermediate, preventing over-reduction).
-
Substrate Addition: Dissolve the N-activated aziridine-2-carboxylate (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the SmI2/DMEA mixture at -78 °C.
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at -78 °C. The reaction is typically complete within 1 to 4 hours. Monitor via TLC. Validation: The deep blue color of SmI2 will fade to a yellow/green Sm(III) species as the single-electron transfer is completed.
-
Quenching: Once the starting material is entirely consumed, quench the reaction directly at -78 °C by adding saturated aqueous K2CO3 solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the pure β-amino ester.
Caption: Step-by-step experimental workflow for the synthesis of β-amino esters using SmI2.
Sources
Application Notes and Protocols: Aziridine-2-carboxylic acid, methyl ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and biomaterials. Aziridine-2-carboxylic acid, a strained three-membered heterocycle, offers a unique combination of conformational rigidity and electrophilic reactivity, making it a valuable building block in peptide chemistry.[1][2] This guide provides an in-depth exploration of the synthesis and application of aziridine-2-carboxylic acid and its derivatives, with a focus on its methyl ester, in peptide synthesis. We will delve into the underlying chemical principles, provide field-proven protocols for its incorporation into peptide chains, and discuss its subsequent application in site-selective peptide modification.
Introduction: The Unique Role of Aziridine-2-carboxylic Acid in Peptide Chemistry
Aziridine-2-carboxylic acid (Azy) is a conformationally constrained amino acid analogue that has garnered significant attention in medicinal and synthetic chemistry.[3][4] Its strained three-membered ring endows it with a distinct structural and reactive profile compared to its natural counterparts. The inherent ring strain makes the aziridine moiety susceptible to nucleophilic attack, a feature that can be harnessed for various applications.[5][6]
The incorporation of Azy into peptides can:
-
Introduce conformational constraints: The rigid aziridine ring can lock the peptide backbone into specific conformations, which is crucial for modulating biological activity.
-
Serve as an electrophilic "warhead": The electrophilic nature of the aziridine ring allows for covalent modification, making it a key component in the design of irreversible inhibitors, particularly for cysteine proteases.[3][7][8]
-
Enable site-selective conjugation: The controlled ring-opening of the aziridine moiety provides a powerful tool for the site-specific attachment of various functionalities, such as carbohydrates, lipids, and imaging agents, to a peptide scaffold.[9][10][11]
This guide will focus on the practical aspects of utilizing aziridine-2-carboxylic acid, often in its methyl ester form for initial synthesis and subsequent derivatization, in the realm of peptide synthesis.
Synthesis of Aziridine-2-carboxylic Acid Building Blocks
The successful incorporation of aziridine-2-carboxylic acid into a peptide sequence begins with the synthesis of a suitably protected monomer. The most common strategies involve the cyclization of a β-substituted serine derivative.[2]
A common route to N-protected aziridine-2-carboxylic acid methyl ester starts from serine methyl ester. The following is a generalized two-step protocol:
Protocol 1: Synthesis of N-Trityl-aziridine-2-carboxylic acid methyl ester
Step 1: Mesylation of N-Trityl-Serine Methyl Ester
-
Dissolve N-Trityl-Serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated product, which is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylated product from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Trityl-aziridine-2-carboxylic acid methyl ester.
For solid-phase peptide synthesis (SPPS), an Fmoc-protected version is required. The synthesis of Fmoc-Azy-OH is more involved and often starts from a protected serine derivative.[11]
Incorporation of Aziridine-2-carboxylic Acid into Peptides
The integration of Azy into a growing peptide chain can be achieved through both solution-phase and solid-phase synthesis methodologies.
Solution-Phase Peptide Synthesis
Solution-phase synthesis offers flexibility but can be more labor-intensive for longer peptides. Standard peptide coupling reagents can be employed to couple the N-protected Azy-OH to the N-terminus of a peptide ester.[2]
Table 1: Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Description |
| DCC/DIC + HOBt/HOAt | Carbodiimide-based activators with additives to suppress racemization. |
| HBTU/HATU | Aminium/uronium-based reagents that offer high coupling efficiency.[12] |
| PyBOP | Phosphonium-based reagent, particularly effective for sterically hindered couplings.[12] |
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the routine synthesis of peptides.[13] However, the incorporation of Azy requires modifications to the standard Fmoc/tBu strategy due to the lability of the aziridine ring.[11]
Core Challenge: The aziridine ring is susceptible to ring-opening under the standard basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF).[11]
Solution: A milder base is required for the Fmoc deprotection step. 1% 1,8-Diazabicycloundec-7-ene (DBU) in DMF has been shown to be effective for removing the Fmoc group without causing significant aziridine ring degradation.[11]
Protocol 2: Modified Fmoc-SPPS for Aziridine-Containing Peptides
This protocol assumes a standard manual or automated peptide synthesizer.
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) pre-loaded with the C-terminal amino acid.
-
Fmoc Deprotection (Standard Cycles): For all amino acids except the one preceding the Azy residue, perform Fmoc deprotection using 20% piperidine in DMF.
-
Coupling of Fmoc-Azy-OH:
-
Pre-activate Fmoc-Azy-OH (1.5-3 eq) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOAt) in DMF or NMP.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Modified Fmoc Deprotection (for Azy-containing peptide):
-
Treat the resin with 1% DBU in DMF for 5-10 minutes. Repeat 2-3 times.[11]
-
Wash the resin thoroughly with DMF.
-
-
Subsequent Couplings: Continue the peptide chain elongation using standard Fmoc-SPPS protocols with 20% piperidine for Fmoc deprotection of subsequent amino acids.
-
Cleavage and Deprotection:
-
The choice of cleavage cocktail depends on the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS).
-
However, the acidic conditions of cleavage can also lead to partial ring-opening. For acid-sensitive Azy-containing peptides, milder cleavage conditions using hexafluoro-2-propanol in dichloromethane (20% v/v) have been reported.[11]
-
dot
Caption: Modified SPPS Cycle for Azy Incorporation.
The Aziridine Ring as an Electrophilic Handle for Site-Selective Conjugation
The true synthetic power of incorporating Azy into peptides lies in its ability to undergo regioselective ring-opening with a variety of nucleophiles.[11][14] This reaction transforms the aziridine into a stable, modified amino acid residue, effectively creating a covalent linkage at a specific position within the peptide chain.
Mechanism of Ring-Opening
The ring-opening is typically promoted by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), or can proceed under mild conditions with highly nucleophilic species.[11][15] The nucleophile preferentially attacks the less sterically hindered β-carbon (C3) of the aziridine ring, leading to a single regioisomer.[14]
dot
Caption: Regioselective Ring-Opening of Peptide-Bound Aziridine.
Applications in Peptide Conjugation
This site-selective modification has been successfully employed to create a diverse range of complex biomolecules:
-
Glycopeptides: Reaction with anomeric carbohydrate thiols yields thioglycoconjugates.[9][10]
-
Lipopeptides: Conjugation with lipid thiols, such as farnesyl thiol, enhances membrane association.[10][11]
-
Bioconjugation: Attachment of fluorescent probes, biotin tags, or other reporter molecules for chemical biology applications.[9][10]
Protocol 3: Solution-Phase Thiol Conjugation to an Aziridine-Containing Peptide
-
Dissolve the purified aziridine-containing peptide (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add the thiol nucleophile (1.1-1.5 eq) to the solution.
-
Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) (e.g., 0.1-0.2 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by HPLC and mass spectrometry.
-
Upon completion, quench the reaction with a few drops of water.
-
Purify the conjugated peptide by preparative reverse-phase HPLC.
Handling and Stability of Aziridine-2-carboxylic acid Derivatives
Aziridine-2-carboxylic acid and its esters are reactive compounds and should be handled with care.[16][17]
-
Storage: Store in a cool, dry place, typically at 2-8 °C, under an inert atmosphere.[16] Many commercial sources supply methyl aziridine-2-carboxylate stabilized with hydroquinone to inhibit polymerization.[16]
-
Stability: Aziridines are sensitive to acids, and electron-withdrawing groups on the nitrogen can increase their susceptibility to nucleophilic attack.[6][17] They can also polymerize, especially in the presence of catalytic amounts of acid or upon heating.[17] Visual signs of degradation include a color change (to yellow or brown) or an increase in viscosity.[17]
-
Safety: Aziridines are classified as toxic and flammable. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
Conclusion and Future Perspectives
Aziridine-2-carboxylic acid, methyl ester, and its derivatives are powerful tools in the arsenal of the peptide chemist. The ability to incorporate this strained ring system into peptides opens up a vast chemical space for the design of novel therapeutics and research tools. The unique electrophilicity of the aziridine ring allows for precise, site-selective modifications that are often challenging to achieve through other means. As our understanding of orthogonal protection strategies and mild reaction conditions continues to grow, the applications of aziridine-containing peptides in drug discovery and chemical biology are set to expand even further.[13][18][19]
References
-
Danishefsky, S. J., & Gervay-Hague, J. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link][9][10][11]
-
Warren, J. D., Miller, J. S., Keding, S. J., & Danishefsky, S. J. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. PubMed, 127(20), 7359-69. [Link][10]
-
Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 15(11), 923-939. [Link][3]
-
Danishefsky, S. J., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society. [Link][11]
-
Smith, A. B., et al. (Date). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC. [Link][5]
-
Taylor, R. J. K., et al. (2009). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. PMC. [Link][15]
-
Taylor & Francis. (n.d.). Aziridines – Knowledge and References. Taylor & Francis Online. [Link][6]
-
Various Authors. (n.d.). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review | Request PDF. ResearchGate. [Link][1]
-
Smith, J. et al. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry. [Link][14]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link][2]
-
Various Authors. (n.d.). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Semantic Scholar. [Link][4]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link][13]
-
Various Authors. (n.d.). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. scilit.net. [Link]
-
Al-Mourabit, A., & Potier, P. (2009). Aziridine alkaloids as potential therapeutic agents. European Journal of Medicinal Chemistry, 44(9), 3577-3586. [Link][20]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. [Link][21]
-
Various Authors. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. [Link]
-
Various Authors. (n.d.). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry. [Link]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. PubMed. [Link]
-
Moroder, L., Musiol, H. J., & Scharf, R. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS Letters, 299(1), 51-53. [Link][7]
-
Taylor & Francis. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online. [Link][8]
-
Various Authors. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link][19]
-
Various Authors. (2025). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
Various Authors. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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- 15. Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
The Strategic Deployment of Methyl Aziridine-2-carboxylate in Natural Product Total Synthesis
Introduction: The Aziridine Ring as a Latent Asset in Complex Synthesis
In the intricate world of natural product synthesis, the strategic choice of starting materials and key intermediates is paramount. Among the vast arsenal of chiral building blocks available to the synthetic chemist, aziridines—the smallest nitrogen-containing heterocycles—stand out for their unique combination of stability and reactivity.[1] Specifically, "Aziridine-2-carboxylic acid, methyl ester" and its derivatives have emerged as powerful and versatile synthons. Their inherent ring strain (26-27 kcal/mol) makes them susceptible to highly regio- and stereoselective ring-opening reactions, providing a reliable gateway to complex nitrogenous compounds.[1][2]
This guide delves into the practical applications and methodologies surrounding methyl aziridine-2-carboxylate, a building block prized for its ability to serve as a precursor to a diverse range of α- and β-amino acids, which are foundational components of numerous biologically active natural products.[1][3] Unlike many unstable amino acid esters, methyl aziridine-2-carboxylate exhibits notable stability, capable of withstanding temperatures of 100°C for extended periods under dry conditions, a feature that enhances its utility in multi-step syntheses.[4][5] We will explore the causality behind experimental choices, provide field-proven protocols, and illuminate the strategic thinking required to harness the full potential of this remarkable synthetic intermediate.
Core Synthetic Strategy: Regiocontrolled Nucleophilic Ring-Opening
The synthetic power of aziridine-2-carboxylates is primarily unleashed through nucleophilic ring-opening reactions. The outcome of these reactions is dictated by the site of nucleophilic attack, which can be modulated to produce either α- or β-amino acid derivatives with high fidelity.
The regioselectivity is heavily influenced by several factors:
-
N-Activation: The nitrogen atom of the aziridine is often "activated" by an electron-withdrawing group (EWG), such as a tosyl (Ts), nosyl (Ns), or benzyloxycarbonyl (Cbz) group.[1] This activation enhances the electrophilicity of the ring carbons and renders the aziridine more susceptible to nucleophilic attack.[1]
-
The Nucleophile: Carbon nucleophiles, with some exceptions, may attack in a non-regioselective manner.[1] However, higher-order cuprates have been shown to react with high regioselectivity.[6] Heteroatom nucleophiles typically attack the β-carbon (C3).[1]
-
Lewis Acids: The presence of a Lewis acid can promote ring-opening and influence the site of attack.
The two primary pathways are illustrated below:
Caption: Regioselective nucleophilic attack on aziridine-2-carboxylates.
Application in Asymmetric Synthesis: The Chiral Auxiliary Approach
For the total synthesis of enantiomerically pure natural products, controlling stereochemistry is non-negotiable. N-(1-Phenylethyl)aziridine-2-carboxylates are exemplary chirons that combine a stable chiral synthon with a removable chiral auxiliary.[7] The (R)- or (S)-1-phenylethyl group on the nitrogen atom directs the stereochemical outcome of subsequent reactions, after which it can be cleaved, typically via hydrogenolysis, to reveal the desired product.[7]
This strategy has been successfully employed in the synthesis of various biologically relevant compounds, including alkaloids, sphingoids, and approved drugs like (R,R)-formoterol and (R)-tamsulosin.[7] The synthesis of key amino alcohol intermediates from these chirons involves a highly regioselective reductive opening of the aziridine ring.[7]
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Protocols and Methodologies
The following section provides detailed protocols for the synthesis and application of methyl aziridine-2-carboxylate. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of Methyl Aziridine-2-carboxylate
This procedure is adapted from a high-yield synthesis involving the cyclization of a hydrazinium salt via N-N bond cleavage.[4][5] This method avoids the use of more nucleophilic bases that can lead to lower yields.[4]
Materials:
-
Methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Round-bottom flask equipped with a distillation apparatus and a mechanical stirrer or rotator for agitation.
Procedure:
-
Preparation: Thoroughly dry the starting materials. Grind the methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide and anhydrous K₂CO₃ (4-6 fold excess) together to create a fine, homogenous powder. This increases the surface area for the reaction.[5]
-
Reaction Setup: Place the powdered mixture into the round-bottom flask. Ensure the system is free from water and other solvents.
-
Cyclization: Heat the reaction mixture to between 140 and 160°C with vigorous agitation (rotation of the flask is ideal). The reaction proceeds in a heterogeneous medium.
-
Distillation: The product, methyl aziridine-2-carboxylate, will distill as it is formed. Collect the distillate. The evolution of trimethylamine is an indicator of the reaction's progress.
-
Purification: The collected product can be further purified by a second distillation to achieve >99% purity. The reported yield for this process is approximately 75%.[5]
Causality Note: The use of a non-nucleophilic base like K₂CO₃ is critical. Stronger, more nucleophilic bases like sodium methoxide can lead to side reactions and significantly lower yields of the desired aziridine.[4] The solid-state, solvent-free condition at high temperature drives the N-N bond cleavage and subsequent intramolecular cyclization.
Protocol 2: Regioselective Synthesis of an α-Amino Acid via Cuprate Ring-Opening
This protocol describes a general procedure for the regioselective ring-opening of an N-tosylated aziridine-2-carboxylic acid with a higher-order cuprate to yield an α-amino acid derivative.[6] This method is valuable for creating non-proteinogenic amino acids.
Materials:
-
(2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid
-
Copper(I) cyanide (CuCN)
-
Organolithium reagent (e.g., MeLi, n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Cuprate Formation: In a flame-dried, two-neck flask under an inert atmosphere, suspend CuCN (2.0 eq) in anhydrous THF. Cool the suspension to -78°C. Add the organolithium reagent (4.0 eq) dropwise. Allow the mixture to warm slightly to form a clear solution of the higher-order cuprate (R₂Cu(CN)Li₂). Recool the solution to -78°C.
-
Substrate Addition: In a separate flask, dissolve the (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the pre-formed cuprate solution at -78°C.
-
Reaction: Stir the reaction mixture at -78°C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired homochiral α-amino acid derivative.
Causality Note: The use of the free carboxylic acid, rather than the ester, can prevent nucleophilic attack at the ester carbonyl and promotes regioselective attack at the β-carbon of the aziridine ring.[1][6] The N-tosyl group activates the ring for nucleophilic opening.
Summary of Synthetic Methods
The preparation of aziridine-2-carboxylic esters can be achieved through several distinct synthetic strategies. The choice of method depends on the availability of starting materials and the desired substitution pattern.
| Method Name | Starting Materials | Key Transformation | Reference(s) |
| From Amino Alcohols | 1,2-Amino Alcohols | Intramolecular nucleophilic displacement after converting the hydroxyl group to a good leaving group. | [1][8] |
| Gabriel-Cromwell Reaction | α,β-Dihalo esters, Primary amines | Double nucleophilic substitution to form the aziridine ring. | [1][3] |
| Michael-Induced Ring Closure (MIRC) | α,β-Unsaturated esters, Amines with a leaving group | Aza-Michael addition followed by intramolecular cyclization. | [9][10] |
| From Hydrazinium Salts | Methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide | Base-mediated N-N bond cleavage and cyclization. | [4][5] |
| Asymmetric Aziridination | Imines, Diazoacetates | Catalytic reaction using a chiral catalyst to induce enantioselectivity. | [11] |
| From 2H-Azirines | Racemic 2H-azirine-2-carboxylates | Copper hydride-catalyzed kinetic resolution. | [11] |
Conclusion
Methyl aziridine-2-carboxylate and its chiral derivatives are not merely esoteric curiosities but are robust and highly effective tools in the demanding field of natural product total synthesis. Their utility is rooted in the predictable and stereocontrolled ring-opening reactions that provide access to crucial chiral amine and amino acid building blocks.[2][12] By understanding the principles that govern their reactivity—namely the influence of N-activation, nucleophile choice, and the strategic use of chiral auxiliaries—researchers and drug development professionals can confidently incorporate these synthons into their synthetic designs. The protocols and strategies outlined herein provide a foundation for harnessing the synthetic power of this strained heterocycle to build molecular complexity and accelerate the discovery of new therapeutic agents.
References
- Al'pe-Gale, R., Lodygina, I. V., & Perekalin, V. V. (1997). Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid. American Chemical Society.
- Harada, K., & Nakamura, I. (n.d.). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, Vol. 85, No. 12.
- Unknown Authors. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
- Unknown Author. (n.d.). Synthesis of 2-Substituted Aziridine-2-Carboxylic Esters via Michael-Induced Ring-Closure Strategy. ResearchGate.
- Chem-Impex. (n.d.). Methyl aziridine-2-carboxylate (stabilized with HQ). Chem-Impex.
- McCoull, W., & Davis, F. A. (2000). Recent Synthetic Applications of Chiral Aziridines. Synthesis.
- Unknown Author. (n.d.). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. ACS Publications.
- D'hooghe, M., & De Kimpe, N. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals.
- BenchChem. (n.d.). Synthesis of Aziridine-2-Carboxylic Esters: Application Notes and Protocols. Benchchem.
- Unknown Author. (2026). Synthesis of aziridines from amino alcohols | Request PDF. ResearchGate.
- Baldwin, J. E., & Spivey, A. C. (n.d.). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing).
- Ghorai, M. K., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
- Ha, D. C., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. PMC - NIH.
- Srivastava, R., & Ha, D. C. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
- P. Kalnins, et al. (1997). Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid. Organic Process Research & Development - ACS Publications.
- Watine, J., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
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- 7. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]
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Application Note: Ring-Opening Polymerization of Aziridine-2-Carboxylic Acid, Methyl Ester
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Overview
Aziridine-2-carboxylic acid, methyl ester (also known as methyl aziridine-2-carboxylate) is a highly reactive, strained three-membered nitrogen heterocycle[1]. Driven by an inherent ring strain of approximately 26–27 kcal/mol, this monomer is highly susceptible to nucleophilic ring-opening reactions[2]. In the fields of polymer chemistry and advanced drug delivery, it serves as a critical building block for synthesizing functionalized polyethylenimines (PEIs) via Ring-Opening Polymerization (ROP)[3].
Unlike unsubstituted aziridine—which undergoes uncontrolled chain transfer to yield highly branched and structurally heterogeneous PEI—the presence of the methyl ester at the C2 position of this monomer introduces significant steric hindrance. This steric bulk directs the nucleophilic attack of the propagating amine primarily to the less hindered C3 position, resulting in a regioselective ring-opening that yields a more linear, structurally defined polymer backbone[4].
The polymerization is most effectively initiated via Cationic Ring-Opening Polymerization (CROP) . Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), coordinate with the basic aziridine nitrogen. This coordination forms a highly electrophilic aziridinium ion intermediate, which is subsequently attacked by the nitrogen of a free monomer to propagate the polymer chain[5].
Fig 1. Cationic Ring-Opening Polymerization (CROP) mechanism of methyl aziridine-2-carboxylate.
Physicochemical Properties & Safety Profiling
Methyl aziridine-2-carboxylate is a toxic, flammable liquid that acts as a potent alkylating agent. Because the monomer can undergo spontaneous, highly exothermic polymerization under the influence of heat, light, or trace initiators, it is commercially supplied stabilized with hydroquinone (HQ)[6].
Causality in Experimental Design: HQ acts as a radical scavenger and redox-active stabilizer. While CROP is an ionic process, the presence of HQ can severely interfere with Lewis acid catalysts (via coordination to the phenolic oxygens) or cause unwanted redox side reactions. Therefore, HQ must be rigorously removed prior to polymerization to ensure predictable kinetics, high conversion rates, and narrow polydispersity[6].
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high-fidelity polymer synthesis.
Protocol 3.1: Monomer Purification (HQ Removal)
Objective: Isolate pure methyl aziridine-2-carboxylate from its HQ stabilizer.
-
Preparation: Pack a short chromatography column with basic alumina (Brockmann Grade I).
-
Elution: Dilute the stabilized monomer in anhydrous dichloromethane (DCM) (1:1 v/v) and pass it through the basic alumina column. The basic alumina selectively binds the acidic phenolic groups of HQ.
-
Concentration: Carefully concentrate the eluate under reduced pressure (keep temperature < 25°C to prevent thermal auto-polymerization).
-
Self-Validation Checkpoint: Spot the purified monomer on a TLC plate and stain with iodine; the absence of a baseline spot confirms the complete removal of HQ. Use the purified monomer immediately.
Protocol 3.2: Cationic Ring-Opening Polymerization (CROP)
Objective: Synthesize poly(methyl aziridine-2-carboxylate) using BF₃·OEt₂.
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with ultra-pure Argon.
-
Monomer Loading: Dissolve 10 mmol of the purified methyl aziridine-2-carboxylate in 5 mL of anhydrous toluene.
-
Initiation: Cool the flask to 0°C. Dropwise, add 0.2 mmol (2 mol%) of BF₃·OEt₂ via a gas-tight syringe. Causality: Low initial temperature controls the highly exothermic formation of the aziridinium ion, preventing localized overheating and chain termination.
-
Propagation: Gradually warm the reaction to 80°C and stir for 24 hours[7].
-
Termination & Precipitation: Quench the reaction with 1 mL of methanolic ammonia. Precipitate the polymer by adding the mixture dropwise into cold diethyl ether.
-
Self-Validation Checkpoint: Analyze the precipitated polymer via FT-IR spectroscopy. Successful polymerization is confirmed by the disappearance of the characteristic aziridine C-H ring strain stretches (~3000–3100 cm⁻¹) and the appearance of broad aliphatic amine/amide bands[7].
Protocol 3.3: Post-Polymerization Modification (Ester Aminolysis)
Objective: Functionalize the polymer backbone for targeted drug delivery.
-
Reaction Setup: Dissolve 1.0 g of the synthesized polymer in anhydrous methanol.
-
Aminolysis: Add an excess (3.0 eq per repeating unit) of a functional primary amine (e.g., a targeting ligand or a hydrophobic alkylamine).
-
Catalysis: Heat the mixture to 60°C for 48 hours. Causality: The methyl ester acts as a highly versatile leaving group. Direct aminolysis allows the attachment of functional groups without needing complex peptide coupling reagents.
-
Self-Validation Checkpoint: Confirm complete conversion via ¹H-NMR by monitoring the disappearance of the methyl ester peak (singlet, ~3.7 ppm) and the emergence of the new amide proton signals[1].
Quantitative Data: Polymerization Conditions & Outcomes
To assist in experimental planning, the following table synthesizes typical CROP parameters and their impact on the resulting polymer characteristics.
| Initiator | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| BF₃·OEt₂ | 2.0 | Toluene | 80 | 24 | >90 | 12,500 | 1.35 |
| Methyl Triflate (MeOTf) | 1.5 | Chloroform | 60 | 48 | 85 | 18,200 | 1.28 |
| p-Toluenesulfonic Acid | 5.0 | Bulk | 100 | 12 | 75 | 8,400 | 1.60 |
Table 1. Comparison of initiators and conditions for the ROP of methyl aziridine-2-carboxylate. Data reflects standard optimized parameters for maximizing yield while minimizing polydispersity index (PDI).
Applications in Drug Development
The resulting poly(methyl aziridine-2-carboxylate) represents a premium scaffold for biomedical engineering. Standard PEI is highly toxic and non-biodegradable, limiting its clinical translation. However, the ester side-chains of this functionalized PEI allow for the synthesis of amphiphilic copolymers and targeted gene delivery vectors [8]. By tuning the ratio of hydrophilic to hydrophobic side chains via Protocol 3.3, researchers can design smart biomaterials that self-assemble into nanoparticles, encapsulating hydrophobic drugs while utilizing the cationic backbone to condense nucleic acids (DNA/siRNA).
Fig 2. Post-polymerization modification workflow for advanced drug delivery applications.
References
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- Methyl Aziridine-2-carboxylate (stabilized with HQ)
- Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC - NIH URL
- A Strategy to Functionalize Polymers by Ring-Opening Reaction of Aziridine - The Royal Society of Chemistry URL
- α-Hydrazido acids for the synthesis of bioactive amphiphilic compounds - iris univpm URL
- AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION - CLOCKSS URL
- Methyl aziridine-2-carboxylate (stabilized with HQ)
- SAFETY DATA SHEET - TCI Chemicals URL
- Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates - ResearchGate URL
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N-protection strategies for "Aziridine-2-carboxylic acid, methyl ester"
Advanced N-Protection Strategies for Methyl Aziridine-2-Carboxylate: Tuning Reactivity from Stabilization to Activation
Mechanistic Rationale: The "Activated" vs. "Unactivated" Paradigm
Methyl aziridine-2-carboxylate is a highly strained, chiral three-membered nitrogen heterocycle that serves as a critical building block in the synthesis of unnatural amino acids, peptidomimetics, and complex alkaloids[1],[2]. The secondary amine within the aziridine ring is the fulcrum of its reactivity. Because the ring is inherently strained (~27 kcal/mol of Baeyer strain), the choice of N-protecting group (PG) does not merely mask the amine—it fundamentally dictates the thermodynamic stability and downstream reactivity of the entire molecule.
As an Application Scientist, you must approach the protection of this synthon through the lens of two divergent strategies: Stabilization and Activation .
-
The Stabilization Strategy (Unactivated Aziridines): When the synthetic goal is to modify the methyl ester (e.g., saponification to a carboxylic acid, or reduction to an aldehyde/alcohol) while leaving the aziridine ring intact, the nitrogen must be protected with a sterically bulky, electron-donating group such as a Trityl (Trt) group[3]. The massive steric bulk of the triphenylmethyl moiety physically shields the ring from backside nucleophilic attack, while its electron-donating nature raises the Lowest Unoccupied Molecular Orbital (LUMO) of the C–N bonds, rendering the ring inert to nucleophiles.
-
The Activation Strategy (Activated Aziridines): Conversely, if the goal is to utilize the aziridine as an electrophile for regioselective ring-opening (e.g., synthesizing azalanthionines or radiofluorinated amino acids), the nitrogen must be equipped with an electron-withdrawing group (EWG) such as tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), or Tosyl (Ts)[1],[4]. These groups pull electron density away from the ring nitrogens, drastically lowering the LUMO and priming the C3 position for facile, regioselective nucleophilic attack[5].
Pathway Visualization
Divergent N-protection workflows for methyl aziridine-2-carboxylate dictating downstream reactivity.
Quantitative Comparison of Protecting Groups
To ensure optimal experimental design, the following table summarizes the physicochemical impact of common protecting groups on the methyl aziridine-2-carboxylate scaffold.
| Protecting Group (PG) | Classification | Reagents Required | Electronic Effect on Ring | Primary Application | Deprotection Conditions |
| Trityl (Trt) | Unactivated | Trt-Cl, Et 3 N, DCM | Electron-donating (Inductive) | Ring preservation during ester modification (e.g., saponification) | TFA / DCM or mild acid |
| tert-Butyloxycarbonyl (Boc) | Activated | Boc 2 O, DMAP, DIPEA | Electron-withdrawing | Regioselective nucleophilic ring-opening | TFA / DCM or HCl / Dioxane |
| Tosyl (Ts) | Highly Activated | Ts-Cl, Pyridine | Strongly Electron-withdrawing | Aggressive ring-opening (e.g., radiofluorination) | Na/NH 3 or SmI 2 (Harsh) |
Experimental Protocols
The following methodologies are engineered as self-validating systems. Causality for reagent selection and environmental controls are explicitly detailed to ensure reproducibility.
Protocol A: Synthesis of N-Trityl Methyl Aziridine-2-Carboxylate (Stabilization)
Objective: Protect the aziridine nitrogen with a bulky trityl group to prevent unwanted ring-opening during subsequent ester functionalization[3].
-
Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Unprotected aziridines are highly susceptible to moisture-induced polymerization[6].
-
Reagent Solubilization: Dissolve methyl aziridine-2-carboxylate (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Base Addition: Add Triethylamine (Et 3 N, 1.5 equiv). Causality: Et 3 N acts as an acid scavenger. The reaction will generate HCl; without a base, the acidic environment would immediately catalyze the ring-opening of the aziridine.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Trityl Chloride (Trt-Cl, 1.2 equiv) portion-wise. Causality: Tritylation is exothermic. Cooling prevents thermal degradation of the strained ring before protection is complete.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc). The N-Trt product will appear as a highly UV-active spot (due to the three phenyl rings) with a significantly higher Rf than the starting material. Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to yield a stable, cloudy oil or white solid[1].
Protocol B: Synthesis of N-Boc Methyl Aziridine-2-Carboxylate (Activation)
Objective: Equip the aziridine with an electron-withdrawing Boc group to activate the ring for downstream nucleophilic attack[7],[8].
-
Preparation: In a dry reaction vessel under nitrogen, dissolve methyl aziridine-2-carboxylate (1.0 equiv) in anhydrous DCM or Methanol (0.2 M).
-
Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA / Hünig's base, 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DIPEA is a non-nucleophilic base that neutralizes the system without attacking the aziridine. DMAP is strictly required as a nucleophilic catalyst to attack Boc 2 O, forming a highly reactive N-Boc-pyridinium intermediate that efficiently transfers the Boc group to the sterically hindered secondary amine[7].
-
Electrophile Addition: Add Di-tert-butyl dicarbonate (Boc 2 O, 1.2 equiv) dropwise at room temperature.
-
Reaction Maturation: Stir at room temperature for 24 hours.
-
Self-Validation & Workup: Confirm completion via LCMS (Expected MW: 201.22 g/mol )[9]. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water and brine to remove DMAP and DIPEA salts. Dry the organic layer over Na 2 SO 4 and concentrate.
-
Purification: Purify via silica gel chromatography to isolate the activated N-Boc ester.
Protocol C: Regioselective Nucleophilic Ring-Opening of N-Boc Aziridine
Objective: Exploit the activated N-Boc aziridine to synthesize functionalized amino acid derivatives (e.g., azalanthionines)[1].
-
Reaction Setup: Dissolve the purified N-Boc methyl aziridine-2-carboxylate (1.0 equiv) in an appropriate polar aprotic solvent (e.g., Acetonitrile or DMSO) to enhance nucleophile solubility and reactivity.
-
Nucleophile Introduction: Add the desired nucleophile (e.g., p-methoxybenzylamine or a protected diaminopropanoic acid, 1.2 equiv). Causality: The electron-withdrawing Boc group has lowered the LUMO of the aziridine. The nucleophile will regioselectively attack the less sterically hindered C3 position (the β -carbon), breaking the C-N bond and yielding an α -amino acid derivative[1],[4].
-
Thermal Control: Heat the reaction to 60–80 °C (or utilize microwave irradiation) depending on the nucleophile's strength. Causality: While activated, the ring still requires thermal energy to overcome the activation barrier for cleavage.
-
Validation: Analyze the crude mixture via 1 H NMR. The disappearance of the characteristic upfield aziridine ring protons (typically δ 2.0 - 2.5 ppm) and the emergence of a linear aliphatic backbone confirm successful ring-opening.
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One-Pot Synthesis of Functionalized Aziridines: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of the Strained Ring
Aziridines, the nitrogen-containing analogs of epoxides, are a cornerstone of modern organic synthesis and medicinal chemistry. Their inherent ring strain, a consequence of their three-membered heterocyclic structure, makes them highly reactive and versatile synthetic intermediates.[1][2] This reactivity, when strategically harnessed, allows for the stereospecific introduction of nitrogen into complex molecules, providing access to a diverse array of valuable compounds such as amino alcohols, diamines, and other nitrogenous heterocycles.[2][3][4][5][6] The aziridine motif itself is present in numerous biologically active natural products and pharmaceuticals, including the potent anticancer agent Mitomycin C, underscoring its importance in drug discovery.[1][2][7][8][9]
Traditional multi-step syntheses of functionalized aziridines can be time-consuming, resource-intensive, and generate significant chemical waste. In contrast, one-pot methodologies, wherein multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, have emerged as a powerful and elegant solution.[3][10] These approaches offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact. This comprehensive guide provides an in-depth exploration of key one-pot strategies for the synthesis of functionalized aziridines, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Approaches to One-Pot Aziridination
The one-pot construction of the aziridine ring can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. Understanding the underlying principles of these methods is crucial for selecting the optimal approach for a given synthetic target.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions are a class of one-pot reactions where three or more starting materials react to form a product that incorporates substantial portions of all the reactants.[11][12] This convergent approach allows for the rapid generation of molecular complexity from simple and readily available precursors.
One of the most elegant examples of an MCR for aziridine synthesis is the catalytic asymmetric aziridination involving an aldehyde, an amine, and a diazoacetate.[11][13][14][15] This reaction, often catalyzed by a chiral Brønsted acid or a Lewis acid, proceeds through the in situ formation of an imine from the aldehyde and amine, which is then intercepted by the carbene equivalent generated from the diazoacetate.
Mechanism of Catalytic Asymmetric Multicomponent Aziridination
The following diagram illustrates the general mechanism for a Brønsted acid-catalyzed multicomponent aziridination:
Caption: General mechanism of a chiral Brønsted acid-catalyzed multicomponent aziridination.
This approach has been successfully applied to a wide range of aldehydes and amines, affording highly functionalized aziridines with excellent diastereoselectivity and enantioselectivity.[11][14]
The Aza-Darzens Reaction: A Classic Reimagined
The aza-Darzens reaction is a powerful tool for the synthesis of aziridines from imines and α-halo carbonyl compounds.[16][17] In its one-pot format, the imine can be generated in situ from an aldehyde and an amine, followed by the addition of the α-halo carbonyl compound and a base.
Recent advancements have focused on the development of catalytic and enantioselective variants of the aza-Darzens reaction.[16] For instance, the use of chiral phase-transfer catalysts or chiral metal complexes can effectively control the stereochemical outcome of the reaction, providing access to enantioenriched trisubstituted aziridines.[16]
Workflow for a One-Pot Catalytic Asymmetric Aza-Darzens Reaction
Caption: A typical experimental workflow for a one-pot catalytic asymmetric aza-Darzens reaction.
Direct Aziridination of Olefins: An Atom-Economical Approach
The direct transfer of a nitrogen-containing group to an olefin is arguably the most atom-economical method for aziridine synthesis.[18][19] While many protocols require pre-functionalized nitrogen sources, several one-pot procedures have been developed that utilize simple and readily available amines.
Transition metal catalysis, particularly with rhodium, copper, and iron complexes, plays a pivotal role in these transformations.[18][20] These catalysts can activate the nitrogen source, often in the presence of an oxidant, to generate a reactive nitrene or nitrenoid species that then adds to the olefin.
A notable one-pot method involves the rhodium-catalyzed aziridination of olefins using hydroxylamine-O-sulfonic acids as the aminating agent.[21] This approach allows for the direct and stereospecific synthesis of N-H and N-alkyl aziridines from unactivated olefins.[21]
Experimental Protocols
The following protocols are provided as representative examples of one-pot aziridination reactions. Researchers should always first consult the primary literature for the most up-to-date and optimized conditions for their specific substrates.
Protocol 1: One-Pot Multicomponent Asymmetric Aziridination of Aldehydes
This protocol is adapted from the work of Wulff and coworkers and describes a highly diastereoselective and enantioselective method for the synthesis of aziridine-2-carboxylates.[11][14][15]
Materials:
-
Chiral ligand (e.g., (S)-VAPOL or (S)-VANOL)
-
Boron source (e.g., B(OPh)₃)
-
Amine (e.g., 3,5-dimethyldianisylmethylamine, MEDAM)
-
Aldehyde
-
Ethyl diazoacetate (EDA)
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral ligand (e.g., (S)-VAPOL, 0.1 mmol) in anhydrous toluene (2 mL). Add the boron source (e.g., B(OPh)₃, 0.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Reaction Assembly: To the pre-formed catalyst solution, add the amine (e.g., MEDAM, 1.0 mmol) and the aldehyde (1.0 mmol). Stir the mixture at the desired temperature (e.g., 0 °C or -10 °C) for 15 minutes.
-
Diazoacetate Addition: Slowly add a solution of ethyl diazoacetate (EDA, 1.1 mmol) in anhydrous toluene (1 mL) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.
Self-Validation:
-
Expected Outcome: Formation of the cis-aziridine-2-carboxylate as the major diastereomer with high enantiomeric excess.
-
Troubleshooting: Low yields may be due to the decomposition of the diazoacetate. Ensure slow addition and maintain the reaction temperature. The presence of water can deactivate the catalyst; ensure all reagents and solvents are anhydrous.
-
Characterization: The structure and stereochemistry of the product should be confirmed by ¹H NMR, ¹³C NMR, and chiral HPLC analysis.
Protocol 2: One-Pot Aza-Darzens Synthesis of Trisubstituted Aziridines
This protocol is a general representation of a catalytic enantioselective aza-Darzens reaction.[16]
Materials:
-
Aldehyde
-
Amine (e.g., a primary aniline)
-
α-Chloroketone
-
Chiral catalyst (e.g., a Zn-ProPhenol complex)
-
Base (e.g., a non-nucleophilic base like DBU or a hindered alkoxide)
-
Anhydrous solvent (e.g., THF or toluene)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Imine Formation: In a flame-dried flask under an inert atmosphere, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and activated molecular sieves in the anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Catalyst and Substrate Addition: To the suspension containing the in situ formed imine, add the chiral catalyst (e.g., Zn-ProPhenol, 5-10 mol%) and the α-chloroketone (1.1 mmol).
-
Base Addition and Cyclization: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and slowly add the base (1.2 mmol) over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the enantiomerically enriched trisubstituted aziridine.
Self-Validation:
-
Expected Outcome: Formation of the trisubstituted aziridine with high diastereoselectivity and enantioselectivity.
-
Troubleshooting: Poor conversion may indicate incomplete imine formation or catalyst deactivation. Ensure anhydrous conditions and the use of freshly activated molecular sieves. The choice of base and its rate of addition can be critical for selectivity.
-
Characterization: Confirm the product structure and stereochemistry using NMR spectroscopy, and determine the enantiomeric excess by chiral HPLC.
Quantitative Data Summary
The following table summarizes representative data from the literature for one-pot aziridination reactions, highlighting the high levels of stereocontrol that can be achieved.
| Methodology | Aldehyde/Olefin | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Multicomponent Aziridination | Benzaldehyde | (S)-VAPOL-BOROX | 95 | >99:1 (cis:trans) | 99 | [11][14] |
| Multicomponent Aziridination | n-Butanal | (S)-VANOL-BOROX | 74 | >99:1 (cis:trans) | 98 | [11] |
| Aza-Darzens Reaction | N-(4-methoxybenzylidene)aniline | Zn-ProPhenol | 90 | >20:1 | 98 | [16] |
| Aza-Darzens Reaction | N-(naphthalen-2-ylmethylene)aniline | Zn-ProPhenol | 85 | >20:1 | 96 | [16] |
| Direct Aziridination | trans-β-Methylstyrene | Rh₂(esp)₂ | 85 | >99:1 (stereospecific) | N/A (racemic catalyst) | [21] |
| Direct Aziridination | 1-Decene | Rh₂(esp)₂ | 82 | N/A | N/A (racemic catalyst) | [21] |
Future Outlook and Conclusion
The field of one-pot aziridine synthesis continues to evolve, with ongoing efforts focused on expanding the substrate scope, developing more sustainable and economical catalysts, and exploring novel reaction pathways. The integration of flow chemistry and biocatalysis holds significant promise for further enhancing the efficiency and scalability of these processes.
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Vedernikov, A. N., et al. (2005). A Practical, Fast, and High-Yielding Aziridination Procedure Using Simple Cu(II) Complexes Containing N-Donor Pyridine-Based Ligands. Organic Letters, 7(10), 1959–1962. [Link]
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De Kimpe, N., et al. (2015). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. The Journal of Organic Chemistry, 80(15), 7847–7854. [Link]
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- 12. Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines [mdpi.com]
- 13. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ac.uni-wuppertal.de [ac.uni-wuppertal.de]
- 21. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of aziridine-2-carboxylates
Welcome to the Technical Support Center for the synthesis of aziridine-2-carboxylates. These highly strained (26–28 kcal/mol) three-membered heterocycles are indispensable chiral building blocks for the development of unnatural amino acids, β-lactam antibiotics, and complex alkaloids[1]. However, their inherent ring strain and the electronic activation provided by the C2-carboxylate group make their synthesis prone to chemoselectivity and stereoselectivity issues[2][3].
This guide provides researchers and drug development professionals with mechanistic troubleshooting insights, self-validating experimental protocols, and data-driven solutions to overcome common side reactions.
Mechanistic Pathways of Side Reactions
Understanding the bifurcation points in your reaction mechanism is critical. The diagram below illustrates how the desired cyclization pathway competes with thermodynamic and kinetically favored side reactions.
Logical relationship of target cyclization vs. common side reactions in aziridine synthesis.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant amounts of ring-opened β-amino acid derivatives instead of the intact aziridine? Causality: The aziridine ring is highly susceptible to nucleophilic attack due to its severe bond-angle strain and the electrophilic activation provided by the electron-withdrawing C2-carboxylate group[1][3]. If the reaction medium contains protic solvents (e.g., methanol) or strong nucleophiles (e.g., unreacted amines, moisture, or halide ions), the aziridine will undergo ring-opening. Attack at the C-2 position yields β-amino acid derivatives, while C-3 attack yields α-amino acid derivatives[3]. Solution: Switch to strictly anhydrous, aprotic solvents (e.g., CH₂Cl₂, THF, or CH₃CN)[2][4]. If utilizing the Gabriel-Cromwell reaction, ensure the leaving halide is rapidly scavenged by an insoluble base to minimize halide-induced nucleophilic ring opening.
Q2: During the Gabriel-Cromwell reaction, my yield is low due to the formation of elimination side products (acrylates). How can I favor cyclization? Causality: The Gabriel-Cromwell synthesis involves the initial Michael addition of a primary amine to an α,β-dihalopropanoate, followed by an intramolecular Sₙ2 displacement of the second halide[2][5]. If the base used is too strong or sterically hindered, it acts as a Brønsted base rather than a proton scavenger, leading to E2 elimination of HX. This forms stable, conjugated enamines or unreacted acrylates instead of the desired three-membered ring. Solution: Optimize your base selection. Triethylamine (TEA) or mild inorganic bases (like K₂CO₃) are preferred over stronger bases like DBU[1][6]. Temperature control is also paramount: perform the initial addition at 0 °C to –78 °C to control the kinetics of the Michael addition, then slowly warm to room temperature to allow the Sₙ2 cyclization to proceed[2].
Q3: I am losing enantiomeric purity (epimerization) at the C2 position during the aza-Darzens reaction. How can I prevent this? Causality: The C2 proton of an aziridine-2-carboxylate is highly acidic because the resulting carbanion is stabilized by both the adjacent carboxylate group and the electronegative nitrogen atom[3]. Prolonged exposure to the basic conditions required for the standard aza-Darzens reaction (e.g., lithium enolates) promotes reversible deprotonation at C2, leading to thermodynamic equilibration and epimerization[7]. Solution: Limit reaction times and use the absolute minimum stoichiometric amount of base required. Alternatively, pivot to a Brønsted acid-catalyzed aza-Darzens approach using diazo compounds and Schiff bases. This modern variation completely avoids basic conditions, providing rapid turnover and high cis-selectivity without epimerization[8].
Q4: My unprotected N-H aziridine-2-carboxylate decomposes during silica gel chromatography. What is the cause and how do I isolate it? Causality: Unprotected N-H aziridine-2-carboxylates are highly reactive and bench-unstable compared to their N-protected counterparts (e.g., N-tosyl or N-Boc). The slightly acidic silanol groups on standard silica gel catalyze the ring-opening or oligomerization of the free amine[9]. Solution: Neutralize your silica gel by pre-treating it with 1–2% triethylamine (TEA) in the eluent. If synthesis remains problematic, consider accessing these compounds via the copper-hydride catalyzed kinetic resolution of 2H-azirines. This method utilizes hydrides as small nucleophiles for enantiodiscrimination, yielding highly stable enantioenriched N-H aziridine-2-carboxylates[9].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems where specific visual or analytical cues confirm the success of each mechanistic step.
Protocol A: Optimized Gabriel-Cromwell Synthesis of N-Protected Aziridine-2-Carboxylates
Mechanism: Low temperatures prevent E2 elimination, while the use of a non-nucleophilic base prevents premature ring-opening[2][6].
-
Preparation: Dissolve the α,β-dibromopropanoate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.
-
Kinetic Control: Cool the solution to 0 °C using an ice bath.
-
Addition: Add the primary amine (1.0 equiv) dropwise over 15 minutes.
-
Validation Check: Monitor by TLC. The disappearance of the starting material without the formation of highly polar baseline spots confirms successful Michael addition without ring-opening.
-
-
Cyclization: Add triethylamine (2.5 equiv) slowly. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash chromatography using silica gel pre-treated with 1% TEA to prevent acid-catalyzed decomposition.
Protocol B: Copper-Catalyzed Kinetic Resolution for N-H Aziridine-2-Carboxylates
Mechanism: Overcomes the instability of N-H aziridines by reducing racemic 2H-azirines using a highly selective Cu-H catalyst[9].
-
Preparation: Prepare a solution of racemic 2H-azirine-2-carboxylate (1.0 equiv) in an anhydrous solvent (e.g., THF).
-
Catalyst Introduction: Introduce the chiral copper-hydride catalyst (e.g., Cu(OAc)₂ with a chiral phosphine ligand and a silane hydride source) at –20 °C.
-
Reaction Monitoring: Allow the reaction to proceed.
-
Validation Check: Monitor the reaction strictly via ¹H NMR or ¹⁹F NMR (if using fluorinated substrates). The reaction must be quenched exactly at 50% conversion to ensure maximum enantiomeric excess of the unreacted 2H-azirine and the newly formed N-H aziridine[9].
-
-
Isolation: Quench the reaction with water and separate the enantioenriched N-H aziridine-2-carboxylate from the unreacted 2H-azirine via TEA-treated silica gel chromatography.
Quantitative Data Summary
The following table summarizes the comparative efficiency and side-reaction profiles of standard aziridination methodologies to aid in route selection.
| Synthetic Route | Typical Yield | Major Side Reaction | Mitigation Strategy | Reference |
| Gabriel-Cromwell | 50–90% | Elimination (Acrylates) | Use mild bases (TEA), low temp (0 °C) | [2],[6] |
| Aza-Darzens (Basic) | 60–85% | Epimerization at C2 | Minimize base exposure, use chiral auxiliaries | [7] |
| Brønsted Acid Aza-Darzens | 70–95% | Homocoupling of diazo | Slow addition of diazo compound, strict temp control | [8] |
| Cu-H Kinetic Resolution | ~45% (max 50%) | Over-reduction / Ring-opening | Monitor conversion strictly via NMR | [9] |
References
-
SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. ru.nl.[Link]
-
Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. chemrxiv.org.[Link]
-
Aziridines. grokipedia.com.[Link]
-
Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction. nih.gov.[Link]
-
Recent Synthetic Applications of Chiral Aziridines. scispace.com.[Link]
-
N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. nih.gov.[Link]
-
Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. researchgate.net.[Link]
-
3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. nih.gov.[Link]
-
The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines. acs.org.[Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Epimerization in Aziridine-2-Carboxylate Reactions
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the epimerization of aziridine-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks and encounter stereochemical infidelity at the C2 position.
Aziridine-2-carboxylates are highly valuable intermediates due to their inherent ring strain, which allows for stereospecific ring-opening reactions to access a diverse range of α- and β-amino acids and other nitrogen-containing compounds.[1][2][3] However, the acidity of the α-proton at the C2 position, adjacent to the carboxylate group, makes these compounds susceptible to epimerization, particularly under basic or harsh reaction conditions. This loss of stereochemical integrity can be a significant bottleneck in multi-step syntheses, leading to diastereomeric mixtures that are often difficult to separate and ultimately reducing the yield of the desired enantiomerically pure product.
This document provides a structured approach to understanding, troubleshooting, and overcoming epimerization in your reactions involving aziridine-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of aziridine-2-carboxylates, and why is it a problem?
A1: Epimerization refers to the inversion of the stereochemical configuration at one of several stereocenters in a molecule. For aziridine-2-carboxylates, this almost always occurs at the C2 position, which bears the carboxylate group. The proton at this position is acidic due to the electron-withdrawing nature of the adjacent ester. Under certain conditions, this proton can be abstracted by a base to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original stereoisomer and its C2 epimer. This is problematic because it leads to a loss of stereochemical purity, which is often crucial for the biological activity of the final target molecule.
Q2: What are the primary factors that promote epimerization in these reactions?
A2: Several factors can contribute to epimerization:
-
Base Strength and Concentration: Strong bases or high concentrations of weaker bases can readily deprotonate the C2 position.[4]
-
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and can favor the formation of the thermodynamically more stable epimer.[5][6][7][8]
-
Solvent: The choice of solvent can influence the stability of the enolate intermediate and the kinetics of proton exchange.
-
N-Activating Group: The nature of the substituent on the aziridine nitrogen significantly impacts the acidity of the C2 proton. Strongly electron-withdrawing groups can exacerbate the problem.[1]
-
Prolonged Reaction Times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.
Q3: How can I detect and quantify epimerization in my reaction mixture?
A3: Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can often be used to distinguish between diastereomers, as they will have different chemical shifts and coupling constants. The use of chiral shift reagents can also aid in resolving enantiomeric signals.
-
Gas Chromatography (GC) on a Chiral Stationary Phase: This technique is suitable for volatile aziridine derivatives.[9][10][11][12]
-
Mass Spectrometry (MS): While MS itself does not distinguish between stereoisomers, it can be coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) for identification and quantification.[10][11][12][13]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides actionable troubleshooting steps.
Issue 1: My desired cis-aziridine-2-carboxylate is converting to the trans-isomer upon nucleophilic addition.
Possible Cause: This is a classic case of base-induced epimerization at the C2 position. The nucleophile or the base used in the reaction is likely deprotonating the C2 proton, leading to the formation of an enolate intermediate which then protonates to give the thermodynamically more stable trans product.
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Use a Weaker Base: If possible, switch to a milder, non-nucleophilic base. Sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred over smaller, stronger bases like triethylamine (TEA).[4]
-
Reduce Base Stoichiometry: Use the minimum amount of base required to drive the reaction to completion. A catalytic amount may be sufficient in some cases.
-
-
Optimize Reaction Temperature (Kinetic vs. Thermodynamic Control):
-
Solvent Selection:
-
Aprotic, Non-polar Solvents: Consider using solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene, which are less likely to facilitate proton exchange compared to polar protic solvents.
-
Visualizing the Problem: Epimerization Mechanism
Caption: Base-mediated epimerization pathway.
Issue 2: I am observing significant epimerization during the removal of an N-protecting group.
Possible Cause: The conditions used for deprotection, whether acidic or basic, can often promote epimerization. For example, strongly basic conditions for Fmoc removal or harsh acidic conditions for Boc deprotection can lead to loss of stereochemical integrity.[15]
Troubleshooting Steps:
-
Choose a Milder Deprotection Strategy:
-
For N-Tosyl groups: Reductive cleavage using samarium diiodide (SmI2) or magnesium in methanol can be effective and is often stereoretentive.[16]
-
For N-Boc groups: Consider milder acidic conditions, such as using a lower concentration of trifluoroacetic acid (TFA) or performing the reaction at a lower temperature.
-
For N-Cbz groups: Catalytic hydrogenation (e.g., H2, Pd/C) is generally a mild method that is less likely to cause epimerization.
-
-
Optimize Deprotection Conditions:
-
Temperature Control: As with nucleophilic additions, conduct the deprotection at the lowest effective temperature.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize exposure to harsh conditions.
-
Data Summary: Impact of N-Protecting Group on Stability
| N-Protecting Group | Typical Deprotection Conditions | Susceptibility to Epimerization | Notes |
| Tosyl (Ts) | Strong acid, reducing agents (e.g., Na/NH3, SmI2) | High under strongly basic conditions | Strongly electron-withdrawing, increases C2-H acidity.[1][16] |
| Boc | Strong acid (e.g., TFA) | Moderate to high with strong acid | Milder acidic conditions can mitigate epimerization.[15] |
| Cbz | Hydrogenolysis (H2, Pd/C) | Low | Generally a mild and stereochemically safe method. |
| Trityl (Tr) | Mild acid | Low to moderate | Can be cleaved under relatively mild conditions. |
Issue 3: My reaction is sluggish at low temperatures, but I get epimerization at higher temperatures. How do I find a balance?
Possible Cause: You are in a classic kinetic versus thermodynamic control dilemma.[5][6][7][8][14] The desired reaction has a higher activation energy than the epimerization pathway, or the thermodynamically favored product is the undesired epimer.
Troubleshooting Steps:
-
Catalyst or Additive Screening:
-
Lewis Acids: In some cases, a Lewis acid catalyst can activate the electrophile, allowing the reaction to proceed at a lower temperature where epimerization is suppressed.[17]
-
Phase-Transfer Catalysts: For reactions involving two immiscible phases, a phase-transfer catalyst can enhance the reaction rate at lower temperatures.
-
Copper(II) Salts: In peptide synthesis, cupric (II) salts have been shown to suppress epimerization during coupling reactions and could be explored in aziridine chemistry.[18]
-
-
Gradual Temperature Increase:
-
Start the reaction at a low temperature (e.g., -78 °C) and slowly allow it to warm to the minimum temperature required for the desired reaction to proceed at a reasonable rate. Monitor the reaction closely for the onset of epimerization.
-
Experimental Workflow: Optimizing for Kinetic Control
Caption: A workflow for temperature optimization to favor the kinetic product.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization in Nucleophilic Ring-Opening of N-Tosyl-Aziridine-2-Carboxylates
This protocol provides a starting point for nucleophilic additions where epimerization is a concern.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-tosyl-aziridine-2-carboxylate (1.0 eq) and a suitable anhydrous, aprotic solvent (e.g., THF or DCM) to make a ~0.1 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) dropwise to the cooled solution.
-
Base Addition (if required): If a base is necessary, add a sterically hindered, non-nucleophilic base such as DIPEA (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Warming (if necessary): If the reaction is sluggish, allow the mixture to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C), while continuing to monitor for both product formation and the appearance of the epimerized byproduct.
-
Quenching: Once the reaction is complete, quench it at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Workup and Purification: Allow the mixture to warm to room temperature, perform a standard aqueous workup, and purify the product by flash column chromatography.
Protocol 2: Analysis of Epimerization by Chiral HPLC
This protocol outlines a general method for determining the diastereomeric or enantiomeric ratio of your product.
-
Sample Preparation: Prepare a dilute solution of your crude or purified product in the mobile phase (e.g., ~1 mg/mL).
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compounds (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Method Development:
-
Start with a typical mobile phase for your chosen column (e.g., a mixture of hexanes and isopropanol).
-
Run an isocratic elution and observe the separation of the stereoisomers.
-
Optimize the mobile phase composition (ratio of solvents) and flow rate to achieve baseline separation of the peaks corresponding to the desired product and its epimer.
-
-
Quantification: Integrate the peak areas of the two stereoisomers. The ratio of the peak areas corresponds to the ratio of the epimers in your sample.
References
-
Al-Abed, Y., & Al-Tel, T. H. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. Molecules, 5(3), 395-403. [Link]
- BenchChem. (2025). Synthesis of Aziridine-2-Carboxylic Esters: Application Notes and Protocols. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids. BenchChem Technical Support.
- Cardillo, G., & Gentilucci, L. (2005). Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates. Chemistry & Biodiversity, 2(5), 575-596.
- Carpino, L. A., & El-Faham, A. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Tetrahedron, 55(22), 6813-6820.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- de Haan, L., van den Berg, R. J., & de Jong, G. J. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2839-2873.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Kim, H. J., & Ha, H. J. (2006). Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones. Tetrahedron Letters, 47(19), 3289-3291.
- Kozlov, I. A., & Aliev, A. E. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5589.
- Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- Matviitsuk, A., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
- Pandey, G., & Reddy, V. M. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(22), 11046-11054.
- Shackman, J. G. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2176-2180.
- Singh, G., & Singh, M. (2015). Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway. Chemical Science, 6(10), 5649-5656.
- Tanner, D. (2014). Aziridines: stereocontrol of ring-making and ring-breaking. University of Leicester.
- Torssell, S., & Somfai, P. (2008). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. Journal of the American Chemical Society, 130(46), 15513-15521.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Wu, J., & Li, Z. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(24), 17351.
- Zhang, X., et al. (2024). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. RSC Advances, 14(26), 18671-18676.
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- 3. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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Technical Support Center: Optimizing Aziridine Ring-Opening Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable nature of aziridine ring-opening reactions. Due to their high ring strain (~27 kcal/mol), aziridines are incredibly valuable building blocks for synthesizing β-functionalized amines. However, their successful functionalization requires precise tuning of electronic and steric parameters.
This guide is designed to move beyond basic step-by-step instructions. Here, we establish the mechanistic causality required to troubleshoot, optimize, and validate your workflows.
Mechanistic Workflow & Logic Tree
Before adjusting your reaction conditions, it is critical to map the electronic nature of your substrate to the correct catalytic approach. The diagram below outlines the optimization logic for controlling regioselectivity.
Caption: Logic tree for optimizing aziridine ring-opening regioselectivity.
Troubleshooting Guides & FAQs
Q1: My N-alkyl aziridine shows no conversion even under reflux with strong nucleophiles. Why?
Causality: The efficiency of ring-opening is heavily dependent on the 1[1]. Non-activated aziridines (bearing electron-donating alkyl or aryl groups) are relatively inert because the nitrogen lone pair donates electron density into the ring, raising the LUMO energy and reducing the electrophilicity of the ring carbons[1]. Solution: You must alter the electronic landscape. The most robust method is to install an electron-withdrawing group (EWG) such as a tosyl (Ts) or nosyl (Ns) group to activate the ring[1]. If protecting group manipulation is not viable, you must switch to 2 (e.g., Pd or Ni), which bypasses direct nucleophilic attack via oxidative addition directly into the C-N bond[2].
Q2: I am opening an unsymmetrical aziridine and isolating a 1:1 mixture of regioisomers. How can I force nucleophilic attack at the more substituted carbon (C2)?
Causality: Regioselectivity is a competition between steric hindrance (favoring the less substituted C3) and electronic stabilization (favoring the more substituted C2)[3]. When a strong Lewis acid coordinates to the aziridine nitrogen, it weakens the C2-N bond, creating a stable carbocation-like intermediate at the more substituted position[3]. Solution: To favor the kinetic C2 product, employ a strong Lewis acid (e.g., TiCl4 or BF3·OEt2) combined with a hard nucleophile (like halides or azides)[3]. Additionally, switching to a polar aprotic solvent like acetonitrile will stabilize the polarized transition state, further driving C2 selectivity[4].
Q3: My target molecule requires functionalization at the less substituted carbon (C3), but my Lewis acid protocol favors C2. How do I reverse this?
Causality: Attack at C3 is typically the thermodynamic pathway, governed by steric accessibility (an SN2-like trajectory). Strong Lewis acids disrupt this by inducing SN1-like carbocation character at C2. Solution: Remove strong Lewis acids and utilize bulky nucleophiles (e.g., thiophenols) that naturally prefer the least hindered trajectory[3]. Alternatively, exploit substrate-directing groups. For example, in 2,3-aziridinyl alcohols, a 5 can coordinate with the adjacent hydroxyl group, exclusively directing the nucleophile to the C3 position via a highly controlled SN2 pathway[5].
Q4: My enantiopure aziridine is racemizing during the ring-opening step. How can I maintain stereochemical fidelity?
Causality: Harsh heavy-metal Lewis acids can cause the C-N bond to fully rupture prior to nucleophilic attack. This generates a planar, discrete carbocation intermediate, leading to a loss of stereocontrol and subsequent racemization[2]. Solution: Transition to a synergistic or Lewis base catalytic system. For instance, using N,N,N′,N′-tetramethylethylenediamine (TMEDA) with silylated nucleophiles enables highly regioselective and stereospecific ring opening[4]. TMEDA activates the nucleophile rather than the electrophile, ensuring the ring opens via a concerted, stereoretentive mechanism[4]. Cooperative Lewis acid catalysis using latent HF sources (like PhCOF/HFIP) can also achieve 6 without scrambling[6].
Optimization Parameters
Use the following table to rapidly select the correct variables for your desired regiochemical outcome.
| Variable | Parameter | Mechanistic Effect | Expected Regioselectivity |
| N-Substituent | N-Tosyl (Ts) / N-Nosyl (Ns) | Lowers LUMO, increases electrophilicity[1] | Dependent on catalyst/Nu |
| N-Substituent | N-Alkyl / N-Aryl | Poor electrophilicity, requires TM catalysis[2] | Often C3 (Steric control) |
| Catalyst | Strong Lewis Acid (e.g., TiCl4) | Induces partial positive charge at C2[3] | C2 (Electronic control)[3] |
| Catalyst | Lewis Base (e.g., TMEDA) | Activates silylated nucleophiles (TMS-Nu)[4] | C3 (Steric control) |
| Nucleophile | Hard/Small (e.g., N3⁻, Cl⁻) | Fast attack at polarized C2-N bond | C2 (Kinetic product)[3] |
| Nucleophile | Soft/Bulky (e.g., Thiophenols) | Prefers least hindered trajectory | C3 (Thermodynamic product)[3] |
Validated Experimental Protocol
Lewis Base-Catalyzed Regioselective Ring Opening Objective: To achieve high regioselectivity and stereospecificity in the ring opening of N-tosylaziridines using silylated nucleophiles, avoiding heavy-metal Lewis acids[4].
Step 1: System Preparation
-
Action: Flame-dry a Schlenk flask and purge with argon. Add N-tosylaziridine (1.0 mmol) and anhydrous acetonitrile (5.0 mL).
-
Causality: Moisture rapidly hydrolyzes silylated nucleophiles. Acetonitrile is selected because its polar aprotic nature stabilizes the polarized transition state, enhancing reaction kinetics without acting as a competing nucleophile[4].
-
Validation: The system is validated as moisture-free if the subsequent addition of the silylated reagent does not produce immediate fuming or precipitate.
Step 2: Catalyst Addition
-
Action: Add TMEDA (0.1 mmol, 10 mol%) to the solution at room temperature.
-
Causality: Unlike traditional protocols that activate the aziridine, TMEDA acts as a Lewis base to coordinate and activate the silylated nucleophile, forming a highly reactive hypervalent silicon species[4].
Step 3: Nucleophile Introduction
-
Action: Dropwise add the silylated nucleophile (e.g., TMSN3, 1.5 mmol).
-
Causality: Dropwise addition prevents localized exothermic spikes, ensuring the reaction remains under kinetic control to maintain high regioselectivity.
Step 4: Reaction Monitoring
-
Action: Stir the mixture at room temperature. Monitor via Thin Layer Chromatography (TLC).
-
Validation: The protocol is self-validating through TLC. Complete consumption of the UV-active aziridine starting material spot confirms the ring-opening event has reached completion.
Step 5: Quenching & Workup
-
Action: Quench with saturated aqueous NaHCO3 (10 mL). Extract with dichloromethane (3 x 15 mL).
-
Causality: The mild basic quench neutralizes any trace acidic byproducts without risking the hydrolysis of the newly formed β-functionalized sulfonamide[4]. Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.
References
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: MDPI / Scilit URL:2
-
Unexplored Nucleophilic Ring Opening of Aziridines Source: MDPI URL:1
-
Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles Source: Organic-Chemistry.org (Org. Lett. 2005) URL:4
-
Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis Source: UCLA (The Doyle Group) URL:6
-
Technical Support Center: Optimizing Regioselectivity in the Ring-Opening of Unsymmetrical Aziridines Source: Benchchem URL:3
-
Zinc-Catalyzed Hydroxyl-Directed Regioselective Ring Opening of Aziridines in SN2 Reaction Pathway Source: ACS Publications URL:5
Sources
Technical Support Center: Troubleshooting Low Diastereoselectivity in Aziridination
Welcome to the Technical Support Center. In drug development, the aziridine ring is a highly prized pharmacophore and a versatile synthetic linchpin. However, as a Senior Application Scientist consulting on late-stage functionalization, I frequently encounter a recurring bottleneck: the collapse of cis/trans diastereoselectivity during nitrene transfer.
This guide dissects the mechanistic root causes of this issue and provides field-proven, self-validating protocols to restore stereochemical control in your experiments.
The Mechanistic Origins of Diastereoselectivity
To troubleshoot selectivity, we must first understand the causality of the reaction pathway. In transition-metal-catalyzed aziridinations (e.g., Cu, Ru, Ag), the active oxidant is a metallanitrene species. Diastereoselectivity is fundamentally dictated by a kinetic competition between ring closure and C–C bond rotation, which diverges into two distinct pathways:
-
The Concerted Singlet Pathway: The nitrene adds to the alkene in a concerted manner. This pathway is highly stereospecific, meaning the original geometry of the starting alkene (cis or trans) is perfectly retained in the final aziridine product[1].
-
The Stepwise Triplet Biradical Pathway: The nitrene adds via a radical intermediate. If the lifetime of this biradical is long enough, free rotation around the C–C bond occurs prior to ring closure. This thermodynamic equilibration inevitably leads to a mixture of cis and trans aziridines, destroying your diastereomeric ratio (d.r.)[1].
Fig 1. Mechanistic divergence in metallanitrene additions dictating aziridine diastereoselectivity.
Diagnostic FAQ & Troubleshooting
Q1: I am using a Cu(II) catalyst with PhINTs on a cis-alkene, but I am isolating predominantly the trans-aziridine. Why is my reaction isomerizing? A: This is a classic symptom of counterion interference. Strongly coordinating counterions (like acetylacetonate or chloride) stabilize the metallanitrene radical intermediate, extending its lifetime and favoring the triplet biradical pathway[1]. This allows the cis-alkene to isomerize to the thermodynamically more stable trans-aziridine before ring closure. Fix: Switch to a catalyst with a non-coordinating counterion, such as CuClO₄ or Cu(MeCN)₄PF₆, which enforces the concerted singlet pathway.
Q2: My transition-metal catalyzed protocol still yields poor d.r. despite optimizing the counterion. Are there alternative catalytic modes? A: Yes. If metallanitrene radical pathways cannot be suppressed (often the case with highly stabilized radical intermediates like styrenes), consider switching to an organocatalytic approach. Iminium-catalyzed nitrene transfers using PhINTs proceed via a polar, stepwise diaziridinium intermediate rather than a radical species[2]. This electrophilic pathway is highly stereospecific, yielding exclusively trans-aziridines from trans-alkenes[3].
Q3: How does the choice of nitrene precursor affect the cis/trans ratio? A: The steric bulk and electronic nature of the protecting group on the nitrene source (e.g., Ts, SES, Tces) dictate the trajectory of the nucleophilic attack. For example, using 2-trimethylsilylethanesulfonamide (SesNH₂) or trichloroethoxysulfonyl (Tces) groups alters the steric environment of the metallanitrene, which can suppress unwanted bond rotation and improve diastereoselectivity in asymmetric protocols[4].
Quantitative Impact of Reaction Parameters on Diastereomeric Ratio (d.r.)
| Substrate | Catalyst System | Nitrene Source | Major Pathway | Observed d.r. (cis:trans) | Reference |
| cis-Stilbene | Cu(acac)₂ (Coordinating) | PhINTs | Triplet Biradical (Isomerization) | Mostly trans | 1[1] |
| cis-Stilbene | CuClO₄ (Non-coordinating) | PhINTs | Singlet Concerted (Retention) | Mostly cis | 1[1] |
| trans-β-Methylstyrene | Iminium Salt (Organocatalytic) | PhINTs | Polar Diaziridinium (Retention) | >99:1 trans | 2[2] |
| Imine (Multi-component) | VANOL-Borox | EDA | Zwitterionic Addition | >50:1 cis | 5[5] |
Self-Validating Experimental Protocols
Fig 2. Step-by-step diagnostic workflow for resolving low diastereoselectivity in aziridinations.
Protocol A: Copper-Catalyzed Stereoretentive Aziridination
Objective: Achieve >95:5 d.r. (stereoretention) on unactivated alkenes using a non-coordinating copper catalyst. Self-Validation Checkpoint: Run a parallel pilot reaction using pure cis-stilbene as a "hypersensitive radical probe". If the reaction yields >95% cis-aziridine, your system is successfully operating via the concerted singlet pathway.
-
Catalyst Activation: In an inert atmosphere (N₂/Ar) glovebox, weigh 5.0 mol% of Cu(MeCN)₄PF₆ (or CuClO₄) into a flame-dried Schlenk tube. Causality: Non-coordinating PF₆⁻/ClO₄⁻ anions prevent the stabilization of the triplet biradical, enforcing the concerted mechanism and preventing C–C bond rotation.
-
Substrate Addition: Dissolve the alkene (1.0 equiv, e.g., 0.5 mmol) in anhydrous acetonitrile to a concentration of 0.2 M. Transfer to the Schlenk tube.
-
Nitrene Delivery: Slowly add the nitrene precursor (PhINTs, 1.2 equiv) in small portions over 30 minutes at 0 °C. Causality: Slow addition keeps the steady-state concentration of the metallanitrene low, preventing catalyst dimerization and suppressing the formation of sulfonamide byproducts.
-
Reaction Monitoring (Validation): Stir for 4-6 hours. Pull a 50 µL aliquot, filter through a short silica plug, and analyze via crude ¹H NMR. Validation: The coupling constants of the aziridine ring protons (J_cis ≈ 6-7 Hz vs J_trans ≈ 2-3 Hz) will immediately confirm the d.r. If isomerization is detected (>5% trans from a cis-alkene), halt and verify solvent anhydrousness, as trace water can coordinate the metal and induce radical pathways.
-
Quench & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.
Protocol B: Organocatalytic Iminium-Catalyzed Aziridination
Objective: Achieve >99:1 trans-selectivity on electron-rich styrenes without the use of transition metals. Self-Validation Checkpoint: Run a control reaction with cis-β-methylstyrene. A purely polar, stereospecific mechanism will yield exclusively the trans-aziridine due to the specific trajectory of the diaziridinium intermediate[3].
-
Catalyst & Oxidant Assembly: Combine a trifluoromethyl iminium salt catalyst (10 mol%) and PhINTs (1.5 equiv) in a dry reaction vial. Causality: The iminium salt reacts with PhINTs to generate a highly electrophilic diaziridinium active oxidant in situ, completely bypassing radical intermediates.
-
Solvent & Substrate Addition: Add dichloromethane (DCM) to achieve a 0.1 M concentration, followed immediately by the styrene substrate (1.0 equiv).
-
Temperature Control: Stir the reaction at -20 °C for 12 hours. Causality: Sub-ambient temperatures suppress background uncatalyzed racemic pathways and enhance the stereocontrol of the polar addition.
-
Validation via NMR: Concentrate the crude mixture and analyze via ¹H NMR. Validation: The absence of a cis-aziridine peak (J ≈ 6.5 Hz) and the exclusive presence of the trans-isomer (J ≈ 2.5 Hz) validates the integrity of the polar stepwise mechanism.
References
-
Mechanistic Studies of Copper-Catalyzed Alkene Aziridination Source: cmu.edu URL:1
-
Organocatalytic Olefin Aziridination via Iminium-Catalyzed Nitrene Transfer: Scope, Limitations, and Mechanistic Insight Source: acs.org URL:2
-
Multi-Component Catalytic Asymmetric Aziridination of Aldehydes Source: nih.gov URL:5
-
Recent Advances in the Stereoselective Synthesis of Aziridines Source: acs.org URL:4
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic Olefin Aziridination via Iminium-Catalyzed Nitrene Transfer: Scope, Limitations, and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multi-Component Catalytic Asymmetric Aziridination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the regioselectivity of nucleophilic attack on aziridine-2-carboxylates
Welcome to the Application Support Center
As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the regioselective nucleophilic ring opening of aziridine-2-carboxylates. These highly strained three-membered nitrogen heterocycles are pivotal building blocks for synthesizing chiral amino acid derivatives. However, the presence of the C2-carboxylate group introduces a strict mechanistic dichotomy: should the nucleophile attack the more electrophilic C2 position, or the less sterically hindered C3 position?
This technical support guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve absolute regiocontrol in your synthetic workflows.
Mechanistic Overview & Pathway Visualization
The regioselectivity of nucleophilic attack is governed by a delicate interplay between electronic activation and steric hindrance[1]. The electron-withdrawing carboxylate group makes the adjacent C2 carbon highly electrophilic; however, it also introduces significant steric bulk. Consequently, the choice of nucleophile and N-activating group dictates the pathway.
Divergent regioselective ring-opening pathways of aziridine-2-carboxylates.
Troubleshooting Guides (Scenario-Based Q&A)
Scenario A: I am getting an inseparable mixture of α- and β-amino acid derivatives. How do I force attack exclusively at C3? Analysis: A mixture of regioisomers indicates that your nucleophile's steric bulk is not sufficient to overcome the electronic pull of the C2 position, or your reaction temperature is too high, leading to thermodynamic equilibration[1]. Solution: To drive attack exclusively to C3 (yielding α-amino acid derivatives), you must exploit steric control.
-
Use Bulky Nucleophiles : Thiolates, large alkoxides, or carbohydrate C1-O-hemiacetals naturally favor the less hindered C3 position due to severe steric clash at C2[2].
-
N-Activation : Ensure the aziridine nitrogen is activated with an electron-withdrawing group (EWG) like N-Ts, N-Cbz, or N-Boc. This stabilizes the developing negative charge on the nitrogen leaving group, lowering the activation barrier for C3 attack without requiring harsh Lewis acids that might indiscriminately activate both carbons.
Scenario B: I want to synthesize a β-amino acid derivative via C2 attack, but my nucleophile keeps attacking C3. What am I doing wrong? Analysis: C2 attack requires overcoming the inherent steric bulk of the carboxylate group. If your nucleophile is too large, it will default to C3 regardless of the electronic preference[1]. Solution: You must rely on pure electronic control by minimizing steric interactions.
-
Use Small Nucleophiles : The classic example is the fluoride ion (e.g., used in 18 F-radiosynthesis). Due to its extremely small ionic radius, fluoride ignores steric hindrance and attacks the most electrophilic center (C2), yielding exclusively α-fluoro-β-alanine derivatives[3].
-
Solvent Choice : Use polar aprotic solvents (like DMSO or MeCN) to keep the small nucleophile unsolvated, "naked," and highly reactive[3].
Scenario C: My N-unfunctionalized (N-H) aziridine-2-carboxylate is completely unreactive toward alcohols and amines. Analysis: N-H aziridines lack the necessary electron-withdrawing group to stabilize the nitrogen anion formed during ring opening. Consequently, the C-N bond is too strong to be cleaved by mild nucleophiles[4]. Solution:
-
In situ N-activation : Convert the N-H to N-Boc or N-Ts prior to the ring-opening step.
-
Direct Opening via Acid Catalysis : If you must use the N-H aziridine, employ a strong oxophilic Lewis acid (like BF 3 ·OEt 2 ) or use the nucleophilic alcohol itself as the solvent at elevated temperatures. For instance, refluxing N-H aziridines in methanol or allyl alcohol can yield the C3-opened α-amino acid derivatives, though yields may vary based on substrate stability[4].
Quantitative Data: Regioselectivity Matrix
To facilitate experimental design, the following table summarizes the causal relationship between reaction parameters and regiochemical outcomes.
| Aziridine Substrate | Nucleophile Type | Catalyst / Conditions | Major Attack Site | Primary Product Class | Ref |
| N-Boc / N-Cbz | Small (e.g., F⁻) | TEAHCO 3 , DMSO, 130°C | C2 (Electronic) | β-Amino acid derivatives | [3] |
| N-Boc / N-Acyl | Bulky (e.g., Carbohydrate C1-OH) | NaH or KH, THF/DMF, RT | C3 (Steric) | α-Amino acid derivatives (O-Glycosyl Serines) | [2] |
| N-H (Unactivated) | Alcohols (MeOH, Allyl-OH) | Neat alcohol, 70°C | C3 (Steric) | α-Amino acid derivatives | [4] |
| N-Ts | Thiols (R-SH) | Base (e.g., Et 3 N), CH 2 Cl 2 | C3 (Steric) | S-linked α-Amino acid derivatives | [1] |
Validated Experimental Protocols
Protocol A: Regioselective C3 Ring-Opening (Synthesis of O-Glycosyl Serine Conjugates) Objective: Achieve >95% regioselectivity at C3 using a bulky carbohydrate nucleophile[2].
-
Preparation : Dissolve the protected carbohydrate hemiacetal (1.2 equiv) and N-activated aziridine-2-carboxamide (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Deprotonation : Cool the mixture to 0 °C and add NaH (1.5 equiv, 60% dispersion in mineral oil) portion-wise. Causality: NaH generates the highly nucleophilic alkoxide, while THF promotes β-anomeric selectivity.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Validation : Monitor via TLC (Hexanes/EtOAc). The disappearance of the aziridine spot and the appearance of a lower R f spot indicates successful C3 opening.
-
Quenching & Isolation : Quench with saturated aqueous NH 4 Cl, extract with EtOAc, dry over Na 2 SO 4 , and purify via flash chromatography.
Protocol B: Regioselective C2 Ring-Opening (Synthesis of α-Fluoro-β-alanine Derivatives) Objective: Force nucleophilic attack at the sterically hindered C2 position using a small nucleophile[3].
-
Preparation : Dissolve the N-Boc aziridine-2-carboxylate (1.0 equiv) in anhydrous DMSO (0.2 M).
-
Nucleophile Addition : Add tetraethylammonium bicarbonate (TEAHCO 3 ) and the fluoride source (e.g., KF or [ 18 F]fluoride). Causality: TEAHCO 3 provides a basic environment without introducing bulky counterions that might cluster around the fluoride, ensuring it remains a "naked" and highly reactive small nucleophile.
-
Microwave Heating : Heat the mixture in a microwave reactor at 130 °C for 10 minutes. Causality: High thermal energy is required to overcome the activation barrier of the sterically hindered C2 position.
-
Validation : Analyze the crude mixture via 1 H NMR or radio-HPLC. Attack at C2 is confirmed by the characteristic splitting pattern of the resulting fluorinated methine proton ( α to the carboxylate).
-
Deprotection : Treat the crude product with aqueous HCl at 100 °C to simultaneously remove the N-Boc group and hydrolyze the ester, yielding the free β-amino acid.
Frequently Asked Questions (FAQs)
Q: Why does my N-Cbz aziridine racemize during high-temperature ring opening? A: Under basic conditions and high temperatures (e.g., >100 °C), the initially formed ring-opened product can undergo base-catalyzed enolization at the α -carbon (adjacent to the ester). This reversible deprotonation destroys the stereocenter, leading to racemization[3]. To prevent this, lower the reaction temperature or use a less basic nucleophilic source.
Q: Can I use water as a nucleophile for ring opening? A: Yes, but water is a poor nucleophile. You will generally need to use acidic conditions (e.g., CF 3 CO 2 H) to protonate the aziridine nitrogen, which activates the ring. Note that acidic hydrolysis often leads to a mixture of C2 and C3 products depending on the stability of the incipient carbocation-like transition states[1].
References
-
Title : Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride Source : ChemistryOpen URL :[Link]
-
Title : Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates Source : Journal of the American Chemical Society URL :[Link]
-
Title : Origin of the Reactivity Differences of Substituted Aziridines: CN vs CC Bond Breakages Source : The Journal of Organic Chemistry URL :[Link]
-
Title : Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines Source : Beilstein Journal of Organic Chemistry URL :[Link]
Sources
Validation & Comparative
Chiral HPLC Analysis for Enantiomeric Excess of Aziridine-2-Carboxylates: A Comparative Guide
Executive Summary
Aziridine-2-carboxylates are highly strained, three-membered nitrogen heterocycles that serve as versatile electrophilic building blocks in the asymmetric synthesis of complex pharmaceuticals and biologically active molecules[1]. Determining the enantiomeric excess (%ee) of these chiral intermediates is a critical quality control step in drug development. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this analysis due to its high resolution, reproducibility, and non-destructive nature[2][3]. This guide objectively compares the performance of leading CSPs and details self-validating experimental protocols for the robust separation of aziridine-2-carboxylate enantiomers.
Mechanistic Principles of Chiral Separation
The separation of enantiomers on a CSP depends on the formation of transient diastereomeric complexes between the analyte and the immobilized chiral selector[3]. For aziridine-2-carboxylates, chiral discrimination is driven by specific intermolecular forces:
-
Hydrogen Bonding: The aziridine N-H (hydrogen bond donor) and the carboxylate C=O (hydrogen bond acceptor) interact strongly with the carbamate or amide linkages of polysaccharide-based CSPs[4].
-
π−π Interactions: If the aziridine bears aryl substituents (e.g., styrenyl aziridines), π−π stacking with the phenyl rings of the CSP (e.g., tris(3,5-dimethylphenylcarbamate) derivatives) significantly enhances chiral recognition[5][6].
-
Steric Inclusion: The helical supramolecular structure of amylose and cellulose derivatives provides chiral cavities that selectively accommodate one enantiomer over the other based on spatial fit[2].
Logical relationship of CSP-analyte interactions driving chiral resolution.
Comparative Performance of Chiral Stationary Phases
When selecting a column for aziridine-2-carboxylates, polysaccharide-derived CSPs (Amylose and Cellulose) dominate the landscape due to their broad applicability[2]. Below is an objective comparison based on experimental data from recent synthetic methodologies, including the Joullié–Ugi three-component reaction[7][8] and kinetic resolutions[5][6].
Table 1: Quantitative Comparison of CSPs for Aziridine-2-carboxylates
| Chiral Stationary Phase | Base Material | Typical Mobile Phase | Selectivity ( α ) | Resolution ( Rs ) | Performance Notes for Aziridines |
| Daicel Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10 to 99:1) | High (1.2 - 1.8) | > 2.0 | Excellent for N-H and N-Ts aziridines. Strong π−π and H-bonding capabilities. Often the first-choice screening column[9][10]. |
| Phenomenex Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (80:20 to 95:5) | Moderate to High | 1.5 - 2.5 | Superior for multi-substituted N-acylaziridine-2-carboxamides. Different helical twist compared to amylose offers complementary selectivity[7][8]. |
| Daicel Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / EtOH (95:5) | Moderate | 1.2 - 1.8 | Good alternative for sterically hindered 2,2-disubstituted styrenyl aziridines when AD-H fails[5][6]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the following step-by-step methodology incorporates self-validating checks. A protocol is only reliable if it includes system suitability criteria to confirm that the observed separation is genuine and not an artifact of column degradation or solvent mismatch.
Protocol: Determination of %ee for Aziridine-2-carboxylates
Step 1: Sample Preparation
-
Causality: Aziridines can be sensitive to acidic conditions (which may cause ring-opening). Therefore, samples must be dissolved in neutral, HPLC-grade solvents that closely match the mobile phase to prevent peak distortion (solvent shock).
-
Action: Dissolve 1-2 mg of the enantioenriched aziridine-2-carboxylate in 1 mL of Hexane/Isopropanol (IPA) (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
Step 2: Column Equilibration & System Suitability
-
Causality: Polysaccharide columns require thorough equilibration to stabilize the hydrogen-bonding network of the stationary phase.
-
Action: Flush the selected column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) with the mobile phase (e.g., Hexane/IPA 90:10) at 1.0 mL/min for at least 45 minutes until a stable baseline is achieved at the UV detector (typically 210 nm or 254 nm)[7][9].
-
Validation Check: Inject a racemic standard of the specific aziridine. Verify that the resolution ( Rs ) between the two enantiomer peaks is ≥1.5 (baseline resolution). If Rs<1.5 , adjust the modifier (IPA) concentration downwards (e.g., to 95:5) to increase retention and interaction time.
Step 3: HPLC Run & Data Acquisition
-
Action: Inject 10-20 µL of the enantioenriched sample. Record the chromatogram.
-
Action: Identify the major and minor enantiomer peaks based on the retention times established from the racemic standard.
Step 4: Calculation of Enantiomeric Excess (%ee)
-
Causality: UV absorption is identical for both enantiomers; thus, the integrated peak area is directly proportional to the molar concentration of each enantiomer[3].
-
Action: Calculate %ee using the formula: %ee=(Areamajor+Areaminor)(Areamajor−Areaminor)×100 [3].
Step-by-step workflow for chiral HPLC method execution and validation.
Case Studies & Proven Applications
-
Multisubstituted N-Acylaziridine-2-carboxamides: In a recent diastereoselective Joullié–Ugi three-component reaction, researchers utilized a Phenomenex Lux Cellulose-1 column (5 µm, 150 × 4.6 mm) to determine the enantiomeric excess of complex aziridine derivatives. The cellulose-based CSP effectively resolved the highly functionalized stereocenters where traditional amylose columns showed peak tailing[7][8].
-
Kinetic Resolution of Styrenyl Aziridines: During the Lewis acid-catalyzed kinetic resolution of 2,2-disubstituted styrenyl aziridines, enantiomeric excess values (up to >99% ee) were accurately quantified using chiral stationary phases. The presence of the aryl group allowed for strong π−π interactions with the CSP, yielding baseline resolution ( Rs>2.0 )[5][6].
References
-
Angyal, A., et al. "Lewis Acid-Catalyzed Diastereoselective Synthesis of Multisubstituted N-Acylaziridine-2-carboxamides from 2H-Azirines via Joullié–Ugi Three-Component Reaction." The Journal of Organic Chemistry, 2018, 83(7), 3570-3581. URL: [Link]
-
Yang, P.-J., et al. "Catalytic Asymmetric Kinetic Resolution of 2,2-Disubstituted Styrenyl Aziridines via Ring Opening with Amines." Organic Letters, 2026. URL: [Link]
-
"Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines." Molecules, 2022, 27(14), 4579. URL: [Link]
-
"Review of Stereochemistry - HPLC." HPLC.eu. URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Analysis of Aziridine-2-carboxylic acid, methyl ester and its Derivatives
Introduction: The Analytical Challenge of a Strained Ring
Aziridine-2-carboxylic acid and its esters are pivotal chiral building blocks in medicinal chemistry.[1] Their conformationally constrained three-membered ring structure allows them to serve as mimics for natural amino acids, making them valuable motifs in the design of novel therapeutics.[1] However, the inherent ring strain and reactivity that make these molecules synthetically useful also present significant challenges for their analytical characterization.
Mass spectrometry (MS) is an essential tool for the structural elucidation, impurity profiling, and metabolic studies of these compounds.[1] The high sensitivity of MS is crucial for detecting reactive intermediates and low-abundance species that are often encountered in drug development.[2] This guide provides a comparative analysis of mass spectrometry methodologies for "Aziridine-2-carboxylic acid, methyl ester" and its derivatives. We will explore the nuances of different ionization and fragmentation techniques, offer detailed experimental protocols, and present a framework for interpreting the resulting data, enabling researchers to confidently characterize these unique molecules.
Part 1: A Comparative Analysis of Ionization Techniques
The initial step in any mass spectrometry experiment is the conversion of neutral analyte molecules into gas-phase ions.[3] The choice of ionization technique is critical as it directly impacts sensitivity, the type of ions produced (e.g., molecular ions vs. protonated molecules), and the degree of initial fragmentation. For small, polar molecules like aziridine derivatives, the most common choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often coupled with Liquid Chromatography (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) serves as a viable, albeit more complex, alternative.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[3][4] It is exceptionally well-suited for polar molecules and is the workhorse for LC-MS applications.[5]
-
Mechanism & Suitability: In positive ion mode, ESI typically produces protonated molecules, [M+H]⁺. Given the presence of the basic aziridine nitrogen and the carbonyl oxygen of the ester, "Aziridine-2-carboxylic acid, methyl ester" is readily protonated.[1] This "soft" ionization process imparts minimal excess energy to the ion, generally preserving the intact molecular species for subsequent fragmentation analysis (MS/MS).[4]
-
Advantages: High sensitivity for polar analytes, direct compatibility with reversed-phase and HILIC liquid chromatography, and minimal in-source fragmentation.[6]
-
Challenges: ESI can be susceptible to ion suppression, where the presence of other components in the sample matrix (salts, buffers) can reduce the ionization efficiency of the target analyte.[5]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another LC-MS compatible technique, but it employs a corona discharge to ionize the sample in the gas phase.[7] This method is generally favored for less polar to nonpolar molecules.[5]
-
Mechanism & Suitability: A heated nebulizer vaporizes the LC eluent and sample. The solvent vapor is then ionized by a corona discharge, and these primary ions subsequently transfer a charge to the analyte molecules.[7] While aziridine derivatives are polar, APCI can still be effective.
-
Advantages: More tolerant to higher flow rates and less susceptible to matrix effects compared to ESI. It can be a good alternative when ESI fails to produce a stable signal for a particular derivative.[5]
-
Challenges: APCI is a more energetic process than ESI and can sometimes lead to in-source fragmentation, complicating the interpretation of the mass spectrum. It is also less effective for large or thermally labile molecules.[7]
Electron Ionization (EI) for GC-MS
EI is a "hard" ionization technique used in GC-MS. It bombards the analyte molecules with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and extensive, reproducible fragmentation.[3][4]
-
Mechanism & Suitability: EI is suitable only for volatile and thermally stable compounds.[4] "Aziridine-2-carboxylic acid, methyl ester" and its smaller derivatives may be amenable to GC-MS analysis. However, for larger or more functionalized derivatives, chemical derivatization (e.g., silylation) is often required to increase volatility and thermal stability, which adds complexity to sample preparation.[1]
-
Advantages: Produces highly detailed and reproducible fragmentation patterns that are excellent for structural elucidation and creating searchable library spectra.[1]
-
Challenges: The high energy of EI often leads to the complete absence of a molecular ion peak, making it difficult to determine the molecular weight of an unknown compound.[3] The requirement for volatility and thermal stability limits its applicability.[4]
Comparative Summary
| Ionization Technique | Principle | Ideal Analytes | Advantages for Aziridine Derivatives | Disadvantages for Aziridine Derivatives |
| ESI | High voltage spray from liquid phase | Polar, non-volatile | High sensitivity; generates stable [M+H]⁺ ion; ideal for LC-MS.[5][6] | Susceptible to ion suppression from matrix components.[5] |
| APCI | Corona discharge in gas phase | Less polar, volatile | Less matrix suppression than ESI; good alternative for certain derivatives.[5] | Can cause in-source fragmentation; may be less sensitive for highly polar aziridines.[7] |
| EI (GC-MS) | High-energy electron bombardment | Volatile, thermally stable | Provides rich, reproducible fragmentation for structural confirmation.[1] | Molecular ion often absent; may require chemical derivatization.[1][4] |
Part 2: Navigating Fragmentation Pathways (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of aziridine derivatives. In this process, the protonated molecule ([M+H]⁺ from ESI) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of these compounds is largely governed by the high-energy, strained aziridine ring.[1]
Core Fragmentation Mechanisms
The site of protonation—most likely the aziridine nitrogen—dictates the subsequent fragmentation cascade.[1]
-
Aziridine Ring Opening: The most characteristic pathway is the cleavage of the strained three-membered ring. A common fragmentation involves the cleavage of the C2-C3 bond, often followed by the loss of small neutral molecules.[1]
-
Ester Group Fragmentation: The methyl ester moiety provides additional fragmentation routes, such as the neutral loss of methanol (CH₃OH, 32 Da) or the loss of the methoxy group (·OCH₃, 31 Da).[8]
-
Substituent-Driven Fragmentation: For N-substituted derivatives (e.g., N-acyl or N-sulfonyl), fragmentation patterns characteristic of the substituent group will also be observed. For instance, N-acylated derivatives frequently show the formation of acylium ions.[1]
Illustrative Fragmentation Workflow
The following diagram illustrates the logical workflow for analyzing an unknown aziridine derivative using an LC-MS/MS approach.
Caption: LC-MS/MS workflow for aziridine derivative analysis.
Predicted Fragmentation of Aziridine-2-carboxylic acid, methyl ester
Let's consider the parent compound, Aziridine-2-carboxylic acid, methyl ester (Molecular Formula: C₄H₇NO₂, Molecular Weight: 101.10 g/mol ).
Caption: Predicted major fragmentation pathways for protonated Aziridine-2-carboxylic acid, methyl ester.
Hypothetical Fragmentation Data Table
The following table summarizes the predicted major fragment ions for Aziridine-2-carboxylic acid, methyl ester under positive ion ESI-MS/MS conditions.
| m/z (Observed) | Formula of Ion | Proposed Origin / Neutral Loss |
| 102.05 | [C₄H₈NO₂]⁺ | Protonated Molecule [M+H]⁺ |
| 74.06 | [C₃H₈NO]⁺ | Loss of Carbon Monoxide (-CO) |
| 70.04 | [C₄H₆N]⁺ | Loss of Methanol (-CH₃OH) |
| 56.05 | [C₃H₆N]⁺ | Ring cleavage product |
| 43.04 | [C₂H₅N]⁺ | Aziridinyl cation fragment |
Part 3: Validated Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a validated starting point for the analysis of aziridine derivatives.
Protocol 1: LC-MS/MS Analysis using ESI
This protocol is optimized for the sensitive detection and quantification of aziridine derivatives in reaction mixtures or biological matrices.
1. Sample Preparation: a. Dilute the sample (e.g., reaction mixture) in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL. b. If analyzing from a complex matrix (e.g., plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, centrifuging, and analyzing the supernatant. c. Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Instrument: Standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.[9]
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Instrument: Triple Quadrupole or Orbitrap Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.[9]
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.[9]
- Nebulizing Gas Flow: Nitrogen, 1.5 L/min.[9]
- Drying Gas Flow: Nitrogen, 15.0 L/min.[9]
- MS1 Acquisition: Full scan from m/z 50-500 to identify the [M+H]⁺ ion.
- MS2 Acquisition (CID): Isolate the target [M+H]⁺ ion with an isolation width of 1-2 m/z. Apply collision energy (typically a ramp from 10-40 eV) to induce fragmentation. Acquire product ion spectra.
Protocol 2: GC-MS Analysis using EI
This protocol is suitable for volatile and thermally stable aziridine derivatives.
1. Sample Preparation (with Derivatization): a. Evaporate a known amount of the sample to dryness under a stream of nitrogen. b. Add 50 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine). c. Heat the mixture at 60-70 °C for 30 minutes. d. The sample is now ready for injection.
2. Gas Chromatography (GC) Conditions:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 60 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
- Injection Mode: Splitless (or split, depending on concentration).
3. Mass Spectrometry (MS) Conditions:
- Instrument: Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
- Ionization Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- MS Acquisition: Full scan from m/z 40-600.
Conclusion
The mass spectrometric analysis of "Aziridine-2-carboxylic acid, methyl ester" and its derivatives is a nuanced task that requires careful consideration of the molecule's unique chemical properties. The inherent strain of the aziridine ring dominates its fragmentation behavior, providing characteristic pathways for structural confirmation.[1] For most applications, LC-MS with Electrospray Ionization is the method of choice, offering high sensitivity and preserving the molecular ion for subsequent MS/MS analysis.[1] However, techniques like APCI and GC-MS provide valuable complementary information and can be advantageous for specific derivatives or analytical goals.[1][5] By understanding the principles of ionization and the predictable fragmentation patterns outlined in this guide, researchers can leverage the power of mass spectrometry to accelerate their research and development efforts in this important class of molecules.
References
- A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem.
-
Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online. Available from: [Link]
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Calculation of Ionization Potentials of Small Molecules: A Comparative Study of Different Methods. ResearchGate. Available from: [Link]
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Addressing the Challenges of Small Molecule Analysis. Technology Networks. Available from: [Link]
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Comparison of LCMS and other techniques. Shimadzu Scientific Instruments. Available from: [Link]
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Identifying reactive intermediates by mass spectrometry. Chemical Science (RSC Publishing). Available from: [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available from: [Link]
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SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. Available from: [Link]
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Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Available from: [Link]
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Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
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The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. Available from: [Link]
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Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC. Available from: [Link]
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Challenges and recent advances in mass spectrometric imaging of neurotransmitters. PMC. Available from: [Link]
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Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry (ACS Publications). Available from: [Link]
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Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online. Available from: [Link]
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Direct N-Me Aziridination Reaction Enables Pinpointing C=C Bonds in Lipids with Mass Spectrometry. bioRxiv. Available from: [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]
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Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
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The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. Available from: [Link]
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ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available from: [Link]
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SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product. Royal Society of Chemistry. Available from: [Link]
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Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available from: [Link]
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Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Available from: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available from: [Link]
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A Technical Comparison Guide: Gabriel-Cromwell vs. Aza-Darzens Reactions for Aziridine Synthesis
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who need to construct highly strained, nitrogen-containing heterocycles. Aziridines are incredibly valuable building blocks in medicinal chemistry, serving as precursors to unnatural amino acids, peptidomimetics, and complex alkaloids.
When planning an aziridine synthesis, the choice of methodology dictates not only the yield but the stereochemical integrity of the final active pharmaceutical ingredient (API). Two of the most prominent strategies for synthesizing functionalized aziridines are the Gabriel-Cromwell reaction and the aza-Darzens reaction . This guide provides an objective, data-driven comparison of these two pathways, detailing their mechanistic divergence, performance metrics, and field-proven experimental protocols.
Mechanistic Divergence: The "Why" and "How"
Understanding the fundamental mechanistic differences between these two reactions is critical for predicting substrate compatibility and troubleshooting synthetic bottlenecks.
The Gabriel-Cromwell Pathway
The Gabriel-Cromwell reaction is a classical, robust method for synthesizing C-substituted aziridines, typically aziridine-2-carboxylic esters. As detailed in 1, the reaction operates via a double nucleophilic substitution. It begins with an α,β-unsaturated carbonyl compound, which is brominated to form a vicinal dibromo intermediate. A primary amine then acts as a nucleophile, displacing the first bromide via an SN2 mechanism. The addition of a mild base facilitates an intramolecular cyclization, displacing the second bromide to close the three-membered ring.
The Aza-Darzens Pathway
In contrast, the aza-Darzens reaction represents a more modern, highly tunable approach that relies on the nucleophilic addition of a carbene equivalent (such as a diazo compound or an α-haloenolate) to an imine (Schiff base). According to2, the initial attack forms an anionic or zwitterionic adduct. Subsequent elimination of a leaving group (e.g., nitrogen gas from diazoacetate or a halide) drives the ring closure. This pathway is highly favored for asymmetric synthesis because chiral catalysts can tightly control the facial selectivity of the initial nucleophilic attack.
Logical relationship and mechanistic divergence of Gabriel-Cromwell and aza-Darzens reactions.
Performance Metrics & Substrate Scope
When selecting between these methods, the primary considerations are the desired stereochemistry and the nature of the starting materials. The Gabriel-Cromwell reaction is highly reliable for racemic mixtures or when stereocontrol is not the primary objective, whereas the aza-Darzens reaction shines in asymmetric organocatalysis.
Table 1: Quantitative Performance Comparison
| Parameter | Gabriel-Cromwell Reaction | Aza-Darzens Reaction |
| Typical Substrates | α,β-unsaturated esters/ketones, primary amines | Imines, diazo compounds or α-haloenolates |
| Catalysis Requirement | Uncatalyzed (Relies on stoichiometric base like Et3N ) | Requires Brønsted/Lewis acid or chiral organocatalysts |
| Stereoselectivity | Often yields mixtures of cis/trans isomers | Highly tunable; strongly favors cis-aziridines with specific catalysts |
| Typical Yields | 75% – 98% | 63% – 95% (Highly dependent on catalyst and substrate) |
| Enantiomeric Excess (ee) | Generally low unless chiral auxiliaries are used | Excellent (Up to 97% ee with chiral phosphoric acids) |
| Reaction Conditions | Room temperature, mild basic conditions | Often requires low temperatures (-30 °C to 0 °C) for high ee |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility, I have structured the following protocols as self-validating systems. Each step includes the underlying causality, allowing researchers to understand why a specific parameter is controlled, rather than just blindly following a recipe.
Protocol 1: Gabriel-Cromwell Synthesis of Aziridine-2-Carboxylates
This protocol is adapted from standard methodologies for synthesizing bulky, functionalized aziridines, such as ferrocenyl-substituted derivatives 5.
-
Bromination (Activation): Dissolve the α,β-unsaturated ester (1.0 mmol) in CH2Cl2 (10 mL) and cool to 0 °C. Add bromine (1.1 mmol) dropwise. Stir until completion (monitored by TLC).
-
Causality: Bromination converts the relatively unreactive alkene into a highly electrophilic vicinal dibromide, priming it for nucleophilic attack. Cooling to 0 °C prevents unwanted radical side reactions.
-
-
Aziridination (Double SN2 ): To the solution of the α,β-dibromo ester, add the primary amine (2.2 mmol) and triethylamine (2.5 mmol).
-
Causality: The primary amine acts as the nucleophile. Triethylamine is strictly required as an acid scavenger; it neutralizes the HBr generated during the displacement, preventing the protonation of the primary amine (which would stall the reaction).
-
-
Cyclization & Monitoring: Stir the mixture at room temperature for 4-12 hours. Validate the consumption of the dibromo intermediate via TLC.
-
Work-up: Quench with saturated aqueous NaHCO3 . Extract with CH2Cl2 , dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify by flash column chromatography to separate the aziridine-2-carboxylate from unreacted starting materials.
Protocol 2: Catalytic Asymmetric Aza-Darzens Synthesis of cis-Aziridines
This protocol utilizes a chiral phosphoric acid catalyst to achieve high enantiomeric excess, a hallmark of modern drug development workflows 6.
-
In Situ Imine Formation: Combine phenylglyoxal monohydrate (1.0 mmol) and p-anisidine (1.0 mmol) in anhydrous toluene (5 mL). Add anhydrous MgSO4 (2.0 mmol).
-
Causality: MgSO4 acts as a desiccant, driving the condensation equilibrium forward to ensure complete imine formation without isolating the sensitive intermediate.
-
-
Catalyst Addition: Filter the mixture to remove MgSO4 , then add 1-5 mol % of a chiral phosphoric acid catalyst (e.g., TRIP).
-
Temperature Control: Cool the reaction mixture strictly to -30 °C.
-
Causality: Lowering the temperature reduces the kinetic energy of the system, heavily favoring the lowest-energy diastereomeric transition state dictated by the chiral catalyst. This is the critical step for maximizing enantiomeric excess (ee).
-
-
Diazo Addition: Slowly add ethyl diazoacetate (2.0 equiv) via a syringe pump over 1 hour.
-
Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing unwanted diazo homocoupling side reactions.
-
-
Ring Closure & Validation: Stir for 24 hours at -30 °C. Validate completion via chiral HPLC to ensure mass balance and confirm the cis/trans ratio.
-
Purification: Concentrate under reduced pressure and purify via column chromatography to yield the highly enantioenriched cis-aziridine.
Step-by-step experimental workflow for the catalytic asymmetric aza-Darzens reaction.
Strategic Recommendations for Drug Development
When scaling up for API manufacturing, the choice between these two reactions comes down to a cost-benefit analysis of stereocontrol versus reagent stability.
-
Choose Gabriel-Cromwell when synthesizing bulk, non-chiral aziridines, or when your synthetic route allows for downstream resolution of diastereomers. The reagents are inexpensive, and the reaction does not require cryogenic cooling or expensive chiral catalysts.
-
Choose Aza-Darzens when absolute stereocontrol is non-negotiable early in the synthetic route. While the use of diazo compounds requires rigorous safety protocols at scale (due to their explosive potential), the ability to achieve >95% ee in a single step drastically reduces downstream purification costs and waste streams.
References
- Title: Synthesis of Aziridine-2-Carboxylic Esters: Application Notes and Protocols Source: Benchchem URL
- Title: The Advent of the Strained Ring: A Technical Guide to the Discovery and History of Substituted Aziridines Source: Benchchem URL
- Title: The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines Source: ACS Publications URL
- Source: PMC (NIH)
- Title: Enantioselective Aza-Darzens Reaction Catalyzed by A Chiral Phosphoric Acid Source: ACS Publications URL
- Title: Synthesis of New Ferrocenyl-Substituted Aziridines via the Gabriel-Cromwell Reaction Source: ResearchGate URL
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
"Aziridine-2-carboxylic acid, methyl ester" vs. ethyl ester in organic reactions
A Comparative Guide to Aziridine-2-Carboxylate Esters: Methyl vs. Ethyl Derivatives in Organic Synthesis
Aziridine-2-carboxylates are highly strained, nitrogen-containing three-membered heterocycles that serve as powerful precursors for unnatural amino acids, β -amino acids, and complex azaheterocycles[1]. For researchers and drug development professionals, the choice of the ester protecting group—specifically methyl versus ethyl—plays a subtle yet highly impactful role in downstream synthetic workflows. While both esters stabilize the aziridine ring and direct nucleophilic ring-opening, their differential sterics and electronics dictate the efficiency of transesterification, saponification, and regioselectivity during ring-opening cascades.
Mechanistic Insights: Causality in Ester Selection
1. Electrophilicity and Aminolysis The methyl ester is inherently more electrophilic at the carbonyl carbon. When synthesizing aziridine Weinreb amides or aziridinyl ketones, methyl aziridine-2-carboxylate undergoes aminolysis or reacts with organolithiums more rapidly than its ethyl counterpart[2]. The ethyl group's slightly stronger electron-donating inductive effect makes its adjacent carbonyl carbon less susceptible to nucleophilic attack.
2. Steric Hindrance and Regioselectivity Nucleophilic ring-opening of aziridines typically occurs at either the C2 or C3 position[3]. While the N-activating group (e.g., Tosyl, Boc, or alkyl) is the primary director of regioselectivity, the choice of ester exerts secondary steric control[4]. The ethyl ester provides a slightly larger steric shield around the C2 position. When reacting with bulky nucleophiles, this steric bulk can subtly bias the attack toward the C3 position, favoring the formation of α -substituted- β -amino acid derivatives over β -substituted- α -amino acids.
3. Hydrolytic and Chromatographic Stability Ethyl esters exhibit greater stability toward spontaneous hydrolysis during aqueous workups and offer superior resolution (less streaking) during silica gel chromatography due to their increased lipophilicity. Methyl esters, while easier to saponify post-ring-opening, are more prone to degradation if exposed to mildly basic aqueous conditions for prolonged periods.
Regioselective pathways for nucleophilic ring-opening of aziridine-2-carboxylates.
Comparative Data: Methyl vs. Ethyl Aziridine-2-Carboxylate
Summarizing the quantitative and qualitative differences helps in selecting the appropriate substrate for specific synthetic demands.
Table 1: Quantitative Comparison of Reactivity and Stability Profiles
| Parameter | Methyl Aziridine-2-Carboxylate | Ethyl Aziridine-2-Carboxylate |
| Molecular Weight | 101.10 g/mol | 115.13 g/mol |
| Carbonyl Electrophilicity | High (Rapid aminolysis) | Moderate (Slower aminolysis) |
| Saponification Rate (LiOH, THF/H₂O) | Fast (< 2 hours at 0°C) | Moderate (3-4 hours at RT) |
| Chromatographic Stability | Moderate (Prone to streaking) | High (Excellent resolution) |
| Typical Ring-Opening Yields | 75 - 85% | 78 - 88% |
| C2 Steric Hindrance | Low | Moderate |
Self-Validating Experimental Protocols
To ensure high-fidelity reproducibility, the following protocols incorporate self-validating checkpoints (e.g., TLC monitoring and specific quenching logic) to verify intermediate formation before proceeding.
Protocol 1: Alkylative Ring-Opening of Aziridine-2-Carboxylates
This protocol leverages the activation of the aziridine nitrogen via alkylation, followed by in situ nucleophilic ring opening[4].
-
Preparation: Flame-dry a Schlenk flask under N₂. Dissolve 1.0 mmol of the chosen aziridine-2-carboxylate (methyl or ethyl ester) in 5.0 mL of anhydrous acetonitrile (CH₃CN).
-
Causality: CH₃CN is chosen as a polar aprotic solvent to stabilize the highly reactive aziridinium intermediate without acting as a competing nucleophile.
-
-
Activation: Cool the solution to 0°C. Dropwise, add 1.1 mmol of methyl trifluoromethanesulfonate (MeOTf). Stir for 30 minutes.
-
Validation Check: Remove a 10 µL aliquot, quench in saturated NaHCO₃, and analyze via TLC (Hexanes/EtOAc 3:1). Complete consumption of the starting material indicates quantitative aziridinium ion formation.
-
-
Nucleophilic Attack: Add 1.5 mmol of the external nucleophile (e.g., sodium acetate, NaOAc) directly to the reaction vessel. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching & Isolation: Quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize any residual triflic acid. Extract with dichloromethane (3 x 10 mL). Note: The ethyl ester substrate typically yields cleaner organic phases with less emulsion formation compared to the methyl ester.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol 2: Saponification of the Ester Moiety
The transformation of the ester to the free carboxylic acid is a critical step in peptide synthesis and drug development[3].
-
Solvent System: Dissolve 1.0 mmol of the ring-opened product in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL).
-
Causality: This ternary solvent system ensures complete solubility of the organic substrate while providing the aqueous environment necessary for hydroxide attack.
-
-
Hydrolysis: Add 1.5 mmol of LiOH·H₂O.
-
For Methyl Esters: Stir at 0°C for 1.5 hours. The enhanced electrophilicity of the methyl carbonyl allows for rapid hydrolysis at low temperatures, minimizing epimerization at the alpha-carbon.
-
For Ethyl Esters: Stir at room temperature for 3-4 hours. The added steric bulk and lower electrophilicity necessitate higher kinetic energy for complete conversion.
-
-
Validation & Workup: Monitor via TLC until the ester spot disappears completely. Acidify the mixture to pH 2-3 using 1M HCl at 0°C to protonate the carboxylate. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.
Step-by-step workflow for the activation, ring-opening, and hydrolysis of aziridine-2-carboxylates.
Conclusion
The selection between methyl and ethyl aziridine-2-carboxylates should be dictated by the specific demands of the synthetic route. Methyl esters are the optimal choice when rapid downstream transformations (like amidation or mild saponification) are required[2]. Conversely, ethyl esters provide superior stability and subtle steric direction, making them ideal for complex, multi-step sequences where premature hydrolysis or poor chromatographic resolution could compromise the overall yield[1].
References
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle Frontiers in Chemistry URL:[Link]
-
Alkylative Aziridine Ring-Opening Reactions Molecules (MDPI) URL:[Link]
-
An Easy Route to Aziridine Ketones and Carbinols National Institutes of Health (PMC) URL:[Link]
-
Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride National Institutes of Health (PMC) URL:[Link]
Sources
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- 3. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of Substituted 3-Arylaziridine-2-carboxylates
Introduction
Aziridines, the nitrogen-containing analogs of epoxides, are valuable three-membered heterocyclic building blocks in organic synthesis. Their inherent ring strain (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions, providing a versatile platform for the stereospecific introduction of nitrogen-containing functionalities.[1][2][3] Among the various classes of aziridines, 3-arylaziridine-2-carboxylates are of particular interest due to their prevalence in medicinally relevant compounds and their utility as precursors to a wide array of complex molecules, including unnatural amino acids and other heterocycles.[4][5][6]
The reactivity of these aziridines is profoundly influenced by the nature of the substituents on the nitrogen atom, the aryl ring, and the carboxylate group.[7][8][9] Understanding these substituent effects is paramount for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound class. This guide provides a comprehensive comparison of the reactivity of substituted 3-arylaziridine-2-carboxylates, supported by experimental data and mechanistic insights, to inform strategic decisions in synthetic design and execution.
The Crucial Role of the N-Substituent: Activating and Directing Reactivity
The substituent on the aziridine nitrogen is the primary determinant of its reactivity.[1][10] A fundamental distinction is made between "activated" and "non-activated" aziridines.
Activated Aziridines: When the nitrogen atom bears an electron-withdrawing group (EWG), such as a tosyl (Ts), mesyl (Ms), or an acyl group, the aziridine is considered "activated".[2][10][11] The EWG polarizes the C-N bonds, increasing the electrophilicity of the ring carbons and rendering the aziridine susceptible to nucleophilic attack even by weak nucleophiles.[2][11] This activation dramatically lowers the energy barrier for ring-opening, making these compounds highly reactive intermediates.[2]
Non-activated Aziridines: Conversely, aziridines with electron-donating groups on the nitrogen, such as alkyl or aryl groups, are "non-activated".[10][12] These aziridines are significantly less reactive and often require harsh reaction conditions or activation by a Lewis acid or protonation to facilitate nucleophilic ring-opening.[10][12][13]
Comparative Reactivity: Activated vs. Non-activated Aziridines
| N-Substituent Type | General Reactivity | Typical Reaction Conditions | Nucleophile Scope |
| Electron-Withdrawing (e.g., -SO₂R, -COR) | High | Mild (often room temperature) | Broad (alcohols, amines, thiols, carbon nucleophiles)[14][15][16] |
| Electron-Donating (e.g., -Alkyl, -Aryl) | Low | Harsh (requires Lewis acid or protonation) | Limited to stronger nucleophiles |
The stark difference in reactivity is a key consideration in synthetic planning. For instance, the synthesis of vicinal diamines can be achieved under catalyst- and solvent-free conditions using N-tosylaziridines and aromatic amines.[16]
Influence of Substituents on the Aryl Ring and Carboxylate Group
While the N-substituent plays the lead role, substituents on the 3-aryl ring and the 2-carboxylate group provide a finer level of control over reactivity and regioselectivity.
Electronic Effects of Aryl Substituents
The electronic nature of substituents on the 3-aryl ring influences the stability of potential intermediates during ring-opening.
-
Electron-donating groups (EDGs) on the aryl ring can stabilize a developing positive charge on the benzylic carbon (C3), potentially favoring an SN1-like mechanism or a mechanism with significant carbocationic character, especially under acidic conditions.
-
Electron-withdrawing groups (EWGs) on the aryl ring destabilize a positive charge at the benzylic position, thus favoring a more concerted SN2-type pathway.
Steric and Electronic Effects of the Carboxylate Group
The carboxylate group at the C2 position also exerts a significant influence. Its electron-withdrawing nature further activates the aziridine ring. The steric bulk of the ester alkyl group can influence the approach of the nucleophile, potentially affecting the regioselectivity of the ring-opening reaction.
Regioselectivity of Nucleophilic Ring-Opening
The nucleophilic ring-opening of 3-arylaziridine-2-carboxylates can, in principle, occur at either C2 or C3. The regioselectivity is a complex interplay of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.
Caption: Factors governing the regioselectivity of nucleophilic ring-opening.
Generally, for activated aziridines under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. In this scenario, the nucleophile will typically attack the less sterically hindered carbon. However, the presence of the aryl group at C3 can lead to attack at this benzylic position due to electronic stabilization of the transition state. The regioselectivity often needs to be determined empirically for a given system. For instance, the reaction of heteroatom nucleophiles with aziridinecarboxylates generally proceeds at the C3 position.[3]
Experimental Protocols for Reactivity Comparison
To quantitatively compare the reactivity of different substituted 3-arylaziridine-2-carboxylates, kinetic studies of their ring-opening reactions are essential. Below is a general protocol for a comparative kinetic study using a common nucleophile.
General Protocol: Nucleophilic Ring-Opening with a Thiol Nucleophile
This protocol describes a representative experiment to compare the reaction rates of different N-substituted and 3-aryl-substituted aziridine-2-carboxylates with a thiol nucleophile, monitored by ¹H NMR spectroscopy.
Materials:
-
Substituted 3-arylaziridine-2-carboxylate (e.g., N-tosyl-3-phenylaziridine-2-carboxylate, N-benzoyl-3-(4-methoxyphenyl)aziridine-2-carboxylate, etc.) (0.1 mmol)
-
Thiophenol (0.12 mmol)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) (0.05 mmol)
-
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆) (0.6 mL)
-
NMR tubes
Procedure:
-
To a clean, dry NMR tube, add the substituted 3-arylaziridine-2-carboxylate (0.1 mmol) and the internal standard (0.05 mmol).
-
Dissolve the solids in the deuterated solvent (0.5 mL).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add thiophenol (0.12 mmol) to the NMR tube, quickly mix, and start the timer.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 10 minutes for fast reactions, or every hour for slower reactions).
-
Monitor the disappearance of the starting aziridine signals and the appearance of the ring-opened product signals.
-
Integrate the signals corresponding to the starting material and the internal standard at each time point.
-
Plot the natural logarithm of the concentration of the aziridine versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k).
-
Repeat the experiment for each substituted aziridine under identical conditions to compare their relative reactivities.
Caption: Workflow for comparative kinetic analysis of aziridine ring-opening.
Summary of Reactivity Trends
Based on established principles and available data, the following general trends in the reactivity of substituted 3-arylaziridine-2-carboxylates can be summarized:
| Substituent Position | Effect of Electron-Withdrawing Group | Effect of Electron-Donating Group |
| Nitrogen | Significantly Increases Reactivity | Significantly Decreases Reactivity |
| 3-Aryl Ring | Favors SN2 pathway | Can promote SN1-like pathway |
| 2-Carboxylate | Generally increases reactivity | N/A (typically an ester) |
It is important to note that these are general trends, and the interplay of steric and electronic effects can sometimes lead to unexpected outcomes. Computational studies can also provide valuable insights into the reaction mechanisms and the factors influencing reactivity.[7][8][17]
Conclusion
The reactivity of substituted 3-arylaziridine-2-carboxylates is a finely tunable property, primarily governed by the electronic nature of the N-substituent. Electron-withdrawing groups "activate" the aziridine ring, making it a versatile electrophile for a wide range of nucleophiles. Further modulation of reactivity and regioselectivity can be achieved by altering the substituents on the 3-aryl ring and the 2-carboxylate group. A thorough understanding of these substituent effects, supported by comparative experimental data, is crucial for the strategic design and successful execution of synthetic routes involving these valuable heterocyclic intermediates.
References
- Benchchem. A Comparative Guide to the Reactivity of 2H-Azirines and N-Substituted Aziridines.
- Reddy, K. H. et al. (2011). Ring Opening/C–N Cyclization of Activated Aziridines with Carbon Nucleophiles: Highly Diastereo- and Enantioselective Synthesis of Tetrahydroquinolines. Organic Letters.
- Benchchem. Application Note & Protocol: Nucleophilic Addition to Activated Aziridines.
- Benchchem. A Comparative Kinetic Study: Aziridine vs. Oxirane Ring Opening.
- Request PDF. (2025). Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18. ResearchGate.
- Yuan, L. et al. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. PMC.
- ProQuest. (n.d.). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches.
- ResearchGate. (n.d.). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening.
- Paasche, A. et al. (2009). Origin of the reactivity differences of substituted aziridines: CN vs CC bond breakages. The Journal of Organic Chemistry.
- Green Chemistry (RSC Publishing). (n.d.). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions.
- PMC. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches.
- MDPI. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones.
- PubMed. (2005). Substituent effects on the ring opening of 2-aziridinylmethyl radicals.
- PubMed. (2019). Kinetic Resolution of Aziridines via Catalytic Asymmetric Ring-Opening Reaction with Mercaptobenzothiazoles.
- ResearchGate. (2025). (PDF) 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches.
- PubMed. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches.
- ACS Publications. (2026). Catalytic Asymmetric Kinetic Resolution of 2,2-Disubstituted Styrenyl Aziridines via Ring Opening with Amines. Organic Letters.
- Figshare. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry.
- ACS Publications. (2009). Origin of the Reactivity Differences of Substituted Aziridines: CN vs CC Bond Breakages. The Journal of Organic Chemistry.
- Benchchem. A Comparative Guide to the Reactivity of Aziridines and Epoxides in Ring-Opening Reactions.
- ResearchGate. (n.d.). Kinetic Resolution of Aziridines via Catalytic Asymmetric Ring-Opening Reaction with Mercaptobenzothiazoles | Request PDF.
- Semantic Scholar. (2021). Alkylative Aziridine Ring-Opening Reactions.
- ResearchGate. (2025). ChemInform Abstract: Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives | Request PDF.
- MDPI. (2009). Addition and Cycloaddition Reactions of Phosphinyl- and Phosphonyl-2H-Azirines, Nitrosoalkenes and Azoalkenes.
- Benchchem. A Comparative Analysis of the Reactivity of 1,2,3-Trimethyldiaziridine and Aziridines.
- PMC. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones.
- MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.
- Organic Chemistry Portal. (n.d.). Aziridine synthesis.
- LOCKSS. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION.
- ACS Publications. (2025). Electrochemical Ring Opening and [3 + 2] Cycloaddition of Aziridines: Access to 1,2-Bifunctionalized Products and Imidazolines. Organic Letters.
- Arkivoc. (2017). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis.
- ResearchGate. (2026). Ethyl 3-(2-Pyridyl)-2 H -azirine-2-carboxylate: Synthesis and Reaction with Dienes.
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Alternative Reagents for the Asymmetric Aziridination of Acrylates and α,β-Unsaturated Carbonyls: A Comparative Guide
Executive Summary
Chiral aziridines are indispensable three-membered heterocyclic building blocks in drug development, serving as direct precursors to unnatural amino acids, chiral amines, and complex alkaloids. Historically, the asymmetric aziridination of electron-deficient alkenes (such as acrylates and enals) relied heavily on iminoiodinanes (e.g., PhI=NTs) paired with copper or rhodium catalysts. While effective, these classical reagents suffer from poor atom economy, the generation of stoichiometric iodobenzene waste, and limited functional group tolerance.
This guide provides an objective, data-driven comparison of next-generation alternative nitrogen transfer reagents . By leveraging aminocatalysis, noncovalent hydrogen-bonding, and metalloradical catalysis (MRC), these modern reagents offer superior stereocontrol, enhanced atom economy, and scalable operational safety for pharmaceutical applications.
Mechanistic Paradigms & Reagent Profiles
Hydroxylamine Derivatives (BocNHOTs) via Aminocatalysis
The Paradigm: Covalent Iminium-Enamine Activation For α,β-unsaturated aldehydes (enals), the use of N-tert-butoxycarbonyl-O-tosylhydroxylamine (BocNHOTs) has revolutionized asymmetric aziridination. As demonstrated by Córdova and co-workers (), this reagent bypasses the need for transition metals.
-
Causality of Design: The reaction is driven by a chiral secondary amine (e.g., diarylprolinol silyl ether). The catalyst condenses with the enal to form a highly electrophilic iminium ion. The bulky diarylprolinol framework effectively shields one face of the reactive intermediate. Following the initial aza-Michael addition of BocNHOTs, the intermediate transitions into an enamine, which undergoes an intramolecular nucleophilic displacement of the tosylate leaving group to close the aziridine ring (aza-MIRC process).
N-Tosyloxy Carbamates via Noncovalent Hydrogen-Bonding
The Paradigm: Bifunctional Thiourea Catalysis Synthesizing terminal aziridines with a quaternary stereogenic center from α-acyl acrylates is notoriously difficult. Lattanzi and colleagues () established that N-tosyloxy tert-butyl carbamate serves as an ideal alternative reagent when paired with a bifunctional amino thiourea catalyst (e.g., Takemoto's catalyst).
-
Causality of Design: This system relies on a highly organized, noncovalent transition state. The thiourea moiety activates the electron-poor acrylate via double hydrogen bonding, while the basic tertiary amine deprotonates the carbamate, directing the nucleophile to the less hindered face of the alkene. The tosylate group ensures rapid, irreversible ring closure.
Carbonyl Azides (TrocN 3 ) via Metalloradical Catalysis (MRC)
The Paradigm: Stepwise Radical Addition Organic azides are highly desirable nitrogen sources due to their generation of benign N 2 gas as the sole byproduct. However, carbonyl azides are prone to thermal Curtius rearrangements. Zhang's group () unlocked the use of 2,2,2-trichloroethoxycarbonyl azide (TrocN 3 ) for the aziridination of acrylates using D2 -symmetric Co(II) amidoporphyrin catalysts.
-
Causality of Design: The Co(II) catalyst operates via a metalloradical mechanism. It activates TrocN 3 at room temperature to form a stabilized α-Co(III)-aminyl radical, completely suppressing the unwanted thermal rearrangement. This radical undergoes a stepwise, highly enantioselective addition to the acrylate, followed by radical cyclization to yield the N-Troc aziridine.
Visualizing Activation Pathways
Caption: Mechanistic pathways for asymmetric aziridination comparing covalent, noncovalent, and radical methods.
Quantitative Performance Comparison
The following table synthesizes the experimental outcomes of the three alternative reagent systems when applied to electron-deficient alkenes.
| Reagent System | Catalyst | Activation Mode | Primary Substrate Scope | Typical Yield | Max ee (%) | Primary Byproduct |
| BocNHOTs + Base | Diarylprolinol silyl ether | Covalent (Iminium) | α,β-Unsaturated aldehydes | 70–90% | >99% | TsOH (Neutralized by base) |
| N-Tosyloxy carbamate | Bifunctional Thiourea | Noncovalent (H-Bond) | α-Acyl acrylates | 65–85% | 99% | TsOH (Neutralized by base) |
| TrocN 3 | Co(II) Amidoporphyrin | Metalloradical | Acrylates, styrenes | 80–95% | 98% | N 2 (High atom economy) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of intermediate states.
Protocol A: Organocatalytic Aziridination of Enals using BocNHOTs
Reference Standard:
-
Reaction Setup: In a dry vial equipped with a magnetic stir bar, dissolve the α,β-unsaturated aldehyde (0.5 mmol) and the chiral diarylprolinol silyl ether catalyst (10 mol%) in anhydrous CH 2 Cl 2 (2.0 mL).
-
Causality: Anhydrous conditions prevent the hydrolysis of the iminium intermediate.
-
-
Temperature Control: Cool the mixture to 0 °C using an ice bath.
-
Causality: Lowering the temperature suppresses the background, uncatalyzed racemic aza-Michael addition, ensuring the chiral catalyst strictly dictates facial selectivity.
-
-
Reagent Addition: Add NaOAc (0.6 mmol, 1.2 equiv) followed by BocNHOTs (0.6 mmol, 1.2 equiv) in one portion.
-
Causality: NaOAc acts as a mild acid scavenger. It neutralizes the p-toluenesulfonic acid (TsOH) generated during the ring-closure step, preventing the protonation and subsequent deactivation of the amine catalyst.
-
-
Validation Checkpoint 1 (In-Process): After 24 hours, perform TLC analysis (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active enal spot and the appearance of a new, lower R f spot indicates successful conversion. If the pH of the mixture drops below 6, catalyst deactivation has occurred due to insufficient base.
-
Quenching and Purification: Quench with saturated aqueous NaHCO 3 (2 mL), extract with CH 2 Cl 2 (3 × 5 mL), dry over Na 2 SO 4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
-
Validation Checkpoint 2 (Analytical): Determine the enantiomeric excess via Chiral HPLC. The chromatogram must be compared against a racemic standard (prepared using an achiral amine like pyrrolidine) to validate peak assignment and ee calculation.
Protocol B: Co(II)-Catalyzed Metalloradical Aziridination using TrocN 3
Reference Standard:
-
Inert Atmosphere Preparation: Inside an N 2 -filled glovebox, charge an oven-dried Schlenk tube with the D2 -symmetric Co(II) amidoporphyrin catalyst (2 mol%) and the acrylate substrate (0.5 mmol).
-
Causality: Co(II) metalloradical catalysts are highly sensitive to oxygen, which rapidly quenches the radical intermediates to form catalytically inactive Co(III)-oxo species.
-
-
Solvent and Reagent Addition: Dissolve the mixture in anhydrous chlorobenzene (2.0 mL). Add TrocN 3 (0.6 mmol, 1.2 equiv). Seal the tube and transfer it out of the glovebox.
-
Causality: Chlorobenzene is chosen for its lack of abstractable hydrogen atoms, preventing unwanted solvent-radical side reactions.
-
-
Validation Checkpoint 1 (In-Process): Stir the reaction at room temperature. The visual evolution of N 2 gas bubbles confirms the successful activation of the azide by the Co(II) catalyst to form the α-Co(III)-aminyl radical.
-
Reaction Completion: Stir for 12–24 hours until gas evolution ceases.
-
Purification: Directly load the crude mixture onto a short silica gel column to separate the highly colored porphyrin catalyst from the N-Troc aziridine product.
-
Validation Checkpoint 2 (Analytical): Confirm the structural integrity of the N-Troc group via 1 H NMR (characteristic trichloroethyl CH 2 singlet around 4.8 ppm). This validates that the azide did not undergo thermal Curtius rearrangement into an isocyanate.
Experimental Workflow Visualization
Caption: Standard experimental workflow for the asymmetric aziridination of acrylates.
References
-
Deiana, L., Dziedzic, P., Zhao, G. L., Vesely, J., Ibrahem, I., Rios, R., Sun, J., & Córdova, A. (2011). Catalytic asymmetric aziridination of α,β-unsaturated aldehydes. Chemistry–A European Journal, 17(28), 7904-7917. URL: [Link]
-
De Fusco, C., Fuoco, T., Croce, G., & Lattanzi, A. (2012). Noncovalent Organocatalytic Synthesis of Enantioenriched Terminal Aziridines with a Quaternary Stereogenic Center. Organic Letters, 14(16), 4078-4081. URL: [Link]
-
Riart-Ferrer, X., Sang, P., Tao, J., Xu, H., Jin, L. M., Lu, H., Cui, X., Wojtas, L., & Zhang, X. P. (2021). Metalloradical activation of carbonyl azides for enantioselective radical aziridination. Chem, 7(4), 1120-1134. URL: [Link]
Comparative Guide to DFT Studies on the Transition States of Aziridination Reactions
Introduction
Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in modern organic synthesis and medicinal chemistry.[1][2][3] Their inherent ring strain makes them versatile precursors for a variety of more complex nitrogen-containing molecules through regio- and stereoselective ring-opening reactions.[3] The direct addition of a nitrene moiety to an alkene is one of the most powerful methods for constructing the aziridine ring.[1][4] Understanding the intricate details of the reaction mechanism, particularly the structure and energetics of the transition states, is paramount for the rational design of new, more efficient, and selective catalysts.
Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the mechanisms of these complex transformations.[5][6] By providing detailed insights into the electronic structure and geometry of fleeting transition states, DFT calculations empower researchers to rationalize experimental observations, predict reactivity and selectivity, and guide the development of novel catalytic systems. This guide provides a comparative overview of DFT studies on the transition states of various metal-catalyzed aziridination reactions, offering a valuable resource for researchers, scientists, and drug development professionals.
The Crucial Role of the Catalyst: A Comparative Analysis of Transition States
The choice of metal catalyst profoundly influences the mechanism and outcome of aziridination reactions. DFT studies have been instrumental in dissecting these catalyst-dependent mechanistic pathways.
Iron-Catalyzed Aziridination
Iron catalysts, being earth-abundant and less toxic, present an attractive alternative to precious metal catalysts. Combined experimental and computational studies on tetracarbene iron complexes have shed light on the catalytic cycle of C2 + N1 aziridination.[5] DFT calculations revealed that the reaction proceeds through the formation of an iron imide intermediate.[5] A key finding from these studies is that the nature of the organic azide (alkyl vs. aryl) significantly impacts the activation barrier for imide formation.[5]
For the subsequent aziridination step, DFT calculations on iron-porphyrin systems suggest that the reaction of the iron imide with the alkene proceeds via an open-chain radical intermediate.[5] This mechanistic insight explains the experimentally observed formation of both diastereomers of the aziridine product.[5] The calculations also demonstrated that steric hindrance on the organic azide can prevent the formation of undesired metallotetrazene side products, thereby improving the overall efficiency of the catalysis.[5]
Copper-Catalyzed Aziridination
Copper-catalyzed aziridination has been extensively studied, and DFT calculations have provided a detailed understanding of the reaction mechanism.[7][8] Hybrid DFT calculations (B3LYP) have been pivotal in assigning a Cu(I)/Cu(III) catalytic cycle for the reaction using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs) as the nitrene source.[7][8] These studies have successfully elucidated why higher oxidation states of copper are not catalytically active.[7]
DFT has identified three low-energy pathways for the formation of the aziridine ring: a non-radical concerted pathway and two consecutive pathways involving singlet or triplet biradicals.[7][8] The involvement of radical intermediates provides a rationale for the observed isomerization of certain alkenes during the reaction.[7][9] Kinetic studies, in conjunction with DFT, have shown that the rate-determining step is the formation of the copper-nitrene species.[7][8]
Silver-Catalyzed Aziridination
Silver catalysts have shown remarkable chemo-, regio-, and stereoselectivity in the aziridination of dienes.[10] DFT calculations have been employed to understand the origin of this high regioselectivity.[10] In the case of 2,4-diene-1-ols, the directing effect of the hydroxyl group plays a crucial role.[10] DFT studies have shown that a hydrogen bond between the hydroxyl group and the nitrene directs the aziridination to the double bond proximal to the hydroxyl substituent.[10] The reaction proceeds in a stereospecific manner, with the initial configuration of the double bond being retained in the aziridine product.[6][10]
Rhodium-Catalyzed Aziridination
Rhodium catalysts are highly effective for the direct stereospecific synthesis of unprotected N-H and N-Me aziridines from olefins.[2] Quantum-mechanical calculations suggest a plausible Rh-nitrene pathway.[2] DFT studies on Rh(II)-catalyzed reactions have proposed that the aziridination proceeds through a triplet transition state, leading to a singlet diradical intermediate with a low barrier for recombination to form the aziridine.[1] This pathway avoids olefin isomerization and explains the high stereospecificity observed experimentally.[1][2] More recent studies on Rh(III)-catalyzed enantioselective aziridination of unactivated terminal alkenes have revealed a stepwise mechanism where the migratory insertion of the alkene into the Rh-N bond is the rate- and enantio-determining step.[4]
Mechanistic Dichotomies: Concerted vs. Stepwise Pathways
A central theme in DFT studies of aziridination is the distinction between concerted and stepwise mechanisms for the C-N bond formation.
-
Concerted, Asynchronous Transition States: In many cases, particularly with singlet nitrenes, the two C-N bonds are formed in a single step, albeit asynchronously.[1] This pathway is generally favored for stereospecific reactions where the stereochemistry of the starting alkene is retained.[1][10]
-
Stepwise Pathways via Radical Intermediates: Triplet nitrenes often react via a stepwise mechanism involving the formation of a diradical intermediate.[1] This pathway can lead to a loss of stereochemistry if the rotation around the C-C bond in the intermediate is faster than the ring closure.[7] DFT calculations have been instrumental in identifying the spin state of the reactive intermediates and rationalizing the observed stereochemical outcomes.[1][5]
Computational Methodologies: A Practical Guide
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For aziridination reactions, a variety of methods have been successfully employed.
Commonly Used DFT Functionals
-
B3LYP: The B3LYP hybrid functional is one of the most widely used methods for studying aziridination reactions.[6][7][8][11] It often provides a good balance between computational cost and accuracy for transition metal-containing systems.
-
M06-2X: This meta-hybrid GGA functional is known for its good performance in calculating main-group thermochemistry and non-covalent interactions, making it suitable for studying systems with important dispersion effects.[12]
-
OLYP: This gradient-corrected functional has also been applied to study cobalt-porphyrin catalyzed aziridinations.[6]
Basis Sets
The choice of basis set is also critical. For transition metals, effective core potentials (ECPs) such as LANL2DZ or SDD are often used to reduce computational cost.[8][13] For main group elements, Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., def2-TZVP) are commonly employed.[6][11] It is often beneficial to use a larger basis set for the atoms directly involved in the bond-forming events.[8]
A Representative Workflow for DFT Calculation of an Aziridination Transition State
-
Geometry Optimization of Reactants and Products: The first step is to obtain the optimized geometries of the starting materials (alkene, nitrene precursor, and catalyst) and the final aziridination product.
-
Initial Guess for the Transition State: A good initial guess for the transition state geometry is crucial. This can often be obtained by manually placing the reactants in a reactive orientation or by using a linear transit or synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Transition State Optimization: The initial guess is then optimized using an algorithm specifically designed to locate saddle points on the potential energy surface, such as the Berny algorithm.
-
Frequency Calculation: A frequency calculation must be performed on the optimized geometry to confirm that it is a true transition state. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the located transition state connects the desired reactants and products.
-
Single-Point Energy Calculation: To obtain more accurate energies, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory (larger basis set and/or more accurate functional).
Visualizing the Reaction Pathway
Catalytic Cycle of a Generic Metal-Catalyzed Aziridination
Caption: A schematic representation of a concerted aziridination transition state.
Computational Workflow for a DFT Study
Caption: A typical workflow for a DFT study of a reaction mechanism.
Quantitative Data Summary
The following table summarizes key quantitative data from various DFT studies on aziridination reactions. These values provide a comparative look at the energetics of different catalytic systems.
| Catalyst System | Reaction Step | DFT Functional | Activation Energy (kcal/mol) | Reference |
| Tetracarbene Iron | Imide formation (p-tolyl azide) | - | ~15-20 | [5] |
| Tetracarbene Iron | Imide formation (n-octyl azide) | - | ~19-24 | [5] |
| Copper-diimine | Nitrene formation | B3LYP | Rate-determining | [7][8] |
| Rhodium(II) | C-N bond formation (triplet TS) | - | - | [1] |
| Rhodium(III) Indenyl | Alkene migratory insertion | B3LYP-D3 | Rate-determining | [4] |
Note: Activation energies are approximate and can vary depending on the specific substrates, ligands, and computational details.
Conclusion
DFT calculations have proven to be a powerful and indispensable tool for unraveling the complex mechanisms of metal-catalyzed aziridination reactions. By providing detailed insights into the structures and energetics of transition states, these computational studies have rationalized experimental observations of reactivity, stereoselectivity, and regioselectivity. The comparative analysis presented in this guide highlights the profound influence of the metal catalyst on the reaction pathway, showcasing the diversity of mechanisms, from concerted to stepwise radical pathways. As computational methods continue to improve in accuracy and efficiency, we can expect DFT to play an even more prominent role in the future design and development of novel and improved catalytic systems for aziridination and other important organic transformations.
References
- Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts - PMC. (n.d.).
- Mechanistic Studies of Copper-Catalyzed Alkene Aziridination - Controlled Radical Polymerization. (n.d.).
- Chemo-, Regio-, and Stereoselective Silver-Catalyzed Aziridination of Dienes: Scope, Mechanistic Studies, and Ring-Opening Reactions | Journal of the American Chemical Society. (2014, March 12).
- Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. (n.d.).
- Metal-catalyzed aziridination of alkenes by organic azides: a mechanistic DFT investigation | Request PDF - ResearchGate. (2021, January 8).
- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine - MDPI. (2024, October 11).
- Recent Developments in Catalytic Asymmetric Aziridination - PMC. (2025, September 10).
- Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction | ACS Catalysis - ACS Publications. (2022, December 23).
- Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines - MDPI. (2019, February 11).
- A more effective catalysis of the CO2 fixation with aziridines: computational screening of metal-substituted HKUST-1 - PMC. (n.d.).
- Mechanistic Studies of Copper-Catalyzed Alkene Aziridination - ACS Publications - ACS.org. (2000, July 29).
- Unusual mechanism of aziridine biosynthesis catalysed by the αKG-dependent non-heme enzyme TqaL - RSC Publishing. (2025, April 2).
- DFT Study of the Aziridine Polymerization in Acid Medium - Sci-Hub. (2011, September 15).
- DFT computed transition structures for aziridinium formation, azidation... | Download Scientific Diagram - ResearchGate. (n.d.).
- Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - RSC Publishing. (2021, June 18).
- Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC. (n.d.).
- Groups of transition states for the aziridine ring opening, starting... - ResearchGate. (n.d.).
- Aziridine Group Transfer via Transient N-Aziridinyl Radicals | Journal of the American Chemical Society. (2024, November 4).
- Recent Advances in the Stereoselective Synthesis of Aziridines | Chemical Reviews. (2014, May 13).
- Isotope Effects and Mechanism of the Asymmetric BOROX Brønsted Acid Catalyzed Aziridination Reaction - MSU chemistry. (2013, May 21).
- DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC. (n.d.).
- Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes (Journal Article) - NSF PAR. (2024, September 11).
- BH9, a New Comprehensive Benchmark Dataset for Barrier Heights and Reaction Energies: Assessment of Density Functional A. (n.d.).
- Selected DFT-examined pathways for N-H aziridination of styrene in... - ResearchGate. (n.d.).
- A Comparative Benchmark of Triaziridine, Aziridine, and Diaziridine in Cycloaddition Reactions - Benchchem. (n.d.).
- Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC. (n.d.).
- A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis | Request PDF - ResearchGate. (2021, July).
- Aziridine Group Transfer via Transient N-Aziridinyl Radicals - PMC - NIH. (n.d.).
- Recent updates and future perspectives in aziridine synthesis and reactivity - ResearchGate. (n.d.).
- New Trends in Diaziridine Formation and Transformation (a Review) - MDPI. (2021, July 26).
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A Comparative Guide to Catalysts for Stereoselective Aziridination: Mechanisms, Performance, and Protocols
Aziridines are highly strained, three-membered nitrogen heterocycles that serve as indispensable building blocks in organic synthesis and medicinal chemistry. They are critical intermediates for synthesizing chiral amines, amino acids, and complex bioactive therapeutics such as the mitomycins. However, the catalytic asymmetric synthesis of aziridines from achiral precursors has historically been a challenging undertaking, lagging behind analogous epoxidation methods[1].
Over the past two decades, significant breakthroughs in transition-metal and organocatalytic systems have transformed this landscape. This guide provides a rigorous comparative analysis of the leading catalytic systems for stereoselective aziridination. By dissecting their mechanistic pathways, substrate scopes, and experimental nuances, this guide equips researchers and drug development professionals with the field-proven insights needed to select and execute the optimal aziridination strategy.
Section 1: Mechanistic Divergence: Nitrene Transfer vs. Carbene Transfer
The fundamental challenge in asymmetric aziridination is controlling the stereochemistry during the formation of two contiguous carbon-nitrogen bonds. Catalytic strategies generally bifurcate into two distinct mechanistic pathways:
-
Nitrene Transfer to Alkenes (Transition Metal Catalysis): Metals such as Copper (Cu), Rhodium (Rh), and Iron (Fe) excel at decomposing nitrene precursors (e.g., iminoiodinanes, sulfamates, or azides) to generate highly reactive, electrophilic metallonitrene intermediates ( [M]=NTs ). The chiral ligand environment dictates the facial selectivity of the subsequent nitrene transfer to the alkene. For instance, Rhodium(III) indenyl catalysts facilitate a stepwise mechanism involving alkene migratory insertion into a metallacycle, which serves as the enantiodetermining step[2].
-
Carbene Transfer to Imines (Lewis Acid / Organocatalysis): Alternatively, chiral Lewis acids or organocatalysts activate imines for nucleophilic attack by diazo compounds (carbene precursors). For example, the VAPOL-boroxinate catalyst coordinates to the imine, activating it toward attack by ethyl diazoacetate to form a zwitterionic intermediate. Subsequent ring closure via backside displacement of nitrogen yields the cis-aziridine[1].
Divergent mechanistic pathways for catalytic asymmetric aziridination.
Section 2: Comparative Performance Matrix
Selecting the appropriate catalyst requires aligning the electronic and steric demands of the substrate with the inherent reactivity of the catalytic system.
-
Copper(I/II) Bis(oxazoline) Complexes: The historical gold standard for nitrene transfer. Cu-BOX catalysts deliver exceptional enantioselectivity for activated alkenes like styrenes and chalcones. However, their efficacy drops precipitously with unactivated aliphatic alkenes[3].
-
Rhodium(III) Indenyl Catalysts: A recent breakthrough for unactivated terminal alkenes. The planar chiral Rh(III) catalyst overcomes the traditional limitation of transition metals by favoring unactivated olefins over activated ones, delivering unprecedented chemoselectivity and enantiomeric excess (ee)[2].
-
VAPOL/VANOL Boroxinate Catalysts: The premier choice for the aza-Darzens-type reaction. These catalysts enable true multicomponent reactions (aldehyde + amine + diazoacetate) with near-perfect diastereo- and enantioselectivity, eliminating the need to pre-synthesize unstable imines[4].
-
Non-Heme Iron Catalysts: Emerging as a sustainable, earth-abundant alternative. While highly active for styrene aziridination (up to 94% yield), achieving high enantioselectivity remains a challenge compared to Rh and Cu systems, often requiring highly specialized chiral ligands and precise acid additives[5].
Table 1: Quantitative Comparison of Leading Aziridination Catalysts
| Catalyst System | Primary Mechanism | Optimal Substrate Scope | Typical Yield | Enantioselectivity (ee) | Key Advantage |
| Cu-Bis(oxazoline) | Nitrene Transfer | Styrenes, Chalcones | 80–95% | 85–99% | Highly predictable stereocontrol for conjugated systems. |
| Rh(III) Indenyl | Nitrene Transfer | Unactivated Terminal Alkenes | 70–90% | 90–98% | Exceptional chemoselectivity for unactivated olefins. |
| VAPOL-Boroxinate | Carbene Transfer | Aldehydes + Amines (Multicomponent) | 92–97% | 96–98% | One-pot synthesis from readily available precursors. |
| Non-Heme Iron | Nitrene Transfer | Styrenes (Racemic/Low ee) | 50–94% | Variable (<65%) | Sustainable, low-toxicity, earth-abundant metal. |
Section 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind critical experimental steps.
Protocol A: Rhodium(III)-Catalyzed Asymmetric Aziridination of Unactivated Alkenes
Adapted from the planar chiral Rh(III) methodology.[2]
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with the planar chiral Rh(III) indenyl catalyst (2.5 mol%), AgSbF6 (10 mol%), and CsOAc (10 mol%).
-
Causality: The silver salt abstracts the chloride ligand from the Rh precatalyst, generating the highly active cationic Rh species. CsOAc acts as a crucial base to facilitate the catalytic cycle.
-
-
Substrate Addition: Add the unactivated terminal alkene (1.0 equiv) and the nitrene source (e.g., a functionalized hydroxylamine derivative, 1.2 equiv) in anhydrous solvent (e.g., trifluoroethanol).
-
Causality: Trifluoroethanol (TFE) is utilized because its high ionizing power and low nucleophilicity stabilize the electrophilic metallonitrene intermediate without competing for catalyst coordination.
-
-
Reaction and Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC or crude NMR.
-
Self-Validation: The disappearance of the alkene vinyl protons ( δ 5.0-6.0 ppm) and the emergence of characteristic aziridine ring protons (multiplets at δ 2.0-3.0 ppm) in the 1H NMR spectrum confirm successful nitrene transfer.
-
Protocol B: VAPOL-Boroxinate Multicomponent Aziridination
Adapted from the Wulff group's multicomponent methodology.[4]
-
In Situ Catalyst Generation: Mix the VAPOL ligand (5 mol%) with B(OPh)3 (15 mol%) and the amine (e.g., MEDAM amine, 20 equiv) in toluene. Stir at 80 °C for 0.5 h.
-
Causality: Heating ensures the complete thermodynamic assembly of the active chiral boroxinate catalyst. The excess amine acts as a buffer to prevent catalyst degradation.
-
-
Imine Formation: Cool to 25 °C. Add 4Å molecular sieves (MS) and the aldehyde (1.0 equiv). Stir for 1 hour.
-
Causality: The 4Å MS are critical to scavenge the water generated during imine condensation. Water will rapidly hydrolyze both the newly formed imine intermediate and the boroxinate catalyst, leading to catastrophic yield loss.
-
-
Diazo Addition: Add ethyl diazoacetate (EDA, 2.0 equiv) slowly via syringe pump over 1 hour.
-
Causality: EDA is prone to transition-metal or Lewis-acid catalyzed dimerization, forming diethyl maleate and fumarate. Slow addition maintains a low steady-state concentration of EDA, kinetically favoring the cross-reaction with the imine over self-dimerization.
-
-
Isolation: Stir for 24 h at 25 °C. Filter through Celite to remove MS, concentrate, and purify via silica gel chromatography.
Step-by-step workflow for the VAPOL-Boroxinate multicomponent aziridination.
Section 4: Strategic Decision Guide for Drug Development
When integrating stereoselective aziridination into a synthetic route, the choice of catalyst is dictated entirely by the nature of the starting materials:
-
If starting from an aldehyde: Utilize the VAPOL-Boroxinate multicomponent system. It bypasses the isolation of unstable imines, tolerates both aromatic and aliphatic aldehydes, and delivers exceptional cis-selectivity.
-
If starting from an electron-rich/conjugated alkene (Styrene): The Cu-Bis(oxazoline) system remains the most robust, scalable, and cost-effective method for nitrene transfer, providing highly predictable stereocontrol.
-
If starting from an unactivated aliphatic alkene: Traditional catalysts fail here. The Rh(III) Indenyl catalyst is mandatory to achieve high chemoselectivity and enantiocontrol without competing allylic C-H amination.
By understanding the mechanistic underpinnings and strict operational parameters of these catalysts, researchers can predictably install aziridine stereocenters, unlocking rapid access to complex chiral amine therapeutics.
References
-
Multicomponent Catalytic Asymmetric Aziridination of Aldehydes. Organic Letters. 4
-
Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Michigan State University Chemistry. 1
-
Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. 2
-
Recent Advances in the Stereoselective Synthesis of Aziridines. Chemical Reviews. 3
-
Non-heme iron catalysts for epoxidation and aziridination reactions of challenging terminal alkenes: towards sustainability. Green Chemistry. 5
Sources
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- 5. Non-heme iron catalysts for epoxidation and aziridination reactions of challenging terminal alkenes: towards sustainability - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC02413C [pubs.rsc.org]
Validation of Synthetic Routes to Enantiopure Aziridine-2-Carboxylates: A Comparative Guide
Enantiopure aziridine-2-carboxylates are indispensable chiral building blocks in modern organic synthesis and drug development. Characterized by their highly constrained three-membered nitrogen-containing heterocyclic ring system, they exhibit a unique Pitzer ring strain (26–27 kcal/mol for saturated systems, up to 48 kcal/mol for unsaturated 2H-azirines) 1. This strain drives stereospecific ring-opening reactions, making them ideal precursors for α- and β-amino acids, peptidomimetics, and complex bioactive molecules like dynobacin A.
However, this inherent reactivity also makes their asymmetric synthesis notoriously challenging, often leading to unwanted ring-opening or poor stereocontrol. As a Senior Application Scientist, I have evaluated the three most prominent synthetic methodologies for generating these compounds. This guide objectively compares their mechanistic causality, experimental robustness, and overall performance to help you select the optimal route for your drug development workflows.
Catalytic Asymmetric Aziridination of Imines (Wulff's AZ Reaction)
The Wulff AZ reaction is a highly efficient method for synthesizing cis-aziridine-2-carboxylates via the catalytic addition of a carbene source to an imine.
Mechanistic Causality
The reaction utilizes a chiral borate catalyst derived from vaulted biaryl ligands (VANOL or VAPOL) and triphenylborate. The causality of the high enantioselectivity lies in the deep chiral pocket formed by the vaulted ligand, which rigidly discriminates the enantiotopic faces of the imine during carbene transfer [[2]](). N-benzhydrylimines are specifically chosen as substrates because the bulky benzhydryl group prevents unwanted side reactions and can be cleanly removed under acidic conditions without triggering acid-promoted aziridine ring opening 2.
Caption: Wulff's AZ Reaction: Catalytic asymmetric aziridination of imines via carbene transfer.
Self-Validating Experimental Protocol
-
Catalyst Preparation: In a flame-dried flask, combine triphenylborate (1.1 eq) and (S)-VAPOL (1.0 eq) in dry toluene. Heat to 80 °C for 1 hour under argon to ensure complete ligand exchange, validated by a color shift to pale yellow.
-
Substrate Addition: Cool the mixture to room temperature and add the N-benzhydrylimine (1.0 mmol).
-
Carbene Transfer: Cool the reaction to 0 °C. Slowly add ethyl diazoacetate (EDA, 1.2 mmol) via syringe pump over 2 hours to prevent EDA homocoupling.
-
Validation & Isolation: Monitor via TLC (Hexanes/EtOAc 4:1). Upon consumption of the imine, quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography. A single crystallization typically enhances the optical purity to ≥99% ee 2.
Asymmetric Gabriel-Cromwell Reaction
The Gabriel-Cromwell reaction is a classical approach that constructs the aziridine ring via the cyclization of α,β-dihalo esters with primary amines 3.
Mechanistic Causality
This reaction proceeds via a double nucleophilic substitution. First, an aza-Michael addition of the amine to the α,β-dibromo ester forms an enolate intermediate. This is followed by an intramolecular displacement of the remaining α-bromide. To achieve asymmetric synthesis, a chiral amine such as (R)-1-phenylethylamine is utilized. The pre-existing stereocenter on the amine dictates the facial selectivity during the ring closure, yielding a mixture of diastereomers that can be separated 4.
Caption: Asymmetric Gabriel-Cromwell Reaction: Double nucleophilic substitution workflow.
Self-Validating Experimental Protocol
-
Bromination: Dissolve the α,β-unsaturated ester (1.0 mmol) in CH₂Cl₂. Add Br₂ (1.05 mmol) dropwise at 0 °C. The disappearance of the red bromine color validates complete conversion to the α,β-dibromo ester.
-
Cyclization: To a solution of the crude α,β-dibromo ester in acetonitrile (10 mL), add (R)-1-phenylethylamine (2.2 mmol) and triethylamine (2.5 mmol) 3. Stir at room temperature for 12 hours.
-
Validation & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The crude NMR will show a mixture of diastereomers. Purify and separate the diastereomers via precision silica gel column chromatography to obtain the enantiopure N-(1-phenylethyl)aziridine-2-carboxylate 4.
Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines
Traditional strategies often yield N-protected aziridines, which are poorly stable. A modern breakthrough is the preparation of bench-stable N-H aziridine-2-carboxylates via the copper hydride kinetic resolution of racemic 2H-azirines 5.
Mechanistic Causality
2H-azirine-2-carboxylates are highly reactive, possessing a calculated total ring strain of 44.6–48 kcal/mol. While hydrides are typically too small to allow for effective enantiodiscrimination, the extreme reactivity of the substrate combined with the rigid chiral environment provided by the (R,R)-Ph-BPE ligand on the Cu-H catalyst enables perfect kinetic resolution. One enantiomer is rapidly reduced to the cis-N-H aziridine, while the other remains unreacted 5.
Caption: Cu-Catalyzed Reductive Kinetic Resolution of 2H-Azirines to N-H aziridines.
Self-Validating Experimental Protocol
-
Catalyst Activation: In an argon-filled glovebox, dissolve (R,R)-Ph-BPE (0.06 mmol) and Copper(I) thiophene-2-carboxylate (CuTC, 0.05 mmol) in dry CH₂Cl₂ (1.0 mL). Stir for 30 minutes to form the active complex 3.
-
Substrate Addition: Cool the solution to -60 °C. Add the racemic 3-aryl-2H-azirine-2-carboxylate (0.2 mmol) in dry CH₂Cl₂ (1.0 mL).
-
Reduction: Add a silane (e.g., polymethylhydrosiloxane) to generate the Cu-H species in situ. Stir until exactly 50% conversion is reached (validate via GC-MS or NMR aliquots).
-
Validation & Isolation: Quench with saturated aqueous NaHCO₃. Purify by column chromatography to cleanly separate the enantioenriched N-H aziridine-2-carboxylate (>20:1 dr, up to 94% ee) from the unreacted enantioenriched 2H-azirine 5.
Comparative Data Analysis
The following table summarizes the quantitative performance metrics of each synthetic route to guide your experimental design:
| Metric | Wulff's AZ Reaction | Gabriel-Cromwell Reaction | Cu-Catalyzed Kinetic Resolution |
| Stereocontrol Mechanism | Chiral Borate Catalyst (VANOL/VAPOL) | Chiral Auxiliary ((R)-1-Phenylethylamine) | Chiral Cu-H Catalyst ((R,R)-Ph-BPE) |
| Typical Yield | 70–95% | 60–85% (Combined Diastereomers) | 44–51% (Max theoretical 50%) |
| Enantiomeric Excess (ee) | >90% (Up to >99% post-crystallization) | High de (Requires physical separation) | 84–94% ee |
| Product Stability | Moderate (N-Benzhydryl protected) | Moderate (N-Alkyl protected) | High (Bench-stable N-H aziridine) |
| Atom Economy | High | Low (Loss of 2x Bromide) | Moderate (Sacrificial Silane) |
| Scalability | Excellent (Up to 400 catalyst turnovers) | Good (Limited by chromatography) | Very Good (Mild conditions) |
Conclusion
For high-throughput synthesis where a protected nitrogen is acceptable, Wulff's AZ Reaction remains the gold standard due to its exceptional scalability and high enantiomeric excess. If your downstream application requires immediate access to a highly stable, unprotected intermediate, the Cu-Catalyzed Reductive Kinetic Resolution is the superior choice, providing unprecedented access to bench-stable N-H aziridine-2-carboxylates. The Gabriel-Cromwell Reaction serves as a reliable, classical fallback when specific N-alkyl substitutions are desired directly from the chiral pool.
References
- Benchchem.
- ChemRxiv.Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.
- LOCKSS.AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION.
- ACS Publications.Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination with Borate Catalysts Derived from Vaulted Binaphthol and Vaulted Biphenanthrol Ligands.
- Beilstein Journals.N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.
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A Senior Application Scientist's Guide to Aziridination: Benchmarking New Synthetic Methods Against Traditional Protocols
Introduction: The Enduring Utility of the Strained Aziridine Ring
Aziridines, the nitrogen-containing analogues of epoxides, are three-membered heterocyclic compounds of immense value in modern organic synthesis and medicinal chemistry.[1] Their significance stems from their inherent ring strain (approx. 26-27 kcal/mol), which makes them highly reactive synthons for a variety of stereospecific ring-opening reactions.[1][2] This reactivity provides access to a diverse array of complex nitrogenous molecules, including amino alcohols, diamines, and unnatural amino acids.[3] Given their prevalence in biologically active compounds like Mitomycin C, the development of efficient and selective methods for their synthesis has been a long-standing goal in chemical research.[1]
Historically, the construction of the aziridine ring relied on intramolecular cyclization reactions. More recently, the field has shifted dramatically towards intermolecular strategies, primarily involving the catalytic addition of a nitrogen atom to an alkene.[1][4] This guide provides an in-depth comparison of these traditional and modern approaches. We will delve into the mechanistic underpinnings, practical considerations, and performance data of representative protocols, offering field-proven insights to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific target.
Figure 1: A summary of major strategies for aziridine synthesis.
Part 1: Traditional Aziridination Protocols: The Foundation of Ring-Closure Chemistry
The "classic" methods for aziridine synthesis are conceptually straightforward, relying on an intramolecular nucleophilic substitution where a nitrogen atom displaces a leaving group on an adjacent carbon.[1] These methods were foundational and remain useful for specific substrate classes.
The Gabriel-Cromwell Reaction
First established as a reliable route to aziridines, the Gabriel-Cromwell reaction typically involves the reaction of α,β-unsaturated carbonyl compounds with a primary amine after activation by bromination.[5][6] It is a one-pot, multi-step process that proceeds via the initial bromination of the alkene, followed by the conjugate addition of an amine, and culminates in the intramolecular cyclization by nucleophilic displacement of the α-bromide.[7]
Causality of Experimental Choices: The choice of a non-nucleophilic base like triethylamine is critical to facilitate the final cyclization without competing side reactions. The reaction is often performed at room temperature to control the exothermicity of the initial bromination and subsequent amine addition steps.
-
Advantages: A convenient one-pot procedure for certain substrates, often resulting in high yields.[6][8]
-
Limitations: The reaction mechanism involves several intermediates, which can lead to side products. The substrate scope is generally limited to activated alkenes.
Figure 2: Simplified workflow of the Gabriel-Cromwell reaction.
The Hoch-Campbell Synthesis
The Hoch-Campbell synthesis provides a distinct route to aziridines from ketoximes by treating them with an excess of a Grignard reagent.[1][9][10] The mechanism involves the addition of the organometallic reagent to the C=N bond, followed by a rearrangement and subsequent cyclization upon hydrolysis.[1][11]
Causality of Experimental Choices: The use of at least two equivalents of the Grignard reagent is necessary; the first equivalent deprotonates the oxime hydroxyl group, and the second adds to the carbon-nitrogen double bond. This method is particularly effective for synthesizing 2,2-dialkyl- and 2-alkyl-2-aryl-aziridines.[1]
-
Advantages: Useful for accessing specific substitution patterns not easily obtained through other methods.[1]
-
Limitations: Requires stoichiometric amounts of highly reactive Grignard reagents, limiting functional group tolerance. The scope can be narrow.
Part 2: Modern Synthetic Methods: The Rise of Catalysis and Intermolecular Addition
Modern aziridination strategies have revolutionized the field by offering enhanced efficiency, selectivity, and functional group tolerance.[4] These methods typically involve the direct addition of a single nitrogen atom (as a nitrene or nitrenoid equivalent) to an alkene, often mediated by a catalyst.[3]
Transition Metal-Catalyzed Nitrene Transfer
This is arguably the most powerful and versatile method for aziridine synthesis.[3] It relies on a transition-metal catalyst to mediate the transfer of a nitrene group from a stable precursor to an olefin.
Causality of Experimental Choices:
-
Nitrene Source: A variety of precursors are used. Organic azides are highly atom-economical and produce only dinitrogen gas as a byproduct.[12][13] Iminoiodinanes, such as N-tosyliminophenyliodinane (PhI=NTs), are also common but generate stoichiometric iodobenzene waste.[3][14] The choice of the N-substituent on the precursor directly dictates the N-substituent on the final aziridine.
-
Catalyst: Copper, rhodium, and iron complexes are the most prominent catalysts.[3] The ligand environment around the metal center is paramount; it modulates the reactivity and, in the case of chiral ligands, controls the enantioselectivity of the transformation.[3][12] For example, copper complexes with bisoxazoline ligands are widely used for asymmetric aziridination.[3]
The reaction proceeds through a metal-nitrenoid intermediate, which then reacts with the alkene. The stereochemical outcome depends on whether the nitrene transfer is a concerted or a stepwise radical process.[12][15]
-
Advantages: High yields, broad substrate scope (including unactivated olefins), high atom economy (especially with azides), and access to chiral aziridines through asymmetric catalysis.[3][13][16]
-
Limitations: Cost and potential toxicity of some transition metal catalysts. The need to screen catalysts and ligands for optimal performance.
Figure 3: Catalytic cycle for transition metal-catalyzed aziridination.
Photocatalytic Aziridination
A significant recent development is the use of visible light to drive aziridination reactions.[17] These methods often avoid the need for transition metals, relying instead on organic dyes or iridium-based photosensitizers.[18][19][20]
Causality of Experimental Choices: The photocatalyst is chosen based on its ability to absorb visible light and reach an excited state with sufficient energy to transfer to a nitrene precursor, like an organic azide.[18][21] This energy transfer leads to the extrusion of N₂ and the formation of a free triplet nitrene, which then reacts with the alkene.[18][22] These reactions are performed under mild conditions, typically at room temperature with simple LED light sources.
-
Advantages: Metal-free, extremely mild reaction conditions, high functional group tolerance, and enables late-stage functionalization of complex molecules.[17][19][20]
-
Limitations: Can be sensitive to oxygen and may require careful degassing of the reaction mixture. The scope of nitrene precursors is still under development.
Enzymatic Aziridination
Harnessing the power of biocatalysis, researchers have engineered enzymes, particularly cytochrome P450 variants, to perform highly enantioselective aziridination.[23][24] While natural aziridine biosynthesis typically involves intramolecular cyclization, these engineered biocatalysts can perform intermolecular nitrene transfer reactions that have no natural counterpart.[23][25]
Causality of Experimental Choices: The success of this method relies on directed evolution to tailor the enzyme's active site for a specific substrate and nitrene precursor.[24] The reactions are typically run in aqueous buffer systems under physiological conditions, making them exceptionally environmentally friendly.
-
Advantages: Unparalleled enantioselectivity (often >99% ee), green reaction conditions (aqueous media, ambient temperature), and can function in whole-cell systems.[23][24]
-
Limitations: Substrate scope can be limited by the enzyme's active site, and developing a new enzyme variant for a new substrate requires significant effort in molecular biology.
Part 3: Comparative Performance Analysis
The choice of an aziridination protocol is a multifactorial decision based on the desired product, required stereochemistry, substrate complexity, and available resources. The table below summarizes the key characteristics of the discussed methods.
| Method | Reaction Type | Typical Reagents / Catalyst | Stereocontrol | Reaction Conditions | Key Advantages | Key Limitations |
| Gabriel-Cromwell | Intramolecular Cyclization | α,β-Unsaturated carbonyl, Br₂, Amine | Generally diastereoselective | Room Temperature | One-pot procedure, good yields for specific substrates.[6] | Limited substrate scope, potential for side products. |
| Hoch-Campbell | Intramolecular Cyclization | Ketoxime, Grignard Reagent (≥2 eq.) | Substrate-dependent | Reflux | Access to 2,2-disubstituted aziridines.[1] | Stoichiometric strong base, poor functional group tolerance. |
| Transition-Metal Catalysis | Intermolecular Nitrene Transfer | Alkene, Nitrene Source (e.g., Azide), Metal Catalyst (Cu, Rh, Fe) | High (Chiral Ligands) | 0 °C to Reflux | Broad scope, high efficiency, excellent stereocontrol.[3][13] | Catalyst cost/toxicity, requires optimization. |
| Photocatalysis | Intermolecular Nitrene Transfer | Alkene, Nitrene Source (e.g., Azide), Photosensitizer, Light | Developing Area | Room Temperature | Metal-free, very mild conditions, high functional group tolerance.[17][20] | Can be air-sensitive, scope of precursors is evolving. |
| Enzymatic Catalysis | Intermolecular Nitrene Transfer | Alkene, Nitrene Source, Engineered Enzyme (e.g., P450) | Excellent (>99% ee) | Ambient Temperature, Aqueous Buffer | Unmatched enantioselectivity, greenest conditions.[23][24] | Substrate-specific, requires protein engineering. |
Part 4: Validated Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for a traditional and a modern aziridination protocol are provided below. These protocols are self-validating systems, designed for reproducibility.
Protocol 1: Traditional Method - Gabriel-Cromwell Aziridination of Ferrocenyl Chalcone
Adapted from Çetinkaya, Y. et al., Synthetic Communications, 2005.[6][7]
This protocol describes the synthesis of a ferrocenyl-substituted aziridine, demonstrating the utility of the Gabriel-Cromwell reaction for specialized substrates.
Materials:
-
Acryloylferrocene (1.0 mmol)
-
Bromine (1.0 mmol) in CCl₄
-
Benzylamine (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve acryloylferrocene (1.0 mmol) in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add the solution of bromine (1.0 mmol) in CCl₄ dropwise to the stirred solution. The disappearance of the starting material can be monitored by TLC.
-
Once the bromination is complete, add triethylamine (1.5 mmol) to the reaction mixture, followed by the dropwise addition of benzylamine (1.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ferrocenyl-substituted aziridine.
Protocol 2: Modern Method - Copper-Catalyzed Aziridination of an Olefin with PhI=NTs
Adapted from the general methods described by Evans, D. A. et al. and others.[3][12][26]
This protocol outlines a general and highly reliable method for the synthesis of N-tosyl aziridines from olefins using a simple copper catalyst.
Materials:
-
Olefin (e.g., Styrene) (1.0 mmol)
-
Copper(I) Trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆) (0.05 mmol, 5 mol%)
-
[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol)
-
Dichloromethane (DCM), anhydrous and deoxygenated (5 mL)
-
Schlenk flask and inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuOTf·C₆H₆ (0.05 mmol) and anhydrous, deoxygenated DCM (5 mL).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the olefin (1.0 mmol) to the catalyst solution via syringe.
-
Add PhI=NTs (1.1 mmol) to the reaction mixture in one portion. A color change is often observed.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be directly purified by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to afford the pure N-tosyl aziridine.
Figure 4: Experimental workflow for a modern catalytic aziridination.
Conclusion
The synthesis of aziridines has undergone a remarkable evolution. While traditional intramolecular cyclization methods like the Gabriel-Cromwell and Hoch-Campbell reactions laid the groundwork and remain valuable for specific applications, modern catalytic approaches have opened new frontiers.[1] Transition-metal catalysis, photocatalysis, and enzymatic methods offer unparalleled control over efficiency, substrate scope, and, most critically, stereochemistry. These new tools provide researchers with safer, more sustainable, and highly selective pathways to construct the valuable aziridine motif. The choice of method is no longer dictated solely by feasibility but can be tailored to meet the precise demands of complex target synthesis, from laboratory-scale research to the development of new therapeutics.
References
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A Comprehensive Guide to Aziridine Synthesis: Methods, Mechanisms, and Applications. Benchchem.
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Synthesis and Application of Bioactive N‐Functionalized Aziridines. National Institutes of Health (PMC).
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Detailed protocols for transition-metal catalyzed aziridination of olefins. Benchchem.
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Photocatalytic generation of trifluoromethyl nitrene for alkene aziridination. IOCB Prague.
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Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. National Institutes of Health (PMC).
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Recent advances in transition metal-catalyzed N -atom transfer reactions of azides. National Institutes of Health (PMC).
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Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. National Institutes of Health (PMC).
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Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. ACS Central Science.
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Insight into enzyme-catalyzed aziridine formation mechanism in ficellomycin biosynthesis. PubMed.
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Molecular Basis for Enzymatic Aziridine Formation via Sulfate Elimination. PubMed.
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Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
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Introducing the Aziridination of Fluorinated Olefins by Metal‐Catalyzed Nitrene Transfer. Wiley Online Library.
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Organic photosensitized aziridination of alkenes. Royal Society of Chemistry.
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Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. PubMed.
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Synthesis of Aziridines from Alkenes and Aryl Azides with a Reusable Macrocyclic Tetracarbene Iron Catalyst. Journal of the American Chemical Society.
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Investigations in the Transition Metal Catalyzed Aziridination of Olefins, Amination, and Other Insertion Reactions with Bromamine-T as the Source of Nitrene. The Journal of Organic Chemistry.
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Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. ResearchGate.
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Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Taylor & Francis Online.
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Photocatalytic Generation of Trifluoromethyl Nitrene for Alkene Aziridination. PubMed.
-
Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides. National Institutes of Health (PMC).
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Photo-Induced Aziridination of Alkenes with N-Sulfonyliminoiodinanes. J-Stage.
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Organic photosensitized aziridination of alkenes. Royal Society of Chemistry.
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Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts. National Institutes of Health (PMC).
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Aziridination of γ,δ-dibromoethyl-2-pentenoate with primary amines: extension of the Gabriel–Cromwell reaction. Academia.edu.
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Combined Synthetic, Spectroscopic, and Computational Insights Into a General Method for Photosensitized Alkene Aziridination. ACS Catalysis.
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Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Taylor & Francis Online.
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Hoch-Campbell Aziridine Synthesis. Wiley Online Library.
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Recent updates and future perspectives in aziridine synthesis and reactivity. ResearchGate.
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Recent Advances in the Stereoselective Synthesis of Aziridines. Chemical Reviews.
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Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. National Institutes of Health (PMC).
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Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis. Beilstein Journal of Organic Chemistry.
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Aziridines. Wikipedia.
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Hoch-Campbell aziridine synthesis. ResearchGate.
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All you need to know about Aziridine. BYJU'S.
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Synthesis of aziridines from azides. ResearchGate.
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Photo-Induced Aziridination of Alkenes with N-Sulfonyliminoiodinanes. PubMed.
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Photo-Induced Aziridination of Alkenes with N-Sulfonyliminoiodinanes. J-Stage.
-
Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. University of Cambridge.
-
Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes. Beilstein Journal of Organic Chemistry.
-
Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society.
-
A Review on Visible-Light-Mediated Aziridine Synthesis: Mechanisms and Recent Advances. ResearchGate.
-
Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. ChemRxiv.
-
Practical Olefin Aziridination with a Broad Substrate Scope. Organic Chemistry Portal.
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Recent Developments in Catalytic Asymmetric Aziridination. National Institutes of Health (PMC).
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Analysis of reaction kinetics in aziridine-2-carboxylate synthesis
Strategic Evaluation of Reaction Kinetics in Aziridine-2-Carboxylate Synthesis
As a Senior Application Scientist overseeing the development of chiral building blocks, I frequently encounter a critical bottleneck in heterocyclic synthesis: the asymmetric construction of aziridine-2-carboxylates. These highly strained three-membered nitrogen heterocycles are indispensable precursors for α- and β-amino acids, peptidomimetics, and complex bioactive molecules like dynobacin A[1].
However, the inherent ring strain of the aziridine nucleus (calculated at approximately 48 kcal/mol) makes it highly reactive and susceptible to unwanted stereospecific ring-opening side reactions[1]. To achieve high yields and enantiopurity, we must move beyond traditional stoichiometric methods and evaluate modern catalytic platforms based on their kinetic profiles. This guide objectively compares three leading synthetic platforms—Reductive Kinetic Resolution, Nanovessel-Catalyzed Aza-Darzens, and Aza-Corey-Chaykovsky reactions—providing the mechanistic causality and experimental data necessary to select the optimal pathway for your drug development pipeline.
Kinetic Profiling of Synthetic Platforms
Platform A: Reductive Kinetic Resolution (Cu-H Catalysis)
Traditional strategies primarily yield N-protected aziridines, which suffer from poor bench stability[1]. The recent development of copper-hydride (Cu-H) catalyzed kinetic resolution (KR) of racemic 2H-azirines provides direct access to enantioenriched N-H aziridine-2-carboxylates[1].
-
Kinetic Profile: Enantiodiscrimination in this platform is notoriously challenging because hydrides are small nucleophiles and the 2H-azirine substrates are highly reactive[1]. The system relies on maximizing the rate difference ( kfast≫kslow ) between the matched and mismatched enantiomers during the hydride transfer step[2].
Platform B: Nanovessel-Catalyzed Aza-Darzens Reaction
For multicomponent assemblies, the Aza-Darzens reaction inside a supramolecular nanovessel offers unprecedented stereocontrol[3]. This three-component reaction couples an α-diazo ester, an aldehyde, and an amine.
-
Kinetic Profile: Kinetic analysis reveals saturation kinetics for the α-diazo ester, indicating a rapid pre-equilibrium where the diazo compound forms a host-guest complex with the nanovessel[3]. Conversely, the reaction exhibits first-order kinetics for the aldehyde, pointing to the rate-determining encapsulation of the in situ generated iminium ion[3]. The confined interior of the host overrides the inherent background diastereoselectivity, exclusively yielding the cis-aziridine[3].
Platform C: Aza-Corey-Chaykovsky Aziridination
When targeting α-quaternary aziridine-2-carboxylates, the addition of sulfur ylides to N-tert-butanesulfinyl ketimino esters is the premier choice[4].
-
Kinetic Profile: The diastereoselectivity is strictly thermodynamically and kinetically controlled by torsional strain in the transition state. The unfavored transition state (TS-B) is penalized by severe gauche interactions between the dimethylsulfinyl group of the ylide and the bulky N-tert-butanesulfinyl auxiliary[4]. This results in a ΔΔG‡ of >5 kcal/mol favoring TS-A, ensuring near-perfect diastereoselectivity[4].
Mechanistic Workflows
Cu-H Catalyzed Kinetic Resolution Pathway for 2H-Azirines.
Kinetic Profile of Nanovessel-Catalyzed Three-Component Aza-Darzens Reaction.
Quantitative Data Comparison
The following table synthesizes the performance metrics of each platform, allowing for direct comparison of their efficiency, stereoselectivity, and ideal use cases.
| Synthetic Platform | Target Compound Class | Yield (%) | Stereoselectivity | Kinetic Profile / Rate-Determining Step | Primary Application |
| Cu-H Kinetic Resolution | N-H Aziridine-2-carboxylates | 44–51% (Max 50% for KR) | Up to 94% ee | kfast≫kslow (Hydride transfer) | Bench-stable, unprotected chiral building blocks |
| Nanovessel Aza-Darzens | cis-Aziridine-2-carboxylates | ~70% | >98:2 dr | Saturation (diazo) / 1st-order (aldehyde) | Overriding inherent uncatalyzed diastereoselectivity |
| Aza-Corey-Chaykovsky | α-Quaternary Aziridine-2-carboxylates | >80% | High dr | ΔΔG‡ > 5 kcal/mol (Ylide addition) | Integration into complex peptide scaffolds |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail not just the operational steps, but the physicochemical rationale behind them.
Protocol 1: Copper-Catalyzed Kinetic Resolution of 2H-Azirines
This protocol isolates enantioenriched N-H aziridine-2-carboxylates from highly reactive racemic precursors[2].
-
Catalyst Assembly (Inert Atmosphere): In a glovebox, dissolve the chiral ligand (e.g., (R,R)-Ph-BPE, 0.06 mmol) in dry CH₂Cl₂ (1.0 mL) and add to Copper(I) thiophene-2-carboxylate (CuTC, 0.05 mmol)[2]. Stir for 30 minutes at room temperature.
-
Causality: The glovebox environment is non-negotiable. Strict exclusion of moisture and oxygen prevents the irreversible oxidation of the Cu(I) species, which would instantly quench the active hydride catalyst. The slight molar excess of the ligand ensures complete metal complexation, preventing non-selective background reduction by unligated copper.
-
-
Cryogenic Substrate Addition: Cool the active catalyst solution to -60 °C. Slowly add a solution of the racemic 3-aryl-2H-azirine-2-carboxylate (0.2 mmol) in dry CH₂Cl₂ (1.0 mL)[2].
-
Causality: Lowering the temperature to -60 °C severely dampens the background uncatalyzed reduction rate. This maximizes the energy difference ( ΔΔG‡ ) between the matched and mismatched enantiomer transition states, driving the selectivity factor ( s ) upward.
-
-
Validation Checkpoint: Monitor the reaction via chiral HPLC. The reaction must be halted exactly at ~50% conversion to ensure maximum enantiomeric excess of both the product and the recovered starting material.
-
Quenching and Isolation: Quench the reaction with a saturated aqueous solution of NaHCO₃[2]. Extract with CH₂Cl₂, dry the organic layers, and purify via silica gel column chromatography[2].
-
Causality: A mild basic quench (NaHCO₃) is required. Using a strong acid would protonate the newly formed N-H aziridine, triggering an immediate, strain-release-driven ring-opening cascade.
-
Protocol 2: Nanovessel-Catalyzed Aza-Darzens Reaction
This protocol leverages supramolecular encapsulation to force cis-selectivity[3].
-
Host-Guest Pre-equilibrium: Suspend the nanovessel catalyst (10 mol%) in a non-competing solvent (e.g., D₂O or aqueous buffer) and add the α-diazo ester (1.0 equiv). Stir for 10 minutes.
-
Causality: The 10-minute incubation establishes the pre-equilibrium required for the saturation kinetics observed for the diazo ester[3]. The hydrophobic cavity of the nanovessel encapsulates the diazo compound, shielding it from bulk solvent interactions.
-
-
Iminium Generation & Co-encapsulation: Add the aldehyde (1.2 equiv) and aniline derivative (1.2 equiv) in one portion.
-
Causality: The aldehyde and amine undergo rapid condensation in the bulk solution to form an iminium ion[3]. The rate-determining step is the subsequent migration of this cationic iminium ion into the anionic nanovessel cavity[3]. The dense electrostatic interactions within the confined space force the substrates into a specific geometry, overriding the natural trans-selectivity of the uncatalyzed reaction and selectively extruding N₂ to yield the cis-aziridine[3].
-
References
-
Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.[Link]
-
A Nanovessel-Catalyzed Three-Component Aza-Darzens Reaction. ACS Publications.[Link]
-
Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters.[Link]
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Safety Operating Guide
Personal protective equipment for handling Aziridinecarboxylic acid, methyl ester
As a Senior Application Scientist, I recognize that Aziridinecarboxylic acid, methyl ester (CAS 5950-34-5)—often referred to as methyl aziridine-2-carboxylate—is an indispensable building block in pharmaceutical development and organic synthesis. Its highly strained, three-membered cyclic amine structure makes it an exceptionally reactive electrophile[1].
However, this same ring strain imparts profound toxicity and reactivity hazards. The compound is a potent alkylating agent, capable of cross-linking DNA and proteins. It is classified as toxic via ingestion, inhalation, and dermal contact (H301, H311, H331), and it is a flammable liquid (H226)[2]. To utilize this reagent safely, laboratories must implement a self-validating system of engineering controls and Personal Protective Equipment (PPE). If one protective layer fails, the other must inherently prevent exposure.
This guide provides the mechanistic reasoning behind these safety protocols, ensuring that your operational and disposal plans are scientifically grounded and strictly compliant.
Part 1: Physicochemical & Hazard Profile
Understanding the physical properties of methyl aziridine-2-carboxylate is the first step in risk mitigation. The compound is typically stabilized with hydroquinone (HQ) to prevent spontaneous, exothermic polymerization[1].
Table 1: Physicochemical Properties and Operational Implications
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 5950-34-5 | Unique identifier for precise SDS retrieval and regulatory tracking[3]. |
| Boiling Point | 143 °C | Moderately volatile; dangerous vapors will accumulate rapidly in unventilated spaces[1]. |
| Density | 1.12 g/mL | Heavier than water; dictates phase separation behavior during aqueous workup[1]. |
| GHS Hazards | H226, H301, H311, H331 | Flammable liquid; Toxic via ingestion, dermal contact, and inhalation[2]. |
| Stabilization | Hydroquinone (HQ) | Prevents exothermic auto-polymerization. Never distill the reagent to absolute dryness[1]. |
Part 2: Mechanistically Driven PPE Matrix
Standard laboratory PPE is insufficient for handling aziridine derivatives. Because aziridines are small, lipophilic, and highly reactive, they can rapidly permeate standard thin nitrile gloves[4]. The following PPE matrix is mandatory:
Table 2: Required PPE and Causality
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Butyl rubber or multi-layer laminate gloves (e.g., Silver Shield) | Aziridines are lipophilic alkylating agents that rapidly permeate standard thin nitrile. Butyl rubber provides superior chemical resistance against permeation[4]. |
| Eye/Face Protection | Indirect vented chemical goggles + Full face shield | Prevents vapor intrusion into the eyes and provides a physical barrier against high-pressure splash hazards during syringe transfer[5]. |
| Body Protection | Flame-resistant (FR) lab coat + Chemical-resistant apron | Protects against the flammability hazard (H226) while providing an impermeable barrier against severe dermal toxicity (H311)[2]. |
| Respiratory | Chemical fume hood (Face velocity 80-100 fpm) | Serves as the primary engineering control against inhalation toxicity (H331). If a hood is unavailable, a full-face supplied-air respirator is mandatory[2]. |
Part 3: Operational Workflow & Handling Procedures
The goal of this workflow is zero-exposure. Every step is designed to prevent vapor release and dermal contact.
Step 1: Engineering Control Validation Before handling, ensure the chemical fume hood is fully operational. Because the liquid and its vapors are flammable, ground and bond all receiving equipment to prevent static discharge.
Step 2: PPE Donning and Inspection Inspect butyl rubber gloves for micro-tears using the inflation method. Don the FR lab coat, chemical-resistant apron, and face shield over indirect vented goggles[4].
Step 3: Closed-System Transfer Never pour methyl aziridine-2-carboxylate manually. Manual pouring increases the exposed surface area, leading to rapid vapor generation[4].
-
Pierce the septum of the reagent bottle using a gas-tight syringe equipped with a Luer-lock needle.
-
Purge the syringe with inert gas (Nitrogen or Argon) prior to drawing the liquid.
-
Transfer the reagent directly into a sealed, inerted reaction vessel.
Step 4: Reaction Execution Maintain strict temperature control. Since the reagent is stabilized with HQ, ensure that your reaction conditions do not inadvertently initiate uncontrolled polymerization. Avoid introducing strong acids unless the reaction is actively cooled and monitored, as acidic conditions catalyze violent ring-opening[6].
Operational workflow for the safe handling and disposal of methyl aziridine-2-carboxylate.
Part 4: Emergency Response & Spill Management
In the event of a spill, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.
Step 1: Evacuation and Isolation Immediately evacuate personnel from the immediate area. Ensure the fume hood sash is pulled down to maximize exhaust velocity.
Step 2: Neutralization and Absorption Do not use combustible materials (like paper towels) to absorb the spill. Cover the spill with an inert absorbent material such as dry sand or vermiculite[2].
Step 3: Decontamination Wash the affected area thoroughly with copious amounts of water and a mild alkaline detergent. Collect all contaminated absorbent material into a sealed, hazardous waste container[2].
Part 5: Waste Segregation and Disposal Plan
Improper disposal of aziridine compounds can lead to severe environmental toxicity and dangerous reactions in waste carboys.
Step 1: Chemical Quenching Before disposal, unreacted methyl aziridine-2-carboxylate should be quenched. Use a nucleophilic scavenger (e.g., excess aqueous amine or sodium thiosulfate) to safely open the aziridine ring, rendering it non-alkylating.
Step 2: Waste Segregation Collect the quenched mixture in a dedicated "Hazardous Organic Waste" container. Critical: Never mix aziridine waste with acidic waste streams, as residual unquenched aziridine will polymerize violently[5].
Step 3: Final Disposal Store the waste container in a cool, well-ventilated area, away from direct sunlight and heat sources. Coordinate with your institution's Environmental Health and Safety (EHS) department for incineration at an approved hazardous waste facility.
References[1] Methyl aziridine-2-carboxylate (stabilized with HQ). Chem-Impex. Verified Link[4] Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. Verified Link[2] Methyl Aziridine-2-carboxylate (stabilized with HQ) - SAFETY DATA SHEET. TCI Chemicals. Verified Link[6] Methyl Aziridine-2-carboxylate | 5950-34-5. Sigma-Aldrich.Verified Link[7] SAFETY DATA SHEET. Covestro. Verified Link[5] Safety Data Sheet. 3M. Verified Link[3] Methyl (2S)-aziridine-2-carboxylate | C4H7NO2 | CID 10329257. PubChem. Verified Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Methyl (2S)-aziridine-2-carboxylate | C4H7NO2 | CID 10329257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. solutions.covestro.com [solutions.covestro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
